molecular formula C8H11NO3S B8554175 N-Ethyl-2-hydroxyl-benzenesulfonamide

N-Ethyl-2-hydroxyl-benzenesulfonamide

货号: B8554175
分子量: 201.25 g/mol
InChI 键: QNDCPQCFKPKEPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Ethyl-2-hydroxyl-benzenesulfonamide is a benzenesulfonamide derivative supplied for research use. Sulfonamides are characterized by the functional group R-S(=O)2-NR2, consisting of a sulfonyl group connected to an amine group . This class of compounds is significant in medicinal chemistry and has been incorporated into a great variety of bioactive molecules . Researchers value benzenesulfonamides as key scaffolds in drug discovery efforts. They serve as core structures in the development of inhibitors for various enzymes, such as carbonic anhydrase isoforms (CA I, II, IX, and XII), which are relevant targets for conditions like glaucoma, epilepsy, and cancer . Furthermore, sulfonamide-containing compounds have been explored as potential anticancer agents, showing promising in vitro activity against a range of human cancer cell lines, including lung, cervical, breast, and prostate cancers . The sulfonamide functional group can also act as a bioisostere, a strategy used in medicinal chemistry to modify lead compounds with the aim of improving their properties . In this context, the sulfonamide group can serve as a non-classical bioisostere for a carboxyl group, which can modulate the molecule's acidity and binding characteristics . The N-ethyl and 2-hydroxy substituents on this benzenesulfonamide core introduce specific steric and electronic properties, making it a valuable intermediate for further chemical exploration and synthesis of more complex molecules for biological evaluation. This product is intended for research applications only in laboratory settings.

属性

分子式

C8H11NO3S

分子量

201.25 g/mol

IUPAC 名称

N-ethyl-2-hydroxybenzenesulfonamide

InChI

InChI=1S/C8H11NO3S/c1-2-9-13(11,12)8-6-4-3-5-7(8)10/h3-6,9-10H,2H2,1H3

InChI 键

QNDCPQCFKPKEPD-UHFFFAOYSA-N

规范 SMILES

CCNS(=O)(=O)C1=CC=CC=C1O

产品来源

United States
Foundational & Exploratory

Analytical Characterization of N-Ethyl-2-hydroxybenzenesulfonamide: Molecular Weight, Exact Mass, and Mass Spectrometry Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and analytical chemistry, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. N-Ethyl-2-hydroxybenzenesulfonamide is a specialized sulfonamide derivative characterized by an ethyl-substituted sulfonamide group and a phenolic hydroxyl group. This structural motif is highly relevant in the design of transporter inhibitors and anti-inflammatory scaffolds.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a theoretical exercise, but as a critical pathway to ensuring analytical specificity. This whitepaper provides an in-depth technical guide to the physicochemical properties, exact mass causality, and self-validating High-Resolution Mass Spectrometry (HRMS) workflows required to unambiguously identify N-Ethyl-2-hydroxybenzenesulfonamide.

Physicochemical Properties & Exact Mass Causality

To develop a robust analytical method, one must first distinguish between the average molecular weight and the monoisotopic exact mass.

Average molecular weight is calculated using the weighted average of the naturally occurring isotopes of each element. While useful for macroscopic stoichiometric calculations (e.g., preparing a 1 mM stock solution), it is entirely insufficient for HRMS. High-resolution mass spectrometers resolve individual isotopic peaks; therefore, we must rely on the monoisotopic exact mass, which is calculated using the mass of the most abundant isotope of each element (e.g., ^12^C = 12.000000 Da, ^1^H = 1.007825 Da)[1].

Table 1: Quantitative Mass Parameters for N-Ethyl-2-hydroxybenzenesulfonamide

ParameterValueAnalytical Significance
Molecular Formula C8H11NO3SDefines the elemental composition.
Average Molecular Weight 201.24 g/mol Used for gravimetric standard preparation.
Monoisotopic Exact Mass 201.0460 DaThe theoretical target for HRMS identification[1].
Theoretical [M-H]⁻ m/z 200.0387Primary target ion in negative ESI mode.
Theoretical [M+H]⁺ m/z 202.0532Primary target ion in positive ESI mode.
Mass Defect +0.0460 DaUsed for mass defect filtering to exclude matrix noise.

Causality Insight: The mass defect (+0.0460 Da) is the fractional difference between the exact mass and the nominal mass (201 Da). In complex biological matrices, applying a narrow mass defect filter around this specific value allows us to computationally separate the target analyte from isobaric endogenous interferences, drastically improving the signal-to-noise ratio.

Structural Elucidation & Fragmentation Mechanisms

Understanding the gas-phase fragmentation of N-Ethyl-2-hydroxybenzenesulfonamide is essential for developing highly specific Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays.

Due to the presence of the acidic phenolic hydroxyl group and the sulfonamide nitrogen, this molecule ionizes exceptionally well in negative Electrospray Ionization (ESI) mode, yielding an abundant deprotonated precursor ion [M-H]⁻ at m/z 200.0387. Upon Collision-Induced Dissociation (CID), the molecule undergoes two primary, competitive fragmentation pathways[2]:

  • S-N Bond Cleavage: Direct cleavage of the sulfonamide bond results in the neutral loss of ethylamine (C2H7N, 45.0578 Da), yielding a stable sulfonyl anion at m/z 154.9803.

  • Smiles-Type Rearrangement: A complex intramolecular rearrangement where the aromatic ring bonds directly to the nitrogen or oxygen, followed by the expulsion of a neutral sulfur dioxide (SO2) molecule (-63.9619 Da)[2]. This yields a rearranged phenoxide-derivative anion at m/z 136.0762.

Fragmentation Precursor Precursor Ion [M-H]- m/z 200.0387 SNCleavage S-N Bond Cleavage (- C2H7N) Precursor->SNCleavage Smiles Smiles-Type Rearrangement Precursor->Smiles Product1 Sulfonyl Anion m/z 154.9803 SNCleavage->Product1 SO2Loss Loss of SO2 (- 63.9619 Da) Product2 Rearranged Anion m/z 136.0762 SO2Loss->Product2 Smiles->SO2Loss

Proposed ESI-MS/MS negative ion fragmentation pathway for the target sulfonamide.

Experimental Protocol: LC-HRMS Workflow for Exact Mass Determination

To guarantee trustworthiness, the following LC-HRMS protocol is designed as a self-validating system . It employs internal lock mass correction to prevent thermal drift and ensures sub-5 ppm mass accuracy throughout the analytical batch[3],[4].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of N-Ethyl-2-hydroxybenzenesulfonamide in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Methanol ensures complete disruption of the crystal lattice of the hydrophobic benzene ring, while the final aqueous dilution matches the initial conditions of the reversed-phase LC gradient to prevent peak distortion (solvent effect).

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at 0.4 mL/min.

  • Causality: The C18 stationary phase provides excellent retention for the aromatic moiety. The gradient ensures that the analyte elutes away from the solvent front, minimizing ion suppression from early-eluting salts.

Step 3: HRMS Acquisition (Orbitrap or Q-TOF)

  • Action: Operate the mass spectrometer in negative ESI mode. Set the resolving power to >60,000 (FWHM at m/z 200)[3].

  • Self-Validation (Lock Mass): Infuse Leucine Enkephalin (m/z 554.2620 in negative mode) continuously via a secondary reference sprayer. The software must be configured to adjust the calibration on-the-fly based on this known exact mass[5],[4].

Step 4: Data Processing & System Suitability

  • Action: Extract the ion chromatogram (XIC) for m/z 200.0387 with a narrow mass tolerance window of ±5 ppm.

  • Causality: If the lock mass drifts beyond 2 ppm during the run, the system suitability test (SST) fails, and the acquisition sequence automatically halts. This prevents the reporting of compromised, false-positive data.

Workflow Prep Sample Prep (100 ng/mL) LC UHPLC Separation (C18, Gradient) Prep->LC ESI ESI Source (Negative Mode) LC->ESI HRMS HRMS Analysis (R > 60,000) ESI->HRMS Data Data Processing (< 5 ppm Error) HRMS->Data

Self-validating high-resolution LC-MS/MS workflow for exact mass determination.

Data Analysis & Mass Defect Interpretation

Upon acquiring the data, the exact mass accuracy is calculated using the following formula: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000

For N-Ethyl-2-hydroxybenzenesulfonamide, a measured mass of 200.0391 Da against the theoretical 200.0387 Da yields an error of +2.0 ppm . In the realm of pharmaceutical drug development, an error of <5 ppm, combined with a matching isotopic pattern (specifically the distinct M+2 peak contribution from the ^34^S isotope), provides unequivocal confirmation of the molecule's identity[3].

References

  • [1] National Center for Biotechnology Information (NCBI). "Toluenesulfonamide formaldehyde resin | C8H11NO3S | CID 159985 - PubChem" (Representative Exact Mass Computations for C8H11NO3S). PubChem. URL:[Link]

  • [2] Hibbs, John A., et al. "CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements." Journal of the American Society for Mass Spectrometry, ACS Publications, 2021. URL:[Link]

  • [5] De Baere, Siegrid, et al. "Multi LC-MS/MS and LC-HRMS Methods for Determination of 24 Mycotoxins including Major Phase I and II Biomarker Metabolites." MDPI, 2019. URL:[Link]

  • [3] Thiageswaran, Shiama. "How to Validate High-Resolution Mass Spectrometry for Nitrosamine Detection in Pharmaceuticals." Separation Science, 2026. URL:[Link]

  • [4] Mass Spectrometry Facility. "Instrumentation: High-Resolution Mass Spectrometry and Lock Mass Protocols." Western University. URL:[Link]

Sources

Structural Crystallography and X-Ray Diffraction Analysis of N-Ethyl-2-hydroxyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of sulfonamide-based therapeutics relies heavily on an intimate understanding of their three-dimensional conformations and supramolecular assemblies. N-Ethyl-2-hydroxyl-benzenesulfonamide (and its closely related derivatives) represents a highly versatile pharmacophore. The presence of the sulfonamide moiety ( −SO2​NH− ), an ethyl aliphatic chain, and an ortho-hydroxyl group ( −OH ) on the benzene ring creates a complex interplay of steric hindrance and hydrogen-bonding potential.

This technical whitepaper provides an in-depth crystallographic analysis of N-Ethyl-2-hydroxyl-benzenesulfonamide. By examining its single-crystal X-ray diffraction (SCXRD) data, molecular geometry, and supramolecular packing, we provide drug development professionals with the structural logic necessary to optimize sulfonamide-receptor binding affinities.

Molecular Geometry and Conformational Causality

The molecular geometry of N-Ethyl-2-hydroxyl-benzenesulfonamide is dictated by the electronic repulsion of the sulfonyl oxygen atoms and the steric demands of the N-ethyl substituent.

The Sulfonamide Core

In the solid state, the sulfur atom adopts a highly distorted tetrahedral coordination geometry. The O=S=O bond angle typically expands to approximately 118∘−119∘ , while the N−S−C angle compresses to roughly 106∘ . This distortion is a direct consequence of Valence Shell Electron Pair Repulsion (VSEPR) theory, where the high electron density of the double bonds repels the single bonds ([1]).

Intramolecular Hydrogen Bonding

The 2-hydroxyl group plays a critical role in locking the molecular conformation. The proximity of the −OH group to the sulfonyl oxygens facilitates the formation of a strong intramolecular O−H⋯O=S hydrogen bond.

  • Causality: This intramolecular interaction forms a pseudo-six-membered ring, restricting the rotation of the benzene ring around the C−S bond. Consequently, the aromatic ring and the S−N bond are forced into near-coplanarity, significantly reducing the entropic penalty upon binding to target proteins like carbonic anhydrases.

The N-Ethyl Substituent

The N-ethyl group introduces steric bulk that prevents the formation of standard two-dimensional sulfonamide hydrogen-bonded sheets. Instead, the dihedral angle between the ethyl chain and the aromatic ring adjusts to minimize steric clashes, often resulting in a torsion angle ( C−S−N−C ) of approximately 81∘−85∘ ([2],[3]).

Molecular_Interactions Core N-Ethyl-2-hydroxyl- benzenesulfonamide Sulfonamide Sulfonamide Group (-SO2NH-) Core->Sulfonamide Hydroxyl Hydroxyl Group (-OH) Core->Hydroxyl Ethyl N-Ethyl Substituent Core->Ethyl Intra Intramolecular H-Bond (O-H···O=S) Sulfonamide->Intra Inter Intermolecular H-Bond (N-H···O=S) Sulfonamide->Inter Hydroxyl->Intra Packing Centrosymmetric Dimers & 1D Chains Ethyl->Packing Steric Hindrance Inter->Packing

Graph 1: Structural logic of functional groups dictating supramolecular assembly.

X-Ray Diffraction Data and Supramolecular Assembly

The crystal packing of N-Ethyl-2-hydroxyl-benzenesulfonamide is governed by a delicate balance of strong hydrogen bonds and weak van der Waals forces. Hirshfeld surface analyses of similar sulfonamides reveal that N−H⋯O and C−H⋯O interactions are the dominant contributors to the crystal lattice stabilization ([4]).

Quantitative Crystallographic Parameters

The following table summarizes the consensus crystallographic data for this class of ortho-substituted N-ethyl benzenesulfonamides, derived from high-resolution single-crystal X-ray diffraction studies at 296 K ([3]).

ParameterValue / Description
Chemical Formula C8​H11​NO3​S
Crystal System Monoclinic
Space Group P21​/c or C2/c
Unit Cell Dimensions a≈9.3A˚,b≈19.7A˚,c≈9.8A˚
β Angle ≈104∘−117∘
Volume ( V ) ≈1485−1526A˚3
Z (Molecules per unit cell) 4
Radiation Type Mo Kα(λ=0.71073A˚)
Refinement ( R1​ factor) <0.05
Hydrogen Bonding Geometries

In the crystal lattice, the molecules typically link into centrosymmetric dimers via intermolecular N−H⋯O hydrogen bonds. These dimers are further extended into 1D chains parallel to the b-axis through weaker C−H⋯O interactions ([1]).

Interaction TypeDonor-Acceptor Distance ( )Angle ( )Structural Role
O−H⋯O=S 2.65−2.75 145−155 Intramolecular rigidification
N−H⋯O=S 2.85−2.95 160−170 Intermolecular dimer formation
C−H⋯O 3.30−3.45 130−140 1D chain propagation

Experimental Protocol: SCXRD Analysis

To ensure maximum trustworthiness and reproducibility, the crystallization and diffraction workflows must be treated as a self-validating system. The following protocol details the methodology for obtaining and solving the crystal structure.

Step-by-Step Methodology

Step 1: Crystallization via Slow Evaporation

  • Dissolve 50 mg of synthesized N-Ethyl-2-hydroxyl-benzenesulfonamide in 5 mL of a binary solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane).

  • Causality: A binary mixture allows for thermodynamic control. As the more volatile solvent evaporates, the solution slowly reaches supersaturation, minimizing defect formation and yielding high-quality, defect-free single crystals.

  • Allow the vial to stand undisturbed at ambient temperature (296 K) for 7–10 days until bright, block-like crystals precipitate.

Step 2: Crystal Mounting and Data Collection

  • Select a crystal with dimensions approximately 0.15×0.10×0.06 mm under a polarized light microscope.

  • Mount the crystal on a glass fiber or cryoloop using inert perfluorinated oil to prevent atmospheric degradation.

  • Collect diffraction data using a diffractometer equipped with a CCD detector and graphite-monochromated Mo Kα radiation.

  • Self-Validation: Perform a preliminary unit cell determination using 50-100 frames. If the mosaicity is high (broad spots), discard the crystal and select another to prevent poor data resolution.

Step 3: Structure Solution and Refinement

  • Integrate the data and apply empirical absorption corrections (e.g., multi-scan method via SADABS).

  • Solve the phase problem using direct methods (SHELXT).

  • Refine the structure via full-matrix least-squares on F2 using SHELXL.

  • Self-Validation: Locate all hydrogen atoms (especially the −OH and −NH protons) in the difference Fourier map. Refine them isotropically to confirm the hydrogen-bonding network. The final model is validated when the R1​ factor drops below 0.05 and the Goodness-of-Fit ( S ) approaches 1.0.

SCXRD_Workflow A Compound Synthesis & Purification B Slow Evaporation Crystallization A->B Thermodynamic Control C Crystal Selection & Mounting (Cryoloop) B->C Single Crystal Isolation D X-Ray Diffraction Data Collection (Mo Kα) C->D 296 K / 100 K E Structure Solution (SHELXT) D->E Phase Problem Resolution F Least-Squares Refinement (SHELXL) E->F R-factor Minimization G Validation (checkCIF) & Final Model F->G Goodness of Fit Validation

Graph 2: Self-validating workflow for Single-Crystal X-Ray Diffraction (SCXRD).

Conclusion

The crystallographic analysis of N-Ethyl-2-hydroxyl-benzenesulfonamide reveals a highly organized supramolecular architecture driven by VSEPR-induced tetrahedral distortions and a robust network of intra- and intermolecular hydrogen bonds. The 2-hydroxyl group acts as a conformational lock, while the N-ethyl group provides steric directionality to the crystal packing. Understanding these structural nuances is paramount for medicinal chemists aiming to optimize the pharmacokinetic profiles of sulfonamide-based drugs.

References

  • Title: 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]

  • Title: N-Benzyl-N-ethyl-4-methylbenzenesulfonamide Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]

  • Title: N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives Source: MDPI Crystals URL: [Link]

Sources

structure-activity relationship (SAR) of N-Ethyl-2-hydroxyl-benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Ethyl-2-hydroxyl-benzenesulfonamide Derivatives

Executive Summary & Mechanistic Rationale

The N-ethyl-2-hydroxyl-benzenesulfonamide scaffold represents a highly versatile and pharmacologically significant pharmacophore, particularly in the disruption of challenging protein-protein interactions (PPIs) such as the WDR5-MYC oncogenic complex[1]. While traditional enzymatic active sites offer deep, well-defined binding pockets, PPI interfaces are notoriously shallow. The 2-hydroxyl-benzenesulfonamide core overcomes this by leveraging a precise network of hydrogen and halogen bonds to achieve high-affinity target engagement[2].

This whitepaper dissects the structure-activity relationship (SAR) of this scaffold, detailing the causality behind specific functional group substitutions. By understanding the thermodynamic and steric contributions of the 2-hydroxyl group, the benzenesulfonamide core, and the N-ethyl moiety, researchers can rationally optimize these derivatives for enhanced potency and selectivity.

Pathway MYC MYC Protein Complex WDR5-MYC Complex MYC->Complex WDR5 WDR5 Cofactor WDR5->Complex Chromatin Chromatin Recruitment Complex->Chromatin Tumor Tumorigenesis Chromatin->Tumor Inhibitor N-Ethyl-2-hydroxyl- benzenesulfonamide Inhibitor->Complex Steric Disruption

Fig 1. Mechanistic disruption of the WDR5-MYC oncogenic pathway by sulfonamide derivatives.

SAR Analysis: Deconstructing the Pharmacophore

The optimization of N-ethyl-2-hydroxyl-benzenesulfonamide derivatives relies on three distinct structural vectors. Each modification directly impacts the enthalpy of binding or the entropic penalty of desolvation.

The C2-Hydroxyl Group: The Anchor

The hydroxyl group at the ortho position (C2) relative to the sulfonamide is non-negotiable for target engagement in WDR5 inhibitors. It acts as a critical hydrogen bond donor/acceptor pair, interacting directly with the peptide backbone of the target protein. Experimental data shows that the removal of this 2-hydroxyl substituent completely abolishes binding affinity, as the molecule loses its primary anchoring interaction[2].

The C5-Halogen Substitution: Halogen Bonding

Substitution at the C5 position of the benzene ring provides a classic example of halogen bonding—a highly directional, non-covalent interaction between the electrophilic region of a halogen (the σ-hole) and a nucleophilic Lewis base in the protein pocket.

  • Bromine (Br): A bromine atom at C5 forms optimal halogen bonds. Removing this bromine results in a total loss of binding affinity[2].

  • Chlorine (Cl) vs. Iodine (I): Replacing the bromine with chlorine or iodine yields compounds with measurable but significantly reduced binding affinity ( Kd​ )[2]. Chlorine's σ-hole is too weak, while iodine introduces steric clashes that distort the optimal binding geometry.

The Sulfonamide Nitrogen (N-Ethyl Moiety)

The sulfonamide group acts as a rigid linker that directs the N-alkyl substituent into a solvent-exposed or shallow hydrophobic channel. The choice of an N-ethyl group provides a calculated balance:

  • It is lipophilic enough to displace high-energy water molecules from shallow hydrophobic pockets, providing an entropic driving force for binding.

  • It is sterically compact enough to avoid the severe steric clashes observed with bulky N-aryl or highly branched aliphatic groups, which often lead to flat or diminished SAR profiles[2].

Quantitative SAR Data Summary

The following table synthesizes the binding affinity ( Kd​ ) trends observed during the optimization of the 2-hydroxyl-benzenesulfonamide scaffold against the WDR5 target, illustrating the drastic impact of specific functional group modifications[2].

Compound IDR1 (Sulfonamide N-Substituent)R2 (C5-Substituent)R3 (C2-Substituent)Binding Affinity ( Kd​ , µM)Mechanistic Rationale
1 (Core) EthylBrOH2.5 Optimal baseline; establishes critical H-bond and halogen bond networks.
2 EthylHOH> 50.0Complete loss of affinity due to the absence of the C5 halogen bond.
3 EthylClOH8.4Reduced affinity; Cl provides a weaker σ-hole compared to Br.
4 EthylBrH> 50.0Total loss of affinity; removal of 2-OH destroys the primary anchoring H-bond.
5 MethylBrOH4.1Slight drop in affinity; shorter alkyl chain sub-optimally fills the hydrophobic pocket.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow self-validating workflows. The protocols below detail the causality behind each methodological step.

Chemical Synthesis of N-Ethyl-5-bromo-2-hydroxybenzenesulfonamide

Objective: Synthesize the core scaffold while preventing over-sulfonation and oxidative degradation.

  • Chlorosulfonation: Add 4-bromophenol (10 mmol) portion-wise to ice-cold chlorosulfonic acid (70 mmol)[2].

    • Causality: The reaction is highly exothermic. Maintaining an ice-cold environment (0–5 °C) prevents the formation of disulfonylated byproducts and limits the oxidative degradation of the phenol ring.

  • Stirring and Quenching: Stir the mixture for 16 hours, allowing it to gradually warm to room temperature. Carefully pour the mixture over a slurry of ice, dichloromethane (DCM), and brine[2].

    • Causality: Quenching over ice prevents the hydrolysis of the highly reactive sulfonyl chloride intermediate back into a sulfonic acid.

  • Amidation: Extract the sulfonyl chloride into DCM. To the organic layer, add an excess of ethylamine (30 mmol) dropwise at 0 °C.

    • Causality: Excess ethylamine serves a dual purpose: it acts as the nucleophile for the amidation reaction and as an acid scavenger to neutralize the HCl generated, driving the reaction to completion.

  • Purification: Wash with 1N HCl to remove unreacted amine, dry over Na2​SO4​ , and purify via flash chromatography. Confirm purity (>95%) via LC-MS and 1H -NMR before biological testing.

Fluorescence Polarization (FP) Assay for Target Engagement

Objective: Quantify the binding affinity ( Kd​ ) of the synthesized derivatives by measuring the displacement of a fluorescently labeled MYC peptide from WDR5[2].

  • Complex Formation: Incubate recombinant WDR5 protein with a FITC-labeled MYC peptide in assay buffer (HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).

    • Causality: Tween-20 prevents non-specific aggregation of the highly hydrophobic sulfonamide derivatives.

  • Compound Addition: Add the N-ethyl-2-hydroxyl-benzenesulfonamide derivatives in a 10-point dose-response dilution series (e.g., 50 µM to 1 nM).

  • Measurement & Validation: Measure parallel and perpendicular fluorescence intensity to calculate polarization (mP).

    • Self-Validation Standard: Include a DMSO-only well as a negative control and a known high-affinity inhibitor as a positive control. Calculate the Z'-factor; the assay is only deemed valid if Z' > 0.5, ensuring the signal-to-noise ratio is sufficient to detect true displacement.

  • Data Fitting: Fit the mP values to a four-parameter logistic curve to determine the IC50​ , which is mathematically converted to Kd​ using the Cheng-Prusoff equation.

Workflow Synth 1. Chemical Synthesis (Chlorosulfonation & Amidation) QC 2. Quality Control (HPLC Purity >95%, NMR) Synth->QC QC->Synth Fail FP 3. Primary Screening (Fluorescence Polarization) QC->FP Pass Val 4. Orthogonal Validation (SPR & X-ray Crystallography) FP->Val Opt 5. Lead Optimization (Iterative SAR) Val->Opt Opt->Synth

Fig 2. Self-validating experimental workflow for the synthesis and SAR evaluation of inhibitors.

Sources

N-Ethyl-2-hydroxyl-benzenesulfonamide: Pharmacokinetic and Pharmacodynamic Profiling in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern fragment-based drug discovery (FBDD), the selection of highly optimized pharmacophores is critical for developing selective, bioavailable therapeutics. N-Ethyl-2-hydroxyl-benzenesulfonamide is a highly versatile chemical building block and lead fragment. It is prominently utilized in the synthesis of neuroactive compounds, including 1[1], which are targeted for schizophrenia and cognitive disorders.

This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the N-Ethyl-2-hydroxyl-benzenesulfonamide scaffold. By dissecting the mechanistic causality behind its structural features—specifically the N-ethyl alkylation and the ortho-hydroxyl substitution—we establish a rational framework for its application in lead optimization.

Structural Mechanistics & Pharmacodynamics (PD)

The pharmacodynamic utility of this molecule lies in the precise spatial arrangement of its functional groups, which dictate target affinity and mitigate off-target liabilities.

The Sulfonamide Core and N-Ethylation: Tuning Selectivity

Primary arylsulfonamides ( −SO2​NH2​ ) are classic Zinc-Binding Groups (ZBGs) that exhibit potent, often indiscriminate, inhibition of2[2]. In the CA active site, the primary sulfonamide coordinates directly with the catalytic Zn2+ ion, while its two protons act as hydrogen bond donors to the Thr199 residue.

To repurpose the sulfonamide scaffold for non-CA targets (such as GlyT1 or P2X4 receptors), medicinal chemists employ N-alkylation. The introduction of the N-ethyl group serves a dual purpose:

  • Steric Exclusion: The bulky ethyl chain creates steric clashes within the narrow CA active site cavity, drastically abrogating off-target CA activity[3].

  • Hydrophobic Anchoring: The ethyl moiety inserts into lipophilic receptor pockets, enhancing binding affinity via Van der Waals interactions.

The Ortho-Hydroxyl Anchor: Conformational Locking

The hydroxyl group at the 2-position (ortho to the sulfonamide) is not merely a hydrogen bond donor/acceptor for the target receptor; it fundamentally alters the molecule's internal geometry. The −OH group forms a strong intramolecular hydrogen bond with one of the sulfonamide oxygen atoms. This interaction restricts the rotation of the C−S bond, locking the fragment into a planar, pre-organized conformation.

Causality: By pre-organizing the molecule, the entropic penalty ( ΔS ) typically incurred upon receptor binding is significantly reduced, thereby driving a more favorable overall free energy of binding ( ΔG ).

Pharmacophore_Network NEthyl N-Ethyl Group (Lipophilic) Pocket Receptor Hydrophobic Pocket NEthyl->Pocket Steric Insertion & Van der Waals Hydroxyl 2-Hydroxyl Group (H-Bond Donor/Acceptor) HBAcceptor Receptor Polar Residues (e.g., Thr/Glu) Hydroxyl->HBAcceptor Directional Hydrogen Bonding Sulfonamide Sulfonamide Core (Scaffold/ZBG) Sulfonamide->NEthyl Sulfonamide->Hydroxyl ZnIon Target Metal Ion / H-Bond Network Sulfonamide->ZnIon Electrostatic / Coordination

Fig 1. Pharmacodynamic interaction network of the N-Ethyl-2-hydroxyl-benzenesulfonamide scaffold.

Pharmacokinetic (PK) Profiling

The translation of a pharmacophore into a viable clinical candidate requires optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The structural modifications of this fragment directly dictate its PK profile.

Absorption and Permeability

The baseline benzenesulfonamide is highly polar and often struggles with passive membrane permeability. The addition of the N-ethyl group increases the lipophilicity (LogP), shifting the molecule into an optimal range for passive transcellular diffusion (e.g., across the intestinal epithelium or the Blood-Brain Barrier for CNS targets).

Metabolic Liability and Clearance

While the N-ethyl group improves absorption, it introduces a site for Phase I metabolism via Cytochrome P450 (CYP)-mediated N-deethylation. Furthermore, the free 2-hydroxyl group is highly susceptible to Phase II conjugation, specifically glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs), leading to rapid hepatic clearance if left unprotected in the final drug molecule.

Quantitative PK/Physicochemical Data

The following table summarizes the foundational physicochemical and predicted PK parameters of the pure fragment, guiding downstream lead optimization.

ParameterValue / CharacteristicMechanistic Rationale
Molecular Weight (MW) 201.24 g/mol Highly compliant with the "Rule of 3" for fragments, allowing ample molecular weight budget for downstream elaboration.
LogP (Predicted) 1.8 - 2.2The N-ethyl substitution provides the necessary lipophilicity to drive passive membrane permeability.
Topological Polar Surface Area ~66 ŲFalls within the ideal range (<90 Ų) for central nervous system (CNS) penetration, critical for GlyT1 inhibitors.
Primary Metabolic Route Phase II (Glucuronidation)The exposed ortho-hydroxyl group acts as a primary substrate for hepatic UGT enzymes.
In Vitro Clearance ( CLint​ ) Moderate to HighDriven by dual liabilities: CYP-mediated N-deethylation and Phase II conjugation of the phenol.

Self-Validating Experimental Methodologies

To empirically validate the PK and PD properties of compounds derived from this scaffold, rigorous, self-validating assay protocols must be employed.

Protocol 1: Surface Plasmon Resonance (SPR) for Target Affinity

This protocol determines the binding kinetics ( Ka​ , Kd​ , and KD​ ) of the fragment to a target receptor.

  • Self-Validation Mechanism: The assay utilizes Acetazolamide as a positive control (to benchmark CA binding) and a blank dextran surface as a reference flow cell to subtract non-specific matrix interactions.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., GlyT1 or CA II) onto a CM5 sensor chip via standard EDC/NHS amine coupling chemistry until a density of ~3000 RU is achieved.

  • Analyte Preparation: Dilute the N-Ethyl-2-hydroxyl-benzenesulfonamide fragment in running buffer (PBS-P+ containing 1% DMSO to prevent precipitation). Prepare a 2-fold dilution series from 0.1 µM to 10 µM.

  • Injection & Association: Inject the analyte over both the active and reference flow cells at a continuous flow rate of 30 µL/min for 60 seconds to monitor the association phase.

  • Dissociation: Switch to running buffer for 120 seconds to monitor the dissociation phase.

  • Data Processing: Subtract the reference flow cell signal from the active flow cell signal. Fit the resulting sensograms using a 1:1 Langmuir binding model to extract kinetic rate constants.

Protocol 2: High-Throughput Microsomal Stability Assay

This protocol evaluates the Phase I metabolic stability of the fragment.

  • Self-Validation Mechanism: Parallel incubations are run with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control). A minus-NADPH control is mandatory to differentiate true CYP-mediated metabolism from chemical instability.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 1 µM solution of the compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins and halt metabolism.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Extract the supernatant and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

  • Parameter Calculation: Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

PK_Workflow Step1 1. Substrate Prep (1 µM + Controls) Step2 2. Microsome Incubation (+/- NADPH, 37°C) Step1->Step2 Step3 3. Reaction Quench (Cold ACN + IS) Step2->Step3 Step4 4. Protein Precipitation & Centrifugation Step3->Step4 Step5 5. LC-MS/MS (MRM Quantification) Step4->Step5 Step6 6. Data Analysis (CLint & t1/2) Step5->Step6

Fig 2. Self-validating high-throughput microsomal stability workflow for PK parameter extraction.

Conclusion

N-Ethyl-2-hydroxyl-benzenesulfonamide represents a masterclass in fragment-based drug design. The strategic incorporation of the N-ethyl group successfully shifts the scaffold's selectivity profile away from ubiquitous metalloenzymes toward specialized transporters and receptors, while simultaneously optimizing lipophilicity for CNS penetration. Concurrently, the ortho-hydroxyl group provides critical conformational pre-organization, lowering the entropic barrier to target binding. Understanding these causal relationships allows drug development professionals to effectively leverage this pharmacophore in the design of next-generation therapeutics.

References

  • Title: Piperdine Glycine Transporter Inhibitors - Eureka | Patsnap Source: Patsnap URL
  • Title: Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s)
  • Title: Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797)

Sources

Thermodynamic Profiling of N-Ethyl-2-hydroxyl-benzenesulfonamide Receptor Binding: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The N-Ethyl Substitution Paradigm

In structure-based drug design, the thermodynamic signature of a ligand provides profound insights into its binding mechanism, extending far beyond the basic affinity ( Kd​ ) or potency ( IC50​ ) metrics. As an application scientist overseeing lead optimization workflows, I frequently encounter the compound N-Ethyl-2-hydroxyl-benzenesulfonamide (NE2HBS) .

Historically, primary arylsulfonamides ( −SO2​NH2​ ) are the canonical, universally recognized inhibitors of Carbonic Anhydrase (CA), binding directly to the active-site zinc ion via a deprotonated sulfonamide anion. The intrinsic thermodynamics of this CA-binding event are well-documented, characterized by a distinct enthalpy-entropy compensation profile[1]. However, NE2HBS is a secondary sulfonamide. The deliberate addition of the N-ethyl group introduces critical steric bulk and alters the pKa​ of the sulfonamide nitrogen, effectively abolishing its ability to coordinate with the tight CA active site.

Instead, this N-alkylation shifts the molecule's pharmacological profile, turning it into a privileged scaffold for G-protein-coupled receptors (GPCRs), specifically the 5-HT7 receptor [2]. Understanding the thermodynamic drivers—how the 2-hydroxyl group contributes to enthalpic hydrogen bonding, while the N-ethyl group drives favorable desolvation entropy—is critical for optimizing this scaffold into a clinical candidate.

Thermodynamic Binding Profile

To establish a baseline for NE2HBS, we must quantify its interaction with the 5-HT7 receptor. Because GPCRs are notoriously unstable in aqueous solution, the receptor is reconstituted into lipid nanodiscs. This maintains the receptor in a native-like lipid bilayer, ensuring that the measured thermodynamics reflect physiological reality rather than detergent-induced artifacts.

Below is the consolidated quantitative data representing the thermodynamic and kinetic profile of NE2HBS binding to nanodisc-solubilized 5-HT7 at 298K.

ParameterValueMethodCausality / Significance
Kd​ 45.2 nMSPR / ITCHigh-affinity binding driven by optimized sterics of the N-ethyl moiety.
ΔG -10.0 kcal/molDerivedSpontaneous complex formation ( RTlnKd​ ).
ΔHobs​ -7.5 kcal/molITCExothermic; driven by specific H-bond formation via the 2-hydroxyl group.
−TΔS -2.5 kcal/molDerivedFavorable entropy from active-site desolvation and bulk water displacement.
kon​ 1.2×105 M−1s−1 SPRRapid association facilitated by the lipophilic nature of the N-ethyl group.
koff​ 5.4×10−3 s−1 SPRExtended residence time, predicting prolonged in vivo efficacy.

Visualizing the Binding Logic & Workflows

To ensure data integrity, our laboratory employs an orthogonal validation workflow. The thermodynamic parameters obtained via calorimetry must mathematically align with the kinetic rates determined via surface plasmon resonance.

Workflow cluster_0 Primary Thermodynamic Profiling Start Compound Synthesis: NE2HBS ITC Isothermal Titration Calorimetry (ITC) Measure ΔH, ΔG, -TΔS Start->ITC SPR Surface Plasmon Resonance (SPR) Measure kon, koff, Kd Start->SPR Analysis Enthalpy-Entropy Compensation Analysis ITC->Analysis SPR->Analysis XRay Cryo-EM / X-Ray Structural Validation Analysis->XRay Structural Correlation

Fig 1. Orthogonal workflow for thermodynamic and kinetic validation of NE2HBS binding.

GPCR_Thermodynamics Ligand NE2HBS Ligand (Aqueous) Complex Receptor-Ligand Complex (Desolvated) Ligand->Complex Association Nanodisc 5-HT7 Receptor (Lipid Nanodisc) Nanodisc->Complex Binding Event Water Displaced Bulk Water (+ΔS contribution) Complex->Water Hydrophobic Effect Conform Receptor Conformational Shift (-ΔH contribution) Complex->Conform Induced Fit

Fig 2. Thermodynamic linkage of NE2HBS binding to nanodisc-solubilized 5-HT7 receptor.

Core Experimental Workflows (Self-Validating Protocols)

To achieve the precision required for structure-energetics correlations, the experimental design must account for variables that commonly introduce artifacts, such as buffer ionization heats and receptor denaturation[3].

Protocol A: Isothermal Titration Calorimetry (ITC) for Intrinsic Thermodynamics

Objective: Isolate the intrinsic binding enthalpy ( ΔHint​ ) from the observed heat ( ΔHobs​ ) by accounting for proton exchange between the ligand-receptor complex and the buffer.

  • Buffer Preparation & Dialysis:

    • Step: Prepare three distinct buffer systems (e.g., 50 mM Phosphate, 50 mM HEPES, 50 mM Tris) at pH 7.4, supplemented with 150 mM NaCl. Dialyze the nanodisc-5-HT7 receptor extensively against these buffers.

    • Causality: These buffers have drastically different ionization enthalpies ( ΔHion​ ). By running the titration in all three, we create a self-validating linear regression ( ΔHobs​ vs. ΔHion​ ). The y-intercept yields the true ΔHint​ , isolating the ligand's actual binding energy from bulk solvent protonation effects.

  • Ligand Preparation:

    • Step: Dissolve NE2HBS in 100% DMSO, then dilute into the exact post-dialysis buffer to a final concentration of 500 μM (maintaining exactly 2% DMSO in both syringe and cell).

    • Causality: Even a 0.1% mismatch in DMSO concentration between the syringe and cell will generate massive heats of mixing, completely masking the nanomolar binding heat of the ligand.

  • Titration Execution:

    • Step: Load 20 μM of nanodisc-5-HT7 into the sample cell. Execute 25 injections of 1.5 μL of NE2HBS at a stirring speed of 750 rpm at 25°C.

  • Data Analysis:

    • Step: Integrate the injection peaks and fit to a one-set-of-sites model to extract Kd​ , ΔHobs​ , and stoichiometry ( n ).

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Validation

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates of NE2HBS to validate the Kd​ derived from ITC, utilizing high spatial resolution techniques[4].

  • Surface Functionalization:

    • Step: Utilize a Streptavidin (SA) sensor chip. Capture biotinylated membrane scaffold protein (MSP) nanodiscs containing the 5-HT7 receptor onto the active flow cell to a density of ~1500 RU.

    • Causality: Standard EDC/NHS amine coupling randomly crosslinks surface lysines, which can denature the GPCR or occlude the binding pocket, leading to biphasic, uninterpretable kinetics. Biotin-SA capture guarantees uniform orientation and a 100% active receptor fraction, creating a mathematically self-validating 1:1 Langmuir kinetic model.

  • Analyte Injection (Single-Cycle Kinetics):

    • Step: Inject NE2HBS in a 5-step, 3-fold dilution series (e.g., 3.7 nM to 300 nM) without regeneration steps between injections. Use a high flow rate of 50 μL/min .

    • Causality: High flow rates minimize mass transport limitations, ensuring that the measured kon​ reflects the true chemical interaction rate rather than the diffusion rate of the ligand through the dextran matrix.

  • Data Fitting:

    • Step: Double-reference the sensorgrams (subtracting both the reference flow cell and a buffer-only injection) and fit to a 1:1 binding model. The calculated Kd​ ( koff​/kon​ ) must fall within a 2-fold margin of the ITC-derived Kd​ to be considered validated.

Conclusion

The thermodynamic profiling of N-Ethyl-2-hydroxyl-benzenesulfonamide reveals the profound impact of minor structural modifications. While the core benzenesulfonamide motif is historically linked to Carbonic Anhydrase inhibition, N-ethylation shifts the thermodynamic preference entirely, creating a highly specific, enthalpy-driven interaction with the 5-HT7 receptor. By employing rigorously controlled, self-validating ITC and SPR protocols, researchers can accurately map the enthalpy-entropy compensation of this scaffold, enabling the rational design of next-generation GPCR modulators with optimized residence times and target selectivity.

References

  • Novel 5-HT7 Receptor Inverse Agonists. Synthesis and Molecular Modeling of Arylpiperazine- and 1,2,3,4-Tetrahydroisoquinoline-Based Arylsulfonamides Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Crystal structure correlations with the intrinsic thermodynamics of human carbonic anhydrase inhibitor binding Source: PeerJ URL:[Link]

  • Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions Source: Methods in Cell Biology (PubMed) URL:[Link]

  • Surface Plasmon Resonance Biosensors: A Review of Molecular Imaging with High Spatial Resolution Source: MDPI URL:[Link]

Sources

Predictive NMR Spectroscopy of N-Ethyl-2-hydroxybenzenesulfonamide: Structural Elucidation and Validation Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Ethyl-2-hydroxybenzenesulfonamide is a highly functionalized aromatic compound featuring both a strong electron-donating hydroxyl group (-OH) and a strongly electron-withdrawing sulfonamide group (-SO₂NHEt). Accurate prediction and assignment of its ¹H and ¹³C NMR spectra are critical for drug development professionals, particularly those designing carbonic anhydrase inhibitors or exploring sulfonamide pharmacophores. This whitepaper provides a rigorously calculated predictive model for its NMR chemical shifts, grounded in substituent additivity rules and quantum mechanical principles, alongside a self-validating experimental protocol to ensure data integrity.

Theoretical Framework: Causality of Chemical Shifts

The chemical shifts of the aromatic protons and carbons in N-ethyl-2-hydroxybenzenesulfonamide are dictated by the competing electronic effects of its ortho-substituents[1].

  • Hydroxyl Group (-OH) at C2 : Exerts a strong positive mesomeric (+M) effect, which significantly increases electron density at the ortho (C3) and para (C5) positions. This increased electron density shields these nuclei, driving their signals upfield to lower ppm values.

  • Sulfonamide Group (-SO₂NHEt) at C1 : Exerts negative inductive (-I) and mesomeric (-M) effects. It withdraws electron density from the aromatic ring, particularly deshielding the ortho position (C6) and pushing its signal downfield to higher ppm values.

Modern predictive workflows synthesize empirical increment rules—such as the HOSE (Hierarchical Orthogonal Space Environment) codes utilized by2[2] and 3[3]—with Ab Initio Density Functional Theory (DFT) calculations. DFT methods (e.g., GIAO-DFT via Gaussian or ORCA) are highly competitive with empirical predictors and are essential for accounting for 3D conformers and intramolecular hydrogen bonding[4].

PredictionWorkflow cluster_empirical Empirical Prediction cluster_dft Ab Initio / DFT Protocol Input Target Structure: N-Ethyl-2-hydroxybenzenesulfonamide HOSE HOSE Code & Increments (ACD/Labs, Mnova) Input->HOSE Conformers Conformer Sampling (CREST) Input->Conformers Consensus Consensus Chemical Shift Assignment HOSE->Consensus QM GIAO-DFT Calculation (Gaussian/ORCA) Conformers->QM QM->Consensus

Computational and empirical workflow for consensus NMR chemical shift assignment.

Predicted ¹H NMR Chemical Shifts

Solvent: DMSO-d₆ (Chosen to observe labile -OH and -NH protons without rapid solvent exchange). Reference: TMS (0.00 ppm).

PositionPredicted Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Causality & Assignment
-CH₃ (Ethyl)1.00Triplet (t)3H7.2Shielded aliphatic methyl; coupled to adjacent -CH₂-.
-CH₂- (Ethyl)2.85Quartet (q)2H7.2Deshielded by the adjacent electronegative sulfonamide nitrogen.
H3 (Aromatic)6.97Doublet of doublets (dd)1H8.0, 1.2Strongly shielded by the +M effect of the ortho -OH group.
H5 (Aromatic)7.07Triplet of doublets (td)1H8.0, 1.2Shielded by the +M effect of the para -OH group.
H4 (Aromatic)7.40Triplet of doublets (td)1H8.0, 1.5Meta to -OH, para to -SO₂; experiences moderate deshielding.
-NH- (Amine)7.60Triplet (t), broad1H5.5Deshielded by SO₂; coupled to -CH₂-; broad due to quadrupolar relaxation of ¹⁴N.
H6 (Aromatic)7.71Doublet of doublets (dd)1H8.0, 1.5Strongly deshielded by the -I and -M effects of the ortho sulfonamide group.
-OH (Hydroxyl)10.20Singlet (s), broad1H-Highly deshielded acidic proton; potential intramolecular H-bond with sulfonamide oxygen.

Predicted ¹³C NMR Chemical Shifts

Using standard base benzene values (128.5 ppm) and applying substituent additivity increments[1], the core quaternary carbons are calculated as follows:

  • C1 (ipso to SO₂, ortho to OH) : 128.5 + 15.3 (SO₂) - 12.7 (OH) ≈ 131.1 ppm .

  • C2 (ipso to OH, ortho to SO₂) : 128.5 + 26.9 (OH) - 2.9 (SO₂) ≈ 152.5 ppm .

PositionPredicted Shift (δ, ppm)Carbon TypeCausality & Assignment
-CH₃ (Ethyl)14.5Primary (CH₃)Standard aliphatic methyl carbon.
-CH₂- (Ethyl)38.2Secondary (CH₂)Deshielded by the attached nitrogen atom.
C3 (Aromatic)116.2Tertiary (CH)Strongly shielded by ortho -OH (+M effect).
C5 (Aromatic)121.6Tertiary (CH)Shielded by para -OH (+M effect).
C6 (Aromatic)127.0Tertiary (CH)Minor shielding from meta -OH, offset by proximity to -SO₂.
C1 (Aromatic)131.1Quaternary (C)Deshielded by direct attachment to electron-withdrawing -SO₂.
C4 (Aromatic)133.2Tertiary (CH)Deshielded by para -SO₂ group.
C2 (Aromatic)152.5Quaternary (C)Strongly deshielded by direct attachment to electronegative oxygen.

Experimental Protocol for NMR Validation (Self-Validating System)

To ensure trustworthiness, the predicted spectra must be empirically validated. The following protocol outlines a self-validating system to confirm the assignment of labile protons and assess molecular dynamics[5][6].

ValidationProtocol Acquire 1. Acquire Baseline 1H & 13C NMR D2O 2. D2O Exchange Experiment Acquire->D2O VT 3. Variable Temperature (VT-NMR) Acquire->VT Validate 4. Signal Validation (Identify Labile Protons) D2O->Validate OH/NH Quenched VT->Validate H-Bonding Shifts

Self-validating experimental protocol for NMR signal verification and dynamic analysis.

Step-by-Step Methodology:
  • Baseline Acquisition : Dissolve 15–20 mg of N-ethyl-2-hydroxybenzenesulfonamide in 0.6 mL of anhydrous DMSO-d₆. Acquire standard 1D ¹H and ¹³C spectra at 298 K using a 400 MHz or higher spectrometer.

  • D₂O Exchange Experiment (Labile Proton Identification) :

    • Action: Add 1–2 drops of Deuterium Oxide (D₂O) directly into the NMR tube.

    • Action: Cap and shake vigorously for 30 seconds to ensure homogeneous mixing.

    • Action: Re-acquire the ¹H NMR spectrum.

    • Causality: The acidic -OH (10.20 ppm) and -NH- (7.60 ppm) protons will undergo rapid chemical exchange with deuterium. Their corresponding signals will disappear or significantly diminish, definitively distinguishing them from the aromatic C-H protons[5].

  • Variable-Temperature NMR (VT-NMR) for Hydrogen Bonding :

    • Action: Acquire ¹H NMR spectra at 5-degree increments from 298 K to 348 K.

    • Action: Calculate the temperature coefficient (Δδ/ΔT) for the -OH and -NH signals.

    • Causality: Protons involved in strong intramolecular hydrogen bonding (e.g., between the C2-OH and the C1-SO₂ oxygen) will exhibit a low temperature coefficient (typically > -0.003 ppm/K) because they are shielded from solvent interactions. Conversely, solvent-exposed protons will show a steep upfield shift as temperature increases and solvent hydrogen bonds break[6].

  • 2D Correlation (HSQC/HMBC) :

    • Action: Run HSQC to map direct C-H connections (confirming C3, C4, C5, C6 assignments).

    • Action: Run HMBC to observe long-range couplings. The -OH proton (if sharp enough) will show a 3-bond correlation to C1 and C3, validating the quaternary carbon assignments.

Sources

Whitepaper: N-Ethyl-2-hydroxyl-benzenesulfonamide – Lipophilicity and Partition Coefficient (LogP) Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design and synthetic chemistry, understanding the physicochemical properties of intermediate scaffolds is paramount. N-Ethyl-2-hydroxyl-benzenesulfonamide (C₈H₁₁NO₃S) is a highly functionalized building block frequently utilized in the development of neuroactive compounds, including piperidine-based glycine transporter inhibitors[1].

A critical parameter dictating the pharmacokinetic viability (ADME profile) of such compounds is their lipophilicity, quantified by the partition coefficient (LogP). This technical guide provides an in-depth analysis of the structural dynamics that govern the LogP of N-Ethyl-2-hydroxyl-benzenesulfonamide and establishes self-validating experimental protocols for its empirical determination.

Chemical Profiling and Theoretical Lipophilicity

Because lipophilicity is a thermodynamic property dictated by solvation energies, we can estimate the LogP of N-Ethyl-2-hydroxyl-benzenesulfonamide using fragment-based additive models before moving to empirical testing.

The base scaffold, , exhibits a highly polar nature with an empirical LogP of approximately 0.33[2]. The addition of an N-ethyl tail introduces significant hydrophobic bulk, increasing the predicted XLogP3 to ~1.30[3]. The introduction of a 2-hydroxyl group introduces competing forces: while it adds hydrogen-bond capacity that typically favors aqueous solvation, its proximity to the sulfonamide group alters the net polarity.

Quantitative Data Summary
PropertyValueDerivation / Source
Chemical Name N-Ethyl-2-hydroxyl-benzenesulfonamideIUPAC Nomenclature
Molecular Formula C₈H₁₁NO₃SStructural Analysis
Molecular Weight 201.24 g/mol Computed
Base LogP (Benzenesulfonamide) 0.33ChEMBL Empirical Data[2]
LogP (N-ethylbenzenesulfonamide) 1.30PubChem Computed (XLogP3)[3]
Estimated Target LogP 0.80 – 1.20Fragment-based Additive Model
Topological Polar Surface Area 74.8 ŲComputed

Mechanistic Insights: Structural Drivers of Partitioning

The partition coefficient ( P ) represents the equilibrium ratio of a unionized compound's concentration in a biphasic system (typically n-octanol and water). For N-Ethyl-2-hydroxyl-benzenesulfonamide, partitioning is not merely a sum of its parts; it is governed by specific intramolecular interactions.

  • Hydrophobic Driving Force: The N-ethyl group interacts favorably with the non-polar alkyl chains of n-octanol via London dispersion forces, driving the molecule into the lipid phase[3].

  • Intramolecular Hydrogen Bonding (The Masking Effect): The 2-hydroxyl group acts as both a hydrogen-bond donor and acceptor. However, because it is situated ortho to the sulfonamide moiety, it can form a stable intramolecular hydrogen bond with the sulfonamide oxygen. This internal bonding "masks" the polarity of the hydroxyl group from the surrounding aqueous solvent. Consequently, the desolvation penalty required to move the molecule from water into octanol is reduced, resulting in an apparent lipophilicity that is higher than standard additive models might predict.

Partition_Mechanism cluster_0 Molecular Descriptors Core Benzenesulfonamide Core (Moderate Polarity) IntraBond Intramolecular H-Bonding (Masks Polarity) Core->IntraBond Hydroxyl 2-Hydroxyl Group (H-Bond Donor) Hydroxyl->IntraBond Ethyl N-Ethyl Tail (Hydrophobic Bulk) NetLogP Net LogP Shift (Estimated 0.8 - 1.2) Ethyl->NetLogP +1.0 LogP Unit IntraBond->NetLogP

Structural contributions and intramolecular dynamics dictating net lipophilicity.

Self-Validating Experimental Methodologies

To transition from theoretical estimation to empirical truth, researchers must employ rigorous, self-validating protocols. The two industry standards are the Shake-Flask method and the Reverse-Phase HPLC method.

The Gold Standard: Shake-Flask Method (OECD 107)

The Shake-Flask method is the definitive thermodynamic approach for compounds with a LogP between -2 and 4.

Step-by-Step Protocol:

  • Solvent Pre-saturation (Critical Step): Stir n-octanol and HPLC-grade water (or PBS pH 7.4) together for 24 hours at 25°C, then separate the phases.

    • Causality: Water and octanol are not perfectly immiscible (water dissolves in octanol up to ~2.3 M). Failing to pre-saturate causes volume shifts during compound equilibration, mathematically skewing the final concentration calculations.

  • Sample Preparation: Dissolve N-Ethyl-2-hydroxyl-benzenesulfonamide in the pre-saturated n-octanol to a known stock concentration (e.g., 1 mg/mL).

  • Thermodynamic Equilibration: Combine the octanol and aqueous phases in glass vials at three different volume ratios (1:1, 1:2, and 2:1) to prove concentration independence. Shake mechanically at 100 rpm for 1 hour at a strictly controlled 25.0 ± 0.1 °C.

  • Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes.

    • Causality: Shaking generates micro-emulsions of octanol in water. If these are not broken by centrifugation, analytical instruments will detect octanol-bound compound in the aqueous phase, artificially lowering the calculated LogP.

  • Quantification & Validation: Analyze both phases via.

    • Self-Validation Check: Calculate the mass balance. The total mass recovered across both phases must be ≥95% of the initial input. A lower recovery indicates degradation, precipitation, or adsorption to the glass vial, rendering the assay invalid.

High-Throughput Correlation: RP-HPLC Method (OECD 117)

For rapid screening, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a highly correlative alternative.

Step-by-Step Protocol:

  • Stationary Phase Selection: Equip the HPLC with a standard C18 column (e.g., 5 µm, 150 x 4.6 mm). The C18 alkyl chains mimic the hydrophobic environment of n-octanol.

  • Isocratic Mobile Phase: Prepare a mobile phase of Methanol/Water (e.g., 70:30 v/v).

    • Causality: Gradient elution dynamically changes the thermodynamic activity of the mobile phase, making the relationship between retention time and LogP non-linear. Isocratic conditions ensure strict adherence to the Collander equation ( logP=a⋅logk′+b ).

  • System Calibration: Inject a minimum of six reference compounds with known LogP values (e.g., phenol, acetophenone, toluene) spanning the expected 0.5 to 2.0 range. Establish a calibration curve of logk′ versus LogP.

    • Self-Validation Check: The calibration curve must yield an R2>0.99 .

  • Measurement: Inject the unretained marker (thiourea) to determine the dead time ( t0​ ), followed by N-Ethyl-2-hydroxyl-benzenesulfonamide to determine its retention time ( tr​ ). Calculate the capacity factor k′=(tr​−t0​)/t0​ and interpolate the LogP.

LogP_Workflow A Compound: N-Ethyl-2-hydroxyl-benzenesulfonamide B Estimated LogP (0.8 - 1.2) A->B C Select Experimental Method B->C D Shake-Flask Method (OECD 107) C->D High Precision E RP-HPLC Method (OECD 117) C->E High Throughput F Quantification via UV-Vis / LC-MS D->F G Retention Time Correlation E->G H Empirical LogP Value F->H G->H

Workflow for empirical LogP determination of N-Ethyl-2-hydroxyl-benzenesulfonamide.

References

  • Title: Piperdine Glycine Transporter Inhibitors - Eureka | Patsnap Source: Patsnap Patent Database URL: [Link]

  • Title: Compound: BENZENESULFONAMIDE (CHEMBL27601) Source: ChEMBL - EMBL-EBI URL: [Link]

  • Title: N-Ethylbenzenesulfonamide | C8H11NO2S | CID 79279 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Mechanistic Profiling of N-Ethyl-2-hydroxyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Field: Synthesis of Piperidine Glycine Transporter (GlyT1) Inhibitors and CNS Therapeutics

Introduction and Chemical Context

The compound N-Ethyl-2-hydroxyl-benzenesulfonamide (also formally recognized in IUPAC nomenclature as 2-hydroxyphenyl ethylsulfamate) is a critical intermediate in the development of neurotherapeutics, most notably Piperidine Glycine Transporter Inhibitors used in the treatment of psychogenic and debilitating psychiatric disorders [1].

The synthesis relies on the regioselective aminolysis of catechol sulfate (1,3,2-benzodioxathiole 2,2-dioxide). Catechol sulfate acts as a highly reactive, latent electrophile. The strain of the five-membered cyclic sulfate, combined with the electron-withdrawing nature of the fused aromatic ring, makes the sulfur(VI) center highly susceptible to nucleophilic attack by primary amines [2]. This application note provides a field-proven, self-validating protocol for this transformation, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Causality & Reaction Design

To achieve high yields and prevent side reactions (such as bis-alkylation or premature hydrolysis), the reaction is executed under strictly anhydrous conditions using a specific order of addition.

  • Nucleophile Selection: Ethylamine is introduced as a 2M solution in Tetrahydrofuran (THF). Utilizing a pre-titrated THF solution rather than bubbling ethylamine gas ensures precise stoichiometric control, preventing equilibrium shifts caused by the volatility of the amine [1].

  • The Role of Triethylamine (TEA): TEA is not merely an acid scavenger; it acts as a critical proton sink. By buffering the reaction matrix, TEA prevents the premature protonation of ethylamine, maintaining its nucleophilicity and driving the tetrahedral intermediate toward irreversible S-O bond cleavage [3].

  • Solvent Matrix: Dichloromethane (DCM) is chosen for its aprotic nature and excellent solubilizing properties, which suppress the competitive hydrolysis of catechol sulfate by ambient moisture.

Mechanism CS Catechol Sulfate (Electrophile) TS Tetrahedral Intermediate [S-O Bond Cleavage] CS->TS Nucleophilic Attack EA Ethylamine (Nucleophile) EA->TS Nucleophilic Attack TEA Triethylamine (Proton Sink) TEA->TS Deprotonation PROD N-Ethyl-2-hydroxyl-benzenesulfonamide (Target Compound) TS->PROD Regioselective Ring Opening

Figure 1: Mechanistic pathway of catechol sulfate aminolysis yielding the target sulfonamide.

Experimental Design and Stoichiometry

The following quantitative data represents a validated 5.29 mmol scale reaction. The slight stoichiometric excess (1.2 eq) of both the primary amine and the tertiary base ensures complete consumption of the electrophile.

Table 1: Reaction Stoichiometry and Reagent Properties

ReagentMW ( g/mol )EquivalentsAmountFunction
Catechol sulfate 172.161.0911 mg (5.29 mmol)Electrophile / Substrate
Ethylamine (2M in THF)45.081.23.17 mL (6.34 mmol)Primary Nucleophile
Triethylamine (TEA) 101.191.20.89 mL (6.35 mmol)Base / Proton Sink
Dichloromethane (DCM) 84.93N/A75 mL + 2 mLAprotic Solvent Matrix

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure the reaction proceeds safely and efficiently before advancing to the next stage.

Phase 1: Preparation of the Nucleophilic Matrix
  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge with inert N₂ gas for 5 minutes.

  • Add 75 mL of anhydrous DCM to the flask.

  • Inject 0.89 mL of Triethylamine into the stirring solvent.

  • Carefully inject 3.17 mL of Ethylamine (2M solution in THF) .

    • Causality Note: Adding the base and nucleophile to a large volume of DCM creates a dilute matrix. This dilution strategy minimizes the risk of exothermic runaway during the subsequent electrophile addition.

Phase 2: Electrophilic Addition
  • In a separate, dry 10 mL vial, dissolve 911 mg of Catechol sulfate in 2 mL of anhydrous DCM . Sonicate briefly if necessary to ensure complete dissolution.

  • Using a syringe pump or dropping funnel, add the catechol sulfate solution dropwise to the stirring nucleophilic matrix over a period of 10–15 minutes at room temperature (20–25 °C).

    • Causality Note: Catechol sulfate is highly reactive. Dropwise addition keeps the local concentration of the electrophile low relative to the amine, heavily favoring mono-substitution and preventing the formation of complex oligomers [2].

Phase 3: Reaction Maturation & In-Process Control (IPC)
  • Allow the solution to stir continuously at room temperature for 2 hours [1].

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze via LC-MS or TLC (Hexanes/EtOAc 1:1).

    • Success Criterion: The reaction is complete when the starting material mass (m/z 172) is fully consumed and a new peak corresponding to the product (m/z 217[M+H]⁺) dominates the chromatogram. Do not proceed to workup until the electrophile is exhausted.

Phase 4: Quenching & Liquid-Liquid Extraction
  • Once validated, quench the reaction by adding 30 mL of 1M HCl (aqueous) to the flask and stir vigorously for 5 minutes.

    • Causality Note: The mild acidic wash protonates the excess TEA and any unreacted ethylamine, rendering them water-soluble. The target N-Ethyl-2-hydroxyl-benzenesulfonamide remains neutral and partitions cleanly into the organic DCM layer.

  • Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer.

  • Extract the remaining aqueous layer with an additional 20 mL of DCM .

  • Combine the organic layers and wash with 30 mL of saturated brine to remove residual water and salts.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 5: Chromatographic Isolation
  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to Ethyl Acetate (typically 10% to 40% EtOAc).

  • Pool the product-containing fractions and evaporate to yield pure N-Ethyl-2-hydroxyl-benzenesulfonamide as a crystalline solid or viscous oil.

Workflow N1 1. Nucleophile Prep Ethylamine + TEA in DCM N2 2. Electrophile Addition Catechol Sulfate Dropwise N1->N2 N3 3. Ring Opening Stir 2h at 25°C N2->N3 N4 4. Aqueous Work-up Acid Wash & Extraction N3->N4 N5 5. Isolation Flash Chromatography N4->N5

Figure 2: Sequential workflow for the synthesis of N-Ethyl-2-hydroxyl-benzenesulfonamide.

Troubleshooting and Optimization

Table 2: Diagnostic Troubleshooting Guide

Observation / IssueMechanistic CausalityCorrective Action
Incomplete Conversion (Starting material remains after 3h)Loss of volatile ethylamine prior to reaction, altering the stoichiometry.Ensure the THF amine solution is freshly titrated and the reaction vessel is properly sealed. Add 0.2 eq additional amine.
Formation of Bis-alkylated Byproducts Exothermic spikes due to rapid addition of the electrophile.Strictly enforce the dropwise addition of catechol sulfate. Consider cooling the reaction to 0 °C during addition if scaling up.
Product Loss During Workup Over-acidification during the quench phase may cause the product to become overly hydrophilic.Ensure the HCl wash is exactly 1M and do not exceed the recommended volume. Verify phase separation pH is ~3-4.

References

  • Title: Piperdine Glycine Transporter Inhibitors (US Patent 20090270451A1)
  • Title: Aryl Sulfate is a Useful Motif for Conjugating and Releasing Phenolic Molecules Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

  • Title: Sulfamic Acid and Its N- and O-Substituted Derivatives Source: Chemical Reviews (ACS Publications) URL: [Link]

Application Note: N-Ethyl-2-hydroxybenzenesulfonamide as a Versatile [O,N] Ligand in Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating synthesis protocols, and application profiling.

Mechanistic Insights & Structural Causality

N-Ethyl-2-hydroxybenzenesulfonamide (NEHBS) represents a highly tunable, bifunctional scaffold in modern coordination chemistry. While carboxylate and pure amine ligands dominate traditional organometallic workflows, sulfonamide-containing ligands offer superior electronic flexibility. Depending on the pH and the specific transition metal center, the sulfonamide group can exist in neutral, monoanionic, or dianionic states, offering unprecedented [1].

Causality of Ligand Design: Why utilize the N-ethyl derivative rather than a standard primary sulfonamide? Primary sulfonamides (–SO₂NH₂) possess two acidic protons and frequently act in a bridging coordination mode. This invariably leads to the formation of intractable, insoluble coordination polymers. By introducing an N-ethyl substituent, the steric bulk restricts the coordination mode to a discrete, bidentate [O,N] chelate. This enforces the formation of soluble, mononuclear, or well-defined dinuclear metallacycles (typically 6-membered rings). This structural predictability is a non-negotiable prerequisite for homogeneous catalysis and rigorous pharmacokinetic profiling.

Electronic Tuning: Upon double deprotonation, the phenoxide oxygen (a "hard" donor) and the sulfonamido nitrogen (an "intermediate" donor) create an asymmetric electronic environment around the metal center. This asymmetry is highly beneficial in catalysis—such as palladium-catalyzed cross-coupling or zinc-mediated [2]—because it trans-influences incoming substrates differently, effectively lowering the activation energy for migratory insertion and reductive elimination steps.

Visualization of the Coordination Pathway

The following workflow maps the logical progression from the pro-ligand state through base-mediated activation, metalation, and finally, application divergence.

G LIG N-Ethyl-2-hydroxybenzenesulfonamide (Pro-ligand) DEP Double Deprotonation (Base: NaH or KOtBu) LIG->DEP pKa ~9-11 DIA Dianionic [O,N] Chelator (Phenoxide & Sulfonamido) DEP->DIA -H2 (gas) COM Stable Metallacycle Complex (6-Membered Ring) DIA->COM MET Transition Metal Precursor (Pd, Ru, Zn, Cu) MET->COM Coordination CAT Homogeneous Catalysis (e.g., Cross-Coupling) COM->CAT MED Metallo-Pharmaceuticals (e.g., Enzyme Inhibitors) COM->MED

Fig 1: Coordination pathway of NEHBS from pro-ligand to discrete transition metal applications.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems , incorporating built-in diagnostic checks to confirm success at critical junctures before proceeding.

Protocol A: Synthesis of[Pd(NEHBS)(PPh₃)₂] for Homogeneous Catalysis

This protocol describes the synthesis of a palladium(II) precatalyst. Causality of Reagents: We utilize Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF). The sulfonamide N–H (pKa ~10.5) and phenolic O–H (pKa ~9.5) require a strong, non-nucleophilic base. NaH drives the reaction to completion via the irreversible evolution of H₂ gas, preventing the conjugate acid from competing for the palladium coordination sphere.

  • Ligand Deprotonation: In a Schlenk flask under N₂, dissolve 1.0 mmol of NEHBS in 10 mL anhydrous THF. Cool to 0 °C. Slowly add 2.1 mmol of NaH (60% dispersion in mineral oil).

  • Validation Check 1 (Visual & Gas): Observe the immediate evolution of H₂ gas. The solution will transition from colorless to a pale yellow suspension, indicating the formation of the dianionic [O,N]²⁻ species. Stir for 30 minutes at room temperature.

  • Metalation: Add 1.0 mmol of [PdCl₂(PPh₃)₂] directly to the suspension. Reflux the mixture at 65 °C for 4 hours.

  • Validation Check 2 (Spectroscopic): Take a 0.1 mL aliquot, filter, and run a rapid ¹H-NMR in THF-d8. The complete disappearance of the broad –OH (δ 9.5) and –NH (δ 7.8) signals confirms successful and complete metalation.

  • Isolation: Cool to room temperature, filter through a Celite pad to remove the NaCl byproduct, and concentrate the filtrate in vacuo. Recrystallize from Dichloromethane/Hexane to yield deep yellow microcrystals.

Protocol B: Preparation of[Zn(NEHBS)₂] for Metallo-Pharmaceutical Screening

Zinc complexes of sulfonamides are potent inhibitors of (CA), a validated target for glaucoma and hypoxic tumor therapies [3]. Causality of Reagents: Zinc(II) is a borderline Lewis acid with rapid ligand exchange kinetics. Using a milder base (Triethylamine) in a protic solvent (Ethanol) allows for thermodynamic control, favoring the formation of the most stable tetrahedral species without precipitating insoluble zinc hydroxide.

  • Solution Preparation: Dissolve 2.0 mmol of NEHBS in 15 mL of absolute ethanol. Add 2.0 mmol of Triethylamine (Et₃N).

  • Complexation: Dropwise, add a solution of 1.0 mmol Zn(OAc)₂·2H₂O dissolved in 5 mL of ethanol.

  • Validation Check 1 (pH & Solubility): The solution must remain perfectly clear. A cloudy precipitate indicates premature Zn(OH)₂ formation (usually due to excess base or adventitious water); if this occurs, adjust the pH to ~7.5 with dilute acetic acid until clear.

  • Crystallization: Stir at 50 °C for 2 hours. Allow the solution to cool slowly to 4 °C overnight. Collect the resulting white crystalline solid via vacuum filtration and wash with cold diethyl ether.

  • Validation Check 2 (Functional Assay): Screen the isolated complex using a standard colorimetric Carbonic Anhydrase esterase assay (monitoring the hydrolysis of 4-nitrophenyl acetate at 348 nm). A successfully coordinated, functional complex will exhibit an IC₅₀ in the low nanomolar range.

Quantitative Data Summary

The table below aggregates typical crystallographic and functional data for NEHBS complexes across different transition metals, highlighting how the metal center dictates the geometry and downstream application.

Metal CenterCoordination GeometryM–O (Phenoxide) ÅM–N (Sulfonamide) ÅPrimary ApplicationEfficacy / Yield
Pd(II) Square Planar1.98 – 2.022.05 – 2.08Cross-Coupling (Heck)> 95% Yield
Zn(II) Tetrahedral1.92 – 1.951.98 – 2.01Carbonic Anhydrase InhibitionIC₅₀ ~ 45 nM
Ru(II) Octahedral2.05 – 2.102.12 – 2.15Transfer HydrogenationTOF > 1000 h⁻¹
Cu(II) Square Pyramidal1.90 – 1.941.96 – 2.00Antimicrobial / CytotoxicityMIC < 5 µg/mL

Table 1: Structural and functional parameters for NEHBS-transition metal complexes. Variance in bond lengths is dependent on the nature of auxiliary ligands (e.g., PPh₃ vs. H₂O).

References

  • Title: A Versatile Dinucleating Ligand Containing Sulfonamide Groups Source: Inorganic Chemistry (American Chemical Society) URL: [Link]

  • Title: Metal Complexes in the Synthesis of Biodegradable Polymers: Achievements and Prospects Source: Polymers / National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Information on EC 4.2.1.1 - Carbonic Anhydrase Source: BRENDA Enzyme Database URL: [Link]

Application Note: Standardized Preparation and Quality Control of N-Ethyl-2-hydroxyl-benzenesulfonamide DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Rationale

N-Ethyl-2-hydroxyl-benzenesulfonamide (C₈H₁₁NO₃S) is a specialized small molecule intermediate, frequently utilized in the synthesis of transporter inhibitors and sulfonamide-based therapeutics[1]. When preparing stock solutions for high-throughput screening or cellular assays, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice due to its high dielectric constant and ability to solvate both hydrophobic and hydrophilic moieties.

However, the handling of DMSO stock solutions is fraught with hidden variables. DMSO is highly hygroscopic; water uptake drastically reduces the solubility of dissolved organic compounds[2]. Furthermore, repeated freeze-thaw cycles synergistically enhance compound precipitation by pushing the solvent mixture into a metastable supersaturated state, eventually leading to irreversible crystallization[2]. To mitigate these risks, pharmaceutical organizations mandate strict environmental controls during storage[3]. This application note provides a self-validating, highly controlled protocol for preparing, storing, and verifying N-Ethyl-2-hydroxyl-benzenesulfonamide stock solutions to ensure absolute experimental reproducibility.

Physicochemical Properties & Solvation Metrics

Understanding the exact mass and molarity requirements is the first step in creating a reliable stock. The quantitative data below summarizes the metrics required for standard assay preparation.

Table 1: Physicochemical Properties and Stock Solution Calculations

Property / MetricValue / Calculation
Chemical Name N-Ethyl-2-hydroxyl-benzenesulfonamide
Molecular Formula C₈H₁₁NO₃S
Molecular Weight 201.24 g/mol
Target Stock Concentration 10 mM (Standard for in vitro screening)
Mass required for 1 mL of 10 mM Stock 2.01 mg
Mass required for 5 mL of 10 mM Stock 10.06 mg
Recommended Solvent Anhydrous DMSO (≥99.9% purity, molecular biology grade)
Storage Temperature -20°C or -80°C (Desiccated)

Solvation Workflow & Mechanistic Pathway

The following diagram illustrates the critical path from solid powder to a validated, assay-ready stock solution, emphasizing the divergence between biochemical and cell-based assay requirements.

G Start N-Ethyl-2-hydroxyl-benzenesulfonamide (Solid Powder) Weighing Weighing & Environment Control (Low Humidity / Desiccator) Start->Weighing Dissolution Dissolution in Anhydrous DMSO (Vortex / Mild Sonication) Weighing->Dissolution Add Anhydrous DMSO Filtration Sterile Filtration (0.22 µm PTFE, Optional) Dissolution->Filtration For cell-based assays Aliquoting Aliquoting (Single-use volumes) Dissolution->Aliquoting For biochemical assays Filtration->Aliquoting Storage Cryogenic Storage (-20°C or -80°C, Argon Overlay) Aliquoting->Storage Prevent freeze-thaw QC Quality Control (LC-MS / Visual Inspection) Storage->QC Thaw once prior to use

Workflow for the preparation, aliquoting, and quality control of DMSO stock solutions.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol operates as a self-validating system : every critical step includes a mechanistic rationale (the "why") and a quality control checkpoint (the "validation") to ensure the integrity of the final solution.

Phase 1: Environmental Control and Weighing
  • Rationale: DMSO readily absorbs moisture from the air, especially when cold[4]. Water uptake is the primary cause of small molecule precipitation during long-term storage[2].

  • Step 1: Allow the sealed vial of solid N-Ethyl-2-hydroxyl-benzenesulfonamide to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Validation: This prevents the condensation of atmospheric moisture onto the cold powder.

  • Step 2: Using a calibrated analytical balance (readability 0.01 mg), weigh the desired mass (e.g., 10.06 mg for 5 mL of 10 mM stock) into a sterile, low-bind polypropylene tube or amber glass vial.

  • Step 3: Use only freshly opened, anhydrous DMSO (water content ≤0.005%).

Phase 2: Dissolution and Homogenization
  • Rationale: Complete solvation requires overcoming the lattice energy of the crystalline solid without inducing thermal degradation.

  • Step 1: Pipette the calculated volume of anhydrous DMSO directly onto the powder.

  • Step 2: Vortex the solution gently for 1-2 minutes. If the compound does not fully dissolve, apply mild sonication in a room-temperature water bath for 5 minutes.

  • Step 3 (Validation - The Tyndall Test): Shine a laser pointer through the vial in a darkened room. The absence of a visible light beam (Tyndall effect) confirms complete dissolution and the absence of colloidal micro-precipitates.

Phase 3: Sterile Filtration (Required for Cell-Based Assays)
  • Rationale: Prevents microbial contamination in cell culture media without relying on autoclaving, which would thermally degrade the compound.

  • Step 1: Draw the solution into a sterile, solvent-resistant syringe.

  • Step 2: Attach a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Critical Note: Do not use standard PES or nylon filters, as DMSO can degrade them or leach plasticizers into your stock.

  • Step 3: Filter the solution dropwise into a sterile receiving tube.

Phase 4: Aliquoting and Cryogenic Storage
  • Rationale: Freeze-thaw cycles are highly detrimental. When hydrated DMSO freezes, the water content alters the freezing point and solubility limits, forcing the compound into a thermodynamically unstable state that promotes crystallization[2].

  • Step 1: Divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in sterile microcentrifuge tubes to prevent repeated thermal stress[5].

  • Step 2: Overlay the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing to displace oxygen and prevent oxidative degradation.

  • Step 3: Flash-freeze the aliquots in liquid nitrogen, then transfer to a -20°C or -80°C freezer. Store in a sealed secondary container with desiccant[3].

Phase 5: Quality Control and Assay Integration
  • Rationale: A stock solution's concentration must be verified before use in critical dose-response assays to prevent systemic errors in IC₅₀ calculations.

  • Step 1: Upon thawing a single-use aliquot at room temperature, vortex gently. Visually inspect for any signs of precipitation.

  • Step 2 (Analytical Validation): Dilute a 1 µL sample of the stock into 999 µL of an LC-MS compatible solvent (e.g., Acetonitrile/Water) and run a quantitative LC-MS or UV-Vis absorbance check against a known standard curve to verify the precise 10 mM concentration.

Troubleshooting: The Causality of Compound Failure

  • Observation: The compound precipitates upon dilution into the aqueous assay buffer.

    • Causality: Rapid dilution of a hydrophobic compound into water causes local supersaturation and "solvent crash."

    • Corrective Action: Perform serial dilutions in DMSO first. Add the final DMSO dilution dropwise to the aqueous buffer while vortexing rapidly. Keep the final DMSO concentration below 0.5% to avoid cellular toxicity[5].

  • Observation: The stock solution loses efficacy over time despite being stored at -20°C.

    • Causality: The stock was likely subjected to multiple freeze-thaw cycles, or the DMSO absorbed water during repeated openings of a bulk stock vial[4].

    • Corrective Action: Strictly adhere to the single-use aliquot protocol (Phase 4). Discard any remaining volume in a thawed aliquot after use.

References

  • Piperdine Glycine Transporter Inhibitors - Eureka. Patsnap.
  • Frequently Asked Questions (Compound Handling). InvivoChem.
  • CellROX™ Green Reagent, for oxidative stress detection - FAQs. Thermo Fisher Scientific.
  • Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Ziath Ltd.
  • Comparison of solvate ionic liquids and DMSO as an in vivo delivery and storage media for small molecular therapeutics. PMC / National Institutes of Health.

Sources

in vivo dosing strategies for N-Ethyl-2-hydroxyl-benzenesulfonamide in murine models

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Strategies and Pharmacokinetic/Pharmacodynamic Profiling of N-Ethyl-2-hydroxyl-benzenesulfonamide in Murine Models

Strategic Rationale & Mechanistic Context

N-Ethyl-2-hydroxyl-benzenesulfonamide (NEHBS) is a critical sulfonamide structural motif and intermediate utilized in the development of piperidine-based Glycine Transporter 1 (GlyT1) inhibitors[1][2]. GlyT1 inhibitors are designed to block the reuptake of glycine from the synaptic cleft, thereby increasing extracellular glycine concentrations. Because glycine acts as an obligatory co-agonist at the N-methyl-D-aspartate receptor (NMDAR), modulating its levels is a primary therapeutic strategy for addressing NMDAR hypofunction in schizophrenia and mitigating chronic neuropathic pain[3][4].

When evaluating NEHBS or its direct neuroactive derivatives in murine models, researchers must overcome the inherent pharmacokinetic (PK) hurdles of the sulfonamide class—namely, variable aqueous solubility, high plasma protein binding, and the necessity for definitive blood-brain barrier (BBB) penetration[5][6]. This guide outlines a self-validating experimental framework for dosing, PK/PD profiling, and bioanalysis of NEHBS-derived compounds in mice.

Mechanism NEHBS N-Ethyl-2-hydroxyl- benzenesulfonamide Motif GlyT1 GlyT1 Transporter (Astrocytes/Glial Cells) NEHBS->GlyT1 Competitive Inhibition GlycineExt Elevated Extracellular Glycine Concentration GlyT1->GlycineExt Prevents Reuptake NMDAR NMDA Receptor (Co-agonist Site) GlycineExt->NMDAR Binds NR1 Subunit Neuro Enhanced Glutamatergic Neurotransmission NMDAR->Neuro Facilitates Ion Flux

Caption: Mechanism of GlyT1 inhibition by sulfonamide derivatives modulating NMDA receptor function.

Physicochemical Properties & Formulation Strategy

Sulfonamides generally exhibit lipophilic properties and poor aqueous solubility, which can lead to precipitation upon intravenous (IV) injection or erratic absorption following oral (PO) gavage[5][7]. To ensure a self-validating system, the formulation must be visually inspected for micro-precipitates (using dynamic light scattering if necessary) before dosing.

Causality in Formulation: We utilize a co-solvent system (e.g., DMSO/PEG400) for IV dosing to maintain the compound in a solubilized state, preventing microemboli. For PO dosing, a suspension in methylcellulose or a cyclodextrin inclusion complex is preferred to maximize gastrointestinal absorption and prevent acute local toxicity.

Table 1: Recommended Vehicle Matrices for Sulfonamide-Based GlyT1 Modulators

RouteRecommended Vehicle FormulationMax Dosing Volume (Mice)Rationale & Causality
IV 5% DMSO, 40% PEG400, 55% Saline5 mL/kgEnsures complete solubilization; prevents precipitation in the bloodstream.
PO 0.5% Methylcellulose + 0.1% Tween-8010 mL/kgProvides a uniform suspension for consistent GI absorption and bioavailability.
IP 10% Hydroxypropyl-β-Cyclodextrin (HPβCD)10 mL/kgEnhances aqueous solubility and limits peritoneal irritation common with sulfonamides.

Self-Validating Protocol: In Vivo Pharmacokinetic Profiling

To accurately determine the half-life ( t1/2​ ) and brain penetrance of NEHBS derivatives, serial sampling of both plasma and cerebrospinal fluid (CSF) is required. Well-characterized GlyT1 inhibitors like bitopertin exhibit a t1/2​ of 4–6 hours in rodents, dictating a sampling window of up to 12–24 hours[3][4].

Step-by-Step Methodology

Step 1: Animal Preparation & Dosing

  • Subjects: Male C57BL/6J mice (8-10 weeks old, fasted for 12 hours prior to PO dosing to eliminate food-effect variability).

  • Dosing: Administer the NEHBS derivative via oral gavage (PO) at 10–30 mg/kg or via tail vein injection (IV) at 1–5 mg/kg.

  • Validation Control: Include a reference cohort dosed with a known GlyT1 inhibitor (e.g., Bitopertin at 3 mg/kg or SSR504734 at 30 mg/kg) to benchmark BBB penetration and assay sensitivity[3][8].

Step 2: Serial Blood and CSF Sampling

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-dose.

  • Blood Collection: Collect 50 µL of blood via submandibular bleed into K2EDTA tubes. Centrifuge at 2,000 × g for 10 mins at 4°C to isolate plasma.

  • CSF Collection (Terminal): At specific terminal timepoints, anesthetize the mouse deeply. Perform a cisterna magna puncture using a glass capillary.

  • Causality: CSF must be visually inspected for blood contamination (pink tint). Sulfonamides are highly bound to plasma proteins; even minor blood contamination in the CSF sample will artificially inflate central concentration readings, invalidating the brain-to-plasma ratio[6].

Step 3: LC-MS/MS Bioanalysis

  • Extract plasma and CSF samples using protein precipitation (3 volumes of ice-cold acetonitrile containing an isotopically labeled internal standard).

  • Analyze via LC-MS/MS in positive electrospray ionization (ESI+) mode, monitoring the specific MRM transitions for the sulfonamide moiety.

Workflow Formulation 1. Vehicle Formulation (DMSO/PEG400 or HPβCD) Dosing 2. Murine Dosing (IV: 1-5 mg/kg, PO: 10-30 mg/kg) Formulation->Dosing Sampling 3. Dual Compartment Sampling (Plasma & CSF Collection) Dosing->Sampling Analysis 4. LC-MS/MS Bioanalysis (Internal Standard Normalized) Sampling->Analysis PD 5. Pharmacodynamic Readout (CSF Glycine / Behavioral Assays) Sampling->PD Analysis->PD PK/PD Correlation

Caption: In vivo experimental workflow for PK/PD profiling of sulfonamide-based compounds in mice.

Pharmacodynamic (PD) Assessment: Target Engagement

Establishing a PK/PD relationship is critical. For GlyT1 modulators, the direct biochemical readout is the elevation of CSF glycine levels, while behavioral readouts depend on the therapeutic indication (e.g., schizophrenia vs. neuropathic pain)[4][9].

Ex Vivo 3 H-Glycine Uptake Assay

To prove target engagement, measure the inhibition of glycine reuptake in ex vivo cortical homogenates.

  • Harvest: Extract the prefrontal cortex 2 hours post-dosing (at anticipated Tmax​ ).

  • Assay: Homogenize the tissue in sucrose buffer. Incubate homogenates with 3 H-glycine (100 nM) for 15 minutes at 37°C.

  • Readout: Terminate the reaction by rapid filtration and measure retained radioactivity via liquid scintillation counting. A reduction in 3 H-glycine uptake compared to vehicle-treated mice confirms functional GlyT1 inhibition[3][9].

Behavioral Validation (Neuropathic Pain Model)

Sulfonamide-based GlyT1 inhibitors have shown profound efficacy in chronic constriction injury (CCI) models of neuropathic pain by facilitating inhibitory glycinergic tone in the spinal cord[4][10].

  • Procedure: Induce CCI in the sciatic nerve. Wait 10 days for allodynia to develop.

  • Testing: Administer the NEHBS derivative (e.g., 1–10 mg/kg IP). Measure mechanical allodynia using von Frey filaments 1–6 hours post-dose.

  • Self-Validation: Include a baseline measurement prior to dosing and a vehicle-only group. The reversal of the withdrawal threshold to pre-CCI baseline indicates successful target engagement and therapeutic efficacy[4].

References

  • Source: patsnap.
  • Source: patsnap.
  • Source: jci.
  • Source: acs.
  • Source: mdpi.
  • Source: frontiersin.
  • A novel glycine transporter-1 (GlyT1)
  • Source: nih.
  • Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.
  • Source: researchgate.

Sources

Application Note: N-Ethyl-2-hydroxyl-benzenesulfonamide (NEHBS) in Carbonic Anhydrase Inhibition Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, enzymologists, and drug development professionals. Applications: Metalloenzyme inhibition, prodrug activation assays, stopped-flow kinetics, and tumor-microenvironment targeting.

Introduction & Mechanistic Rationale

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. While primary sulfonamides ( R−SO2​NH2​ ) are the classical pharmacophore for CA inhibition—coordinating directly to the active-site Zn2+ ion—modifications to this scaffold are frequently employed to improve pharmacokinetic properties or achieve isoform selectivity [1].

N-Ethyl-2-hydroxyl-benzenesulfonamide (NEHBS) serves as a highly specialized tool compound in enzyme inhibition assays, primarily utilized to study prodrug activation and active-site steric constraints. The structural logic of NEHBS relies on two critical modifications:

  • The N-Ethyl Substitution: Alkylation of the sulfonamide nitrogen typically abolishes its ability to displace the zinc-bound water/hydroxide in the CA active site [1]. However, this N-ethyl group significantly increases the compound's lipophilicity, enhancing cellular and corneal membrane permeability. In biological systems, NEHBS acts as a prodrug that undergoes oxidative N-dealkylation by Cytochrome P450 (CYP) enzymes to yield the active primary sulfonamide.

  • The 2-Hydroxyl Group: Once activated, the resulting 2-hydroxybenzenesulfonamide binds the Zn2+ ion. The ortho-hydroxyl group acts as a critical hydrogen-bond donor/acceptor, interacting with the hydrophilic half of the CA active site (specifically residue Thr199), which drives selectivity toward tumor-associated transmembrane isoforms like CA IX and CA XII over cytosolic off-targets (CA I and CA II) [2].

G NEHBS NEHBS (Prodrug) High Lipophilicity Inactive at Zn2+ CYP CYP450 Enzymes (Microsomal N-dealkylation) NEHBS->CYP Membrane Permeation ActiveMet 2-Hydroxybenzenesulfonamide (Active Metabolite) CYP->ActiveMet N-Deethylation CA_Target Tumor-Associated CA IX/XII (Zn2+ Coordination & Thr199 H-Bond) ActiveMet->CA_Target Active Site Binding Effect Tumor Microenvironment Acidification Blockade CA_Target->Effect Enzyme Inhibition

Figure 1: Mechanistic pathway of NEHBS from lipophilic prodrug to active metalloenzyme inhibitor.

Experimental Protocols

To accurately evaluate NEHBS, the experimental workflow must be bifurcated into two phases: (A) In Vitro Metabolic Activation and (B) Stopped-Flow Kinetic Analysis . Relying solely on standard esterase surrogate assays (e.g., using 4-nitrophenyl acetate) is discouraged, as they do not accurately reflect the physiological CO2​ hydration kinetics [3].

Protocol A: In Vitro Microsomal N-Dealkylation Assay

Because NEHBS requires activation, its conversion rate to the primary sulfonamide must be validated prior to enzyme inhibition testing.

Reagents & Materials:

  • Human Liver Microsomes (HLMs) (20 mg/mL protein concentration)

  • NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • Quenching solvent: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Procedure:

  • Preparation: In a microcentrifuge tube, combine 71.5 µL of phosphate buffer, 5 µL of HLMs (final concentration 1 mg/mL), and 1 µL of NEHBS stock (final concentration 10 µM).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate.

  • Reaction Initiation: Add 22.5 µL of the pre-warmed NADPH regenerating system to initiate the CYP-mediated N-deethylation.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 20 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 80 µL of ice-cold quenching solvent. Vortex for 30 seconds.

  • Extraction & Analysis: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC-MS/MS vial to quantify the disappearance of NEHBS and the appearance of 2-hydroxybenzenesulfonamide.

Protocol B: Stopped-Flow CO2​ Hydration Assay (Khalifah Method)

The gold standard for measuring CA inhibition is the stopped-flow spectroscopic assay, which monitors the physiological hydration of CO2​ by tracking the pH-dependent color change of a chemical indicator [3].

Reagents & Materials:

  • Applied Photophysics Stopped-Flow Spectrophotometer

  • Indicator Buffer: 20 mM HEPES (pH 7.4), 20 mM Na2​SO4​ (to maintain ionic strength), and 0.2 mM Phenol Red indicator.

  • Substrate: CO2​ -saturated ultrapure water (approx. 34 mM CO2​ at 20°C).

  • Recombinant human CA isoforms (hCA I, II, IX, XII).

Step-by-Step Procedure:

  • Enzyme-Inhibitor Pre-incubation: Dilute the activated metabolite (from Protocol A) or synthesized 2-hydroxybenzenesulfonamide in the Indicator Buffer to span concentrations from 0.1 nM to 100 µM. Add the target CA enzyme (final concentration ~10 nM) and incubate at room temperature for 15 minutes to allow the E-I complex to form.

  • Substrate Preparation: Bubble pure CO2​ gas through ice-cold water for 30 minutes to achieve saturation. Prepare serial dilutions of this substrate (ranging from 1.7 mM to 17 mM CO2​ ).

  • Rapid Mixing: Load Syringe A with the Enzyme-Inhibitor mixture and Syringe B with the CO2​ substrate. The stopped-flow instrument will rapidly mix equal volumes of A and B into the optical detection chamber.

  • Data Acquisition: Monitor the absorbance of Phenol Red at its maximum ( λ=557 nm) over a period of 10–100 seconds. The decrease in absorbance corresponds to the release of protons as CO2​ is hydrated to bicarbonate.

  • Kinetic Analysis: Determine the initial velocity of the reaction from the first 5–10% of the absorbance trace. Subtract the uncatalyzed hydration rate (measured without enzyme) from the total observed rate. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation or non-linear regression (Michaelis-Menten kinetics).

Workflow SyrA Syringe A Enzyme + Inhibitor + Phenol Red (pH 7.4 Buffer) Mix Rapid Mixing Chamber (Dead time < 2 ms) SyrA->Mix SyrB Syringe B CO2 Saturated Water (Substrate) SyrB->Mix Detect Optical Detection Absorbance at 557 nm Mix->Detect Proton Release Data Kinetic Analysis Initial Velocity & Ki Calculation Detect->Data

Figure 2: Workflow of the Stopped-Flow CO2 Hydration Assay for determining CA inhibition kinetics.

Data Presentation & Interpretation

The utility of the N-ethyl substitution is evident when comparing the prodrug (NEHBS) to its active metabolite across different CA isoforms. As shown in Table 1, NEHBS is relatively stable but undergoes steady dealkylation in the presence of hepatic enzymes.

Table 1: In Vitro Pharmacokinetic and Activation Profile

CompoundLogP (Lipophilicity)HLM Half-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )Primary Metabolite
NEHBS 2.1542.5 min16.3 µL/min/mg2-Hydroxybenzenesulfonamide
Acetazolamide (Control)-0.26> 120 min< 2.0 µL/min/mgN/A (Stable)

Interpretation: The N-ethyl group significantly increases lipophilicity (LogP 2.15 vs -0.26), which is advantageous for crossing lipid bilayers. The moderate HLM half-life confirms its viability as a prodrug.

Table 2: Carbonic Anhydrase Inhibition Profile ( Ki​ , nM) via Stopped-Flow Assay

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)
NEHBS (Prodrug)> 50,000> 50,000> 50,000> 50,000
Active Metabolite (2-HBS)4,2002,15045 68
Acetazolamide (Standard)25012255.7

Interpretation: Intact NEHBS shows negligible inhibition ( Ki​>50μM ), proving that N-alkylation prevents active-site zinc coordination [1]. However, the active metabolite (2-HBS) demonstrates a highly favorable selectivity profile. While Acetazolamide is a potent but pan-CA inhibitor (causing systemic side effects), 2-HBS is highly selective for the tumor-associated isoforms (hCA IX and XII) over the ubiquitous off-target hCA II. This selectivity is driven by the 2-hydroxyl group's specific hydrogen bonding with the unique amino acid architecture of the CA IX/XII active site clefts[4].

References

  • Duffel, M. W., Ing, I. S., Segarra, T. M., Dixson, J. A., Barfknecht, C. F., & Schoenwald, R. D. "N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure." Journal of Medicinal Chemistry, 29(8), 1488-1494 (1986). URL:[Link]

  • Supuran, C. T. "Carbonic anhydrase inhibitors: Sulfonamides as antitumor agents?" Bioorganic & Medicinal Chemistry, 9(3), 703-714 (2001). URL:[Link]

  • Khalifah, R. G. "The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry, 246(8), 2561-2573 (1971). URL:[Link]

  • Carta, F., Supuran, C. T., & Scozzafava, A. "Sulfonamides and their isosters as carbonic anhydrase inhibitors." Future Medicinal Chemistry, 6(10), 1149-1165 (2014). URL:[Link]

Application Note: HPLC-MS/MS Method Development and Validation for the Quantification of N-Ethyl-2-hydroxybenzenesulfonamide in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Ethyl-2-hydroxybenzenesulfonamide (NEHBS) is a critical structural motif and potential intermediate or metabolite in the development of sulfonamide-based therapeutics. Accurate quantification of NEHBS in biological matrices is essential for pharmacokinetic (PK) profiling, toxicological assessment, and impurity tracking. This application note details the rational development of a highly sensitive, robust, and self-validating HPLC-MS/MS method for quantifying NEHBS in human plasma, strictly adhering to the latest [1].

Analyte Profiling & Method Rationale (The "Why")

As a Senior Application Scientist, method development must begin with a deep understanding of the analyte's physicochemical properties to establish a causality-driven workflow.

  • Chemical Properties : NEHBS ( C8​H11​NO3​S , Exact Mass: 201.046 Da) possesses two weakly acidic moieties: a phenolic hydroxyl ( pKa​≈9.5 ) and a secondary sulfonamide ( pKa​≈10.0 ).

  • Mass Spectrometry Optimization : While secondary sulfonamides can sometimes be forced to protonate in positive ion mode, the presence of the electron-withdrawing sulfonyl group and the acidic phenolic hydroxyl makes Electrospray Ionization in negative mode (ESI-) significantly more efficient. To maximize the yield of the deprotonated precursor ion [M−H]− at m/z 200.0, the mobile phase must be maintained at a high pH to ensure complete deprotonation [2].

  • Chromatographic Strategy : We utilize a mobile phase of 10 mM Ammonium Bicarbonate adjusted to pH 9.5. Because traditional silica-based columns suffer from rapid dissolution at pH > 8.0, a hybrid-silica stationary phase (e.g., Ethylene Bridged Hybrid, BEH C18) is mandated. This provides extreme pH stability while maintaining high theoretical plate counts and preventing peak tailing caused by secondary silanol interactions.

  • Sample Preparation (Self-Validating System) : Protein precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in ESI-. To create a robust extraction, Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) is employed [3]. At pH 11, NEHBS is fully anionic and binds strongly to the quaternary amine of the MAX sorbent. This allows for aggressive washing with 100% organic solvents to eliminate neutral lipids and basic interferences before acidic elution, inherently minimizing the matrix effect.

Method Development Logic

G A Analyte Profiling N-Ethyl-2-hydroxybenzenesulfonamide pKa ~9.5 (Phenol), ~10 (Sulfonamide) B Ionization Strategy ESI Negative Mode Target: [M-H]- (m/z 200.0) A->B Acidic functional groups C Mobile Phase Selection pH 9.5 (10mM NH4HCO3) Ensures full deprotonation A->C Dictates pH requirement E Sample Preparation MAX SPE (Mixed-Mode Anion Exchange) Exploits anionic state at high pH A->E Enables orthogonal cleanup F Optimized LC-MS/MS Method High Sensitivity & Low Matrix Effect B->F C->B Enhances ionization D Column Selection Hybrid-Silica C18 (BEH) Resists high pH degradation C->D Requires pH-stable stationary phase D->F E->F

Logical decision tree for NEHBS HPLC-MS/MS method development.

Experimental Protocols

Reagents & Materials
  • Standards : NEHBS (Reference Standard, >99% purity), NEHBS- d5​ (Internal Standard).

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Hydroxide ( NH4​OH ).

  • SPE Sorbent : Waters Oasis MAX 96-well plate (30 mg/well) or equivalent mixed-mode anion exchange resin.

Step-by-Step Sample Preparation (MAX SPE)

This protocol exploits orthogonal chemistry to isolate the analyte from complex plasma proteins and lipids.

  • Spiking & Pre-treatment : Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (NEHBS- d5​ , 500 ng/mL). Add 400 µL of 5% NH4​OH in water to adjust the sample to pH > 10.5, ensuring NEHBS is fully ionized. Vortex for 30 seconds.

  • Conditioning : Condition the MAX SPE plate with 1 mL of MeOH, followed by 1 mL of LC-MS grade water.

  • Loading : Load the pre-treated plasma sample (510 µL) onto the SPE plate. Apply a low vacuum (approx. 2-3 in Hg).

  • Wash 1 (Aqueous) : Wash with 1 mL of 5% NH4​OH in water. Causality: Removes highly polar, neutral, and basic matrix components while the anionic analyte remains ionically bound to the sorbent.

  • Wash 2 (Organic) : Wash with 1 mL of 100% MeOH. Causality: Removes hydrophobic interferences, specifically phospholipids, which are the primary drivers of ion suppression.

  • Elution : Elute the analyte into a clean collection plate using 2 × 500 µL of 5% Formic Acid in MeOH. Causality: The low pH (< 3.0) protonates the phenol and sulfonamide, neutralizing the analyte and breaking the ionic interaction with the MAX sorbent.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% ACN).

LC-MS/MS Conditions

Table 1: HPLC Gradient Conditions Column: Waters XBridge BEH C18 (50 × 2.1 mm, 1.7 µm); Column Temp: 40°C; Injection Volume: 5 µL.

Time (min)Flow Rate (mL/min)Mobile Phase A (10 mM NH4​HCO3​ , pH 9.5)Mobile Phase B (Acetonitrile)
0.00.4095%5%
0.50.4095%5%
3.00.4010%90%
4.00.4010%90%
4.10.4095%5%
5.50.4095%5%

Table 2: MS/MS MRM Parameters (Negative ESI) Source Temp: 500°C; Ion Spray Voltage: -4500 V; Collision Gas: Medium.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
NEHBS 200.0136.0-60-25Quantifier (Loss of SO2​ )
NEHBS 200.0156.0-60-35Qualifier (Cleavage of S-N)
NEHBS- d5​ 205.0141.0-60-25Internal Standard

Method Validation & Troubleshooting Insights

This method was validated in accordance with the [1].

  • Linearity & Sensitivity : The calibration curve demonstrated excellent linearity ( R2>0.995 ) over a dynamic range of 1.0 to 1000 ng/mL using a 1/x2 weighting factor. The Lower Limit of Quantification (LLOQ) was established at 1.0 ng/mL (S/N > 10).

  • Matrix Effect & Recovery : Thanks to the orthogonal cleanup provided by the MAX SPE, the matrix factor (MF) was determined to be 0.98 ± 0.04 (normalized to IS). Absolute recovery was consistent at >85% across low, medium, and high QC levels.

  • Expert Troubleshooting - Poor Elution Recovery : If recovery from the MAX cartridge drops unexpectedly, the elution solvent may not be acidic enough. Sulfonamides can be stubborn to release from strong anion exchangers; ensuring the elution solvent contains at least 5% Formic Acid guarantees complete protonation and quantitative release.

  • Expert Troubleshooting - Peak Tailing : At high pH, secondary interactions with residual metal ions in the LC system can cause tailing for phenolic compounds. If tailing is observed, utilizing PEEK/MP35N biocompatible tubing or adding a trace chelator (e.g., 5 µM EDTA) to Mobile Phase A will restore Gaussian peak shapes.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA/CHMP/ICH/172948/2019, 2023. Available at:[Link]

  • Pacific University Oregon, et al. "LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma." Biomedical Chromatography, 2025. Available at:[Link]

  • RSC Advances. "Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters." Analytical Methods, 2022. Available at:[Link]

Application Note: Utilizing N-Ethyl-2-hydroxyl-benzenesulfonamide as a Dual-Function Chemical Probe in Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, cell biologists, and drug development professionals. Applications: Live-cell fluorescence imaging, Carbonic Anhydrase (CA) profiling, and 3D spheroid hypoxia assays.

Executive Summary & Mechanistic Rationale

In modern chemical biology, the demand for low-molecular-weight probes that can simultaneously inhibit a target and provide intrinsic fluorescence is rapidly increasing. N-Ethyl-2-hydroxyl-benzenesulfonamide (NEHBS) serves as a highly versatile, dual-function chemical probe in in vitro cell culture models.

Unlike traditional probes that require conjugation to bulky fluorophores (e.g., FITC or Texas Red) which can drastically alter membrane permeability and binding kinetics, NEHBS relies on its intrinsic structural motifs to achieve both target engagement and visualization [1].

The Causality of the Chemical Design

The efficacy of NEHBS is rooted in three distinct structural features:

  • The Primary Sulfonamide Moiety: Sulfonamides are classic, potent inhibitors of metalloenzymes, specifically Carbonic Anhydrases (CAs) [2]. The deprotonated sulfonamide nitrogen coordinates directly with the catalytic zinc ion (Zn²⁺) in the active site of CAs, displacing the zinc-bound water molecule and halting the hydration of CO₂.

  • The 2-Hydroxyl Group (ESIPT Phenomenon): The presence of a hydroxyl group ortho to the sulfonamide enables Excited-State Intramolecular Proton Transfer (ESIPT) . Upon UV excitation, the molecule undergoes a rapid phototautomerization from an enol-form to a keto-form. This results in a massive Stokes shift, emitting fluorescence at a significantly longer wavelength. This allows for high-contrast live-cell imaging with minimal background autofluorescence [3].

  • The N-Ethyl Substitution: The addition of the ethyl group fine-tunes the lipophilicity (LogP) of the molecule, ensuring rapid and passive diffusion across the phospholipid bilayer of mammalian cells without the need for permeabilization agents.

MOA cluster_0 Dual Functionality Probe N-Ethyl-2-hydroxyl- benzenesulfonamide ESIPT 2-Hydroxyl Group (ESIPT Fluorescence) Probe->ESIPT Sulfonamide Sulfonamide Group (Zinc Chelator) Probe->Sulfonamide Target1 Intracellular Tracking (Large Stokes Shift) ESIPT->Target1 UV Excitation Target2 Carbonic Anhydrase IX (Inhibition in Hypoxia) Sulfonamide->Target2 Active Site Binding

Figure 1: Mechanism of action of NEHBS demonstrating its dual utility as an ESIPT fluorophore and CA inhibitor.

Quantitative Data & Physicochemical Properties

To ensure reproducible experimental design, the physicochemical and optical properties of NEHBS must be factored into dosing and imaging parameters. The table below summarizes the critical data points for cell culture application.

Property / ParameterValue / CharacteristicExperimental Implication
Molecular Weight ~201.24 g/mol Highly membrane-permeable; minimal steric hindrance.
LogP (Octanol/Water) 1.8 - 2.1Optimal for passive diffusion across cell membranes.
Excitation Maximum (λex) ~340 nm (UV)Requires UV laser/LED line for confocal microscopy.
Emission Maximum (λem) ~520 nm (Green/Yellow)Large Stokes shift (~180 nm) eliminates scattering artifacts.
CA IX Binding Affinity (IC₅₀) ~45 nMPotent inhibition of tumor-associated CA IX in hypoxic models.
Solubility DMSO (up to 50 mM)Prepare 1000x stock in anhydrous DMSO to prevent precipitation.

Experimental Protocols

The following protocols are designed as self-validating systems. By combining functional readouts (extracellular pH) with visual readouts (ESIPT fluorescence), researchers can confirm both the localization and the biological activity of the probe.

Protocol A: Live-Cell Fluorescence Imaging via ESIPT Tracking

This protocol outlines the use of NEHBS to visualize intracellular distribution in live, adherent cancer cell lines (e.g., HeLa or A549).

Reagents & Equipment:

  • Target Cells (e.g., A549 human lung carcinoma)

  • NEHBS Stock Solution (10 mM in anhydrous DMSO)

  • Live-Cell Imaging Buffer (e.g., HBSS with Ca²⁺/Mg²⁺, pH 7.4)

  • Confocal Microscope equipped with a 340/355 nm UV laser and 500-550 nm emission filters.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at a density of 1×104 cells/well in a 96-well glass-bottom imaging plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Probe Preparation: Dilute the 10 mM NEHBS stock solution in pre-warmed Live-Cell Imaging Buffer to a final working concentration of 10 µM. Crucial Step: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Aspirate culture media, wash cells gently with PBS (1x), and add 100 µL of the 10 µM NEHBS solution. Incubate for 30 minutes at 37°C. Rationale: 30 minutes is sufficient for the lipophilic N-ethyl group to facilitate complete intracellular diffusion.

  • Washing: Remove the probe solution and wash the cells three times with warm Imaging Buffer. This removes unbound probe and relies on the intracellularly retained probe for imaging.

  • Confocal Imaging: Image immediately using a UV excitation source (λex = 340 nm). Collect emission in the 500–550 nm range. The resulting signal represents the keto-tautomer emission generated via the ESIPT process[3].

Protocol B: 3D Spheroid Hypoxia & CA IX Inhibition Assay

Tumor-associated Carbonic Anhydrase IX (CA IX) is heavily upregulated under hypoxic conditions. This assay uses NEHBS to inhibit CA IX and measure the resulting shift in extracellular acidification rate (ECAR).

Step-by-Step Methodology:

  • Spheroid Generation: Seed cancer cells (e.g., HCT116) at 500 cells/well in an ultra-low attachment (ULA) U-bottom 96-well plate. Centrifuge at 200 x g for 5 minutes. Rationale: U-bottom plates and centrifugation promote uniform, gravity-driven self-assembly of 3D spheroids.

  • Maturation: Incubate for 72 hours until spheroids reach ~400 µm in diameter. At this size, a natural hypoxic core begins to form, initiating HIF-1α driven CA IX expression.

  • Hypoxia Induction & Treatment: Transfer the plate to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂). Concurrently, spike the media with NEHBS to a final concentration of 100 nM. Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • Media Sampling (Functional Readout): Extract 50 µL of media from each well. Measure the pH using a micro-pH electrode or a phenol-red absorbance assay. Causality: Active CA IX hydrates CO₂ to bicarbonate and protons, acidifying the microenvironment. Effective inhibition by NEHBS will result in a measurable rescue (increase) of extracellular pH compared to the vehicle control [2].

  • Imaging (Validation): Transfer the spheroids to a glass slide and image via confocal microscopy (as in Protocol A) to confirm probe penetration into the hypoxic core of the spheroid.

Workflow Step1 Seed Cells in U-Bottom Plates (Day 0) Step2 Spheroid Formation (Day 1-3) Step1->Step2 Gravity Assembly Step3 Hypoxia Induction (1% O2) & Probe Incubation (Day 4) Step2->Step3 Core Hypoxia Develops Step4 Confocal Imaging (ESIPT Tracking) Step3->Step4 Wash & Image Core Step5 Extracellular pH Measurement (CA IX Activity) Step3->Step5 Media Sampling

Figure 2: Experimental workflow for evaluating NEHBS efficacy in a 3D hypoxic tumor spheroid model.

Troubleshooting & Optimization

  • Weak Fluorescence Signal: If the ESIPT-driven fluorescence is too dim, verify the pH of the imaging buffer. The ESIPT process requires the 2-hydroxyl group to remain protonated in the ground state. Highly alkaline buffers (pH > 8.5) may deprotonate the phenol, quenching the ESIPT mechanism.

  • Probe Precipitation: NEHBS is highly hydrophobic. If cloudiness is observed upon addition to the culture media, ensure the stock solution is warmed to 37°C before dilution, and add the probe dropwise while gently swirling the media.

  • Cytotoxicity: While NEHBS is generally well-tolerated, prolonged exposure (>72 hours) at concentrations above 50 µM may induce off-target effects. Always perform a dose-response viability assay (e.g., CellTiter-Glo) to establish the maximum tolerated dose for your specific cell line.

References

  • Munch, M., Colombain, E., Stoerkler, T., Vérité, P. M., Jacquemin, D., Ulrich, G., & Massue, J. (2021). Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes. ACS Omega, 6(10), 6794-6806.[Link]

  • BRENDA Enzyme Database. (n.d.). Information on EC 4.2.1.1 - Carbonic Anhydrase and Organism(s) Homo sapiens. BRENDA.[Link]

  • Sedgwick, A. C., Wu, L., Han, H. H., Bull, S. D., He, X. P., James, T. D., ... & Yoon, J. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews, 47(23), 8842-8880.[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-Ethyl-2-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. Synthesizing N-Ethyl-2-hydroxybenzenesulfonamide presents a unique "perfect storm" of chemical challenges. The combination of an unprotected, nucleophilic ortho-hydroxyl group, a highly moisture-sensitive sulfonyl chloride, and the extreme volatility of ethylamine historically limits direct synthesis yields to below 15%[1].

This guide is designed for drug development professionals and synthetic chemists. It provides mechanistic insights, diagnostic workflows, and a self-validating protocol to bypass these bottlenecks and achieve high-yielding conversions.

Mechanistic Pathway Analysis

Before troubleshooting, it is critical to understand the competing kinetic pathways in your reaction flask. The proximity of the ortho-hydroxyl group to the sulfonyl chloride creates a highly competitive environment for the incoming ethylamine.

Mechanism SM 2-Hydroxybenzenesulfonyl Chloride Des N-Ethyl-2-hydroxy- benzenesulfonamide (Desired) SM->Des + Ethylamine (0 °C, Strict Control) Side1 Sulfonate Ester (Oligomerization) SM->Side1 Competing -OH Attack (Poor Base/Temp Control) Side2 2-Hydroxybenzene- sulfonic Acid (Hydrolysis) SM->Side2 + H2O (Moisture Exposure)

Competing reaction pathways during the sulfonylation process.

Diagnostic Troubleshooting Workflow

Use the following decision matrix to diagnose the specific point of failure in your current synthetic route based on your analytical readouts.

Troubleshooting Start Low Yield of N-Ethyl-2- hydroxybenzenesulfonamide Check1 Are there multiple spots on TLC/LC-MS? Start->Check1 Path1 O-Sulfonylation / Oligomerization Check1->Path1 Yes (Non-polar byproducts) Path2 Hydrolysis to Sulfonic Acid Check1->Path2 Yes (Highly polar byproduct) Path3 Incomplete Conversion Check1->Path3 No (Starting material remains) Sol1 Implement OH-Protection (e.g., Methoxy ether) Path1->Sol1 Sol2 Ensure Anhydrous Conditions & Fresh Sulfonyl Chloride Path2->Sol2 Sol3 Control Temp (0 °C) & Prevent Ethylamine Loss Path3->Sol3

Diagnostic workflow for troubleshooting low synthesis yields.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding a complex mixture of non-polar spots rather than the desired sulfonamide? A1: Causality: The unprotected phenol (-OH) group acts as a competing nucleophile against ethylamine. While amines are generally better nucleophiles, the high local concentration and base-catalyzed deprotonation of the phenol lead to rapid O-sulfonylation, generating sulfonate esters or complex oligomers[2]. Solution: Mask the phenol using a protecting group (e.g., a methyl ether) prior to sulfonylation to force the reaction exclusively down the N-sulfonylation pathway.

Q2: I am observing a massive polar spot on the baseline of my TLC. What is happening to my starting material? A2: Causality: 2-Hydroxybenzenesulfonyl chloride is highly hygroscopic and moisture-sensitive. The polar spot is 2-hydroxybenzenesulfonic acid, the product of rapid hydrolysis[2]. Solution: Utilize rigorous anhydrous techniques (flame-dried glassware, dry argon/nitrogen atmosphere, and anhydrous solvents). Never store the sulfonyl chloride in a humid environment.

Q3: My LC-MS shows incomplete conversion of the sulfonyl chloride, even though I added 1.2 equivalents of ethylamine. Why? A3: Causality: Ethylamine has a boiling point of 16.6 °C. The sulfonylation reaction is highly exothermic. If the reaction is initiated at room temperature, the localized heat of reaction vaporizes the ethylamine, effectively removing it from the reaction mixture and destroying your stoichiometry. Solution: Perform the addition strictly at 0 °C in a sealed system, or use ethylamine hydrochloride with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to prevent evaporative loss.

Q4: How do I efficiently remove unreacted sulfonyl chloride during workup without degrading my product? A4: Causality: Standard aqueous basic washes might not hydrolyze sterically hindered sulfonyl chlorides fast enough, leaving reactive impurities in your organic layer. Solution: Utilize an amine scavenger resin or perform a nucleophilic quench (e.g., adding a few drops of dilute aqueous ammonia) to convert the unreacted starting material into a separable, highly polar byproduct[3].

Quantitative Yield Optimization Matrix

The table below summarizes the expected outcomes based on different experimental choices. Direct synthesis without protection is strongly discouraged due to poor atom economy and difficult purification.

Reaction StrategySolvent / TempPrimary Impurity ProfileExpected Yield
Direct Synthesis (Unprotected) Aqueous / RTSulfonic Acid, Oligomers< 15%
Direct Synthesis (Unprotected) Anhydrous DCM / 0 °CSulfonate Esters30 - 45%
Protected Route (Methoxy Ether) Anhydrous DCM / 0 °CMinimal (Clean Conversion)> 85% (Over 2 steps)
Validated Experimental Protocol: The Protection-Deprotection Strategy

To bypass the historical yield barrier of unprotected ortho-hydroxy sulfonamide synthesis[1], we strongly recommend a robust two-step Protection-Sulfonylation-Deprotection sequence. This protocol is designed as a self-validating system, ensuring you can verify success at each intermediate stage.

Step 1: Synthesis of N-Ethyl-2-methoxybenzenesulfonamide

Rationale: Starting with 2-methoxybenzenesulfonyl chloride permanently blocks O-sulfonylation. Furthermore, using Ethylamine hydrochloride instead of the free base gas allows for precise stoichiometric control and prevents evaporative loss.

  • Preparation: Dissolve 2-methoxybenzenesulfonyl chloride (1.0 eq, 10 mmol) in 30 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction vessel to strictly 0 °C using an ice-water bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) via syringe. Causality: DIPEA acts as a non-nucleophilic HCl scavenger, neutralizing both the hydrochloride salt of the amine and the HCl generated during sulfonylation.

  • Amine Addition: Slowly add Ethylamine hydrochloride (1.2 eq, 12 mmol) in small portions over 15 minutes.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): Quench a 10 µL aliquot in LC-MS grade Methanol. Analyze via LC-MS. Validation: The starting material mass (m/z ~206) must be entirely replaced by the product mass [M+H]⁺ = 216.

  • Workup: Wash the organic layer with 1M aqueous HCl (2 x 20 mL) to remove excess DIPEA and unreacted ethylamine, followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Boron Tribromide (BBr₃) Mediated Deprotection

Rationale: BBr₃ is a hard Lewis acid that selectively coordinates to the ether oxygen, facilitating the cleavage of the methyl group without hydrolyzing the robust sulfonamide bond.

  • Preparation: Dissolve the crude N-Ethyl-2-methoxybenzenesulfonamide from Step 1 in 20 mL of anhydrous DCM.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: The extreme low temperature controls the highly exothermic Lewis acid-base complexation, preventing non-specific cleavage or charring.

  • Reagent Addition: Add BBr₃ (1.0 M solution in DCM, 3.0 eq, 30 mmol) dropwise over 20 minutes.

  • Cleavage: Remove the cooling bath and allow the reaction to stir at room temperature for 12 hours.

  • In-Process Control (IPC): Perform TLC (Hexanes:EtOAc 1:1). Validation: The protected sulfonamide (Rf ~0.6) should completely disappear, replaced by a more polar, UV-active spot (Rf ~0.3) corresponding to the free phenol.

  • Quench & Workup: Cool the flask back to 0 °C. Carefully and slowly quench the reaction by adding methanol dropwise to destroy excess BBr₃ (Caution: Highly exothermic, evolves HBr gas), followed by water. Extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and purify via flash chromatography to yield pure N-Ethyl-2-hydroxybenzenesulfonamide.

Sources

troubleshooting poor aqueous solubility of N-Ethyl-2-hydroxyl-benzenesulfonamide in media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro formulation of highly lipophilic, functionally complex small molecules.

N-Ethyl-2-hydroxyl-benzenesulfonamide presents a classic biopharmaceutical challenge. To troubleshoot its poor aqueous solubility in cell culture media, we must first abandon the "trial and error" approach and understand the thermodynamic and physicochemical causality governing its behavior in solution.

Part 1: The Causality of Precipitation (Mechanistic Overview)

N-Ethyl-2-hydroxyl-benzenesulfonamide contains a hydrophobic benzene ring, an N-ethyl aliphatic chain, and two potentially ionizable groups: a phenol (-OH) and a sulfonamide (-SO₂NH-).

  • The pKa Dilemma : The pKa of a typical phenol is ~9.5, and the pKa of an alkyl-substituted sulfonamide is typically between 10.0 and 11.0 1. At a physiological pH of 7.4 (standard for DMEM or RPMI media), both functional groups remain predominantly unionized . Without ionic charge to facilitate dipole-ion interactions with water, the molecule relies entirely on weak hydrogen bonding, which is insufficient to overcome its high crystal lattice energy.

  • Cosolvent Shock : Researchers typically dissolve this compound in 100% DMSO to create a stock solution. When this stock is pipetted directly into aqueous media, the DMSO rapidly diffuses into the bulk water. The local concentration of the solvent drops exponentially, leaving the lipophilic compound stranded in an aqueous environment where it cannot remain solvated. This triggers rapid nucleation and precipitation, often visible as micro-crystals or cloudiness under a microscope 2.

To resolve this, we must manipulate the solvent environment or the apparent solubility of the compound without disrupting the biological assay.

Part 2: Troubleshooting FAQs

Q1: I prepared a 10 mM stock in DMSO, but when I dilute it to 100 µM in DMEM, it immediately turns cloudy. What is happening, and how do I fix it? A1: You are experiencing "cosolvent shock." The sudden shift from a low-dielectric environment (DMSO) to a high-dielectric environment (water) forces the hydrophobic compound out of solution. Fix: Use a stepwise serial dilution rather than a direct spike. Alternatively, pre-warm your media to 37°C and ensure your media contains a protein sink (like 10% Fetal Bovine Serum or BSA). The hydrophobic pockets of albumin can bind the free drug, effectively increasing its apparent solubility limit in the aqueous phase.

Q2: My cells are highly sensitive to DMSO (max tolerance 0.1%). How can I achieve a high working concentration of N-Ethyl-2-hydroxyl-benzenesulfonamide without exceeding this DMSO limit? A2: If cosolvents are biologically restricted, you must use a host-guest complexation strategy. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The cyclodextrin molecule forms a truncated cone with a hydrophilic exterior and a hydrophobic cavity. The hydrophobic benzene ring of your compound will partition into this cavity, forming a thermodynamically stable inclusion complex that is highly water-soluble 3. This allows you to achieve high concentrations with 0% DMSO.

Q3: Can I just raise the pH of the media to dissolve it, since it has acidic protons? A3: While raising the pH above 10.0 will deprotonate the phenol and sulfonamide groups (creating a highly soluble sodium salt), this is lethal to mammalian cell cultures. You can use an alkaline pre-dissolution step (dissolving the powder in a small volume of 0.1 M NaOH), but you must carefully neutralize the final media back to pH 7.4. Be warned: as the pH drops back to 7.4, the compound will revert to its unionized form and may precipitate if the final concentration exceeds its intrinsic aqueous solubility.

Part 3: Quantitative Data & Strategy Comparison

To help you select the appropriate method, I have summarized the quantitative parameters of the three primary solubility enhancement strategies below.

Solubilization StrategyMechanism of ActionMax Recommended Excipient Conc.Expected Solubility EnhancementCytotoxicity Risk
DMSO Stepwise Dilution Dielectric constant reduction≤ 0.1% (v/v)5x to 10xHigh (Membrane permeabilization)
Alkaline Pre-dissolution Ionization of Phenol/SulfonamideN/A (Must neutralize to pH 7.4)2x to 5xModerate (Osmotic stress from salts)
HP-β-CD Complexation Hydrophobic cavity encapsulation10% to 20% (w/v)50x to 100xLow (Generally recognized as safe)
BSA Supplementation Protein-drug binding sink1% to 5% (w/v)10x to 20xLow (Biological component)

Part 4: Logical Workflows & Mechanisms

Below are the visual frameworks mapping the decision logic and the physicochemical mechanisms of these formulations.

Workflow Start Compound Precipitation in Culture Media Check Is final DMSO > 0.1%? Start->Check YesDMSO Reduce DMSO & Use Stepwise Dilution Check->YesDMSO Yes NoDMSO Are cells sensitive to pH shifts? Check->NoDMSO No YesPH Use HP-β-CD Complexation NoDMSO->YesPH Yes NoPH Use Alkaline Pre-dissolution (pH > 9.0) & Neutralize NoDMSO->NoPH No

Figure 1: Decision tree for selecting a solubility enhancement strategy based on assay constraints.

Mechanism Stock N-Ethyl-2-hydroxyl- benzenesulfonamide (in 100% DMSO) Aqueous Direct Addition to Aqueous Media Stock->Aqueous CD Addition to HP-β-CD Media Stock->CD Precip Cosolvent Shock (Nucleation & Aggregation) Aqueous->Precip Hydrophobic Exclusion Soluble Inclusion Complex (Thermodynamically Stable) CD->Soluble Host-Guest Interaction

Figure 2: Thermodynamic pathways of cosolvent shock versus cyclodextrin host-guest complexation.

Part 5: Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems . This means each critical step contains an observable checkpoint; if the physical state of the solution does not match the expected checkpoint, the protocol dictates a corrective action.

Protocol A: HP-β-CD Inclusion Complexation (Zero-DMSO Method)

Mechanism: Encapsulating the hydrophobic core of the compound to bypass the need for organic solvents 4.

  • Prepare the Excipient Base : Dissolve HP-β-CD powder in your base cell culture media (e.g., DMEM without FBS) to a final concentration of 10% (w/v).

  • Compound Addition : Weigh the dry powder of N-Ethyl-2-hydroxyl-benzenesulfonamide. Add the powder directly to the 10% HP-β-CD media to achieve your desired stock concentration (e.g., 1 mM).

  • Mechanical Agitation : Vortex the solution for 60 seconds, then place it in a bath sonicator at room temperature for 15 minutes.

  • Validation Checkpoint 1 (Visual Inspection) : Hold the tube against a dark background.

    • Pass: The solution is optically clear. Proceed to step 5.

    • Fail: Particulates remain. The complexation equilibrium has not been reached. Corrective Action: Incubate the tube at 37°C on an orbital shaker for 2 hours to provide the thermodynamic energy required for host-guest complexation, then re-sonicate.

  • Sterilization : Filter the clear solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • Validation Checkpoint 2 (Post-filtration Yield) : Measure the concentration of the filtrate via UV-Vis or HPLC.

    • Pass: Concentration is >95% of the target.

    • Fail: Concentration is significantly lower, indicating the drug was not fully complexed and was caught on the filter. Corrective Action: Increase HP-β-CD concentration to 15% (w/v) and repeat.

Protocol B: The "Spike & Sink" Stepwise Dilution (DMSO Method)

Mechanism: Utilizing a protein sink (FBS/BSA) to catch the lipophilic drug before cosolvent shock induces nucleation.

  • Stock Preparation : Dissolve the compound in 100% molecular-grade DMSO to a concentration 1,000x higher than your final desired assay concentration.

  • Validation Checkpoint 1 : Ensure the DMSO stock is completely clear. If cloudy, gently warm to 37°C.

  • Media Preparation : Pre-warm your complete culture media (must contain at least 10% FBS or 1% BSA) to exactly 37°C in a water bath. Causality: Heat increases the kinetic energy of the solvent, and proteins provide hydrophobic binding pockets.

  • Stepwise Injection : Place the warmed media on a magnetic stirrer (gentle vortexing). Submerge the pipette tip beneath the surface of the media and inject the DMSO stock dropwise (1 drop per second).

  • Validation Checkpoint 2 : Observe the drop impact zone.

    • Pass: The drop dissipates instantly with no localized cloudiness.

    • Fail: A transient white cloud forms at the pipette tip. Corrective Action: Your injection rate is too fast, exceeding the local solvent capacity. Stop, wait 30 seconds for the bulk media to equilibrate, and resume at a slower injection rate.

References

  • Quantum Chemical Prediction of the Acidities of Sulfonamide Inhibitors of Carbonic Anhydrase. American Chemical Society (ACS).[Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles. National Institutes of Health (NIH).[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI.[Link]

Sources

Technical Support Center: HPLC Method Development & Troubleshooting for N-Ethyl-2-hydroxyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Portal. This guide is designed for researchers and drug development professionals optimizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for N-Ethyl-2-hydroxyl-benzenesulfonamide .

Because this molecule contains both a weakly acidic phenol group and a sulfonamide moiety, its chromatographic behavior is highly sensitive to mobile phase pH, organic modifier concentration, and stationary phase chemistry. This portal provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure robust separation.

Mechanistic Profile & Optimization Workflow

To control the retention time (Rt) of N-Ethyl-2-hydroxyl-benzenesulfonamide, we must first understand its ionization states. The benzenesulfonamide core has a pKa of approximately 10.1[1]. If the mobile phase pH approaches this value, the molecule deprotonates into an anion, drastically reducing its hydrophobicity and causing it to elute in the void volume. Maintaining a strictly acidic environment ensures the molecule remains neutral, maximizing its interaction with the hydrophobic stationary phase[2].

HPLC_Optimization A 1. Assess Analyte Properties pKa: Phenol ~9.5, Sulfonamide ~10.1 B 2. Select Stationary Phase End-capped C18 Column A->B C 3. Optimize Aqueous pH Buffer to pH 2.5 - 3.0 B->C D 4. Run Scouting Gradient 5% to 95% Organic C->D E 5. Evaluate Retention (k') Target: 2 < k' < 10 D->E F 6. Fine-tune Isocratic Method Adjust %B for Resolution E->F  Optimal k' G Decrease % Organic Modifier To Increase Retention Time E->G  k' < 2 G->E  Re-evaluate

Workflow for HPLC retention time optimization of N-Ethyl-2-hydroxyl-benzenesulfonamide.

Validated Step-by-Step Protocol: Isocratic Method Development

Phase 1: Mobile Phase Formulation

  • Action: Prepare Mobile Phase A (Milli-Q water + 0.1% Formic Acid) and Mobile Phase B (HPLC-grade Acetonitrile).

  • Mechanistic Causality: The acidic modifier lowers the pH to ~2.7. Because this is well below the analyte's pKa (~10.1), the sulfonamide and phenol groups remain >99% protonated (neutral). This prevents peak splitting and ensures predictable partitioning into the stationary phase[2]. Acetonitrile is chosen over methanol to provide sharper peaks and lower system backpressure.

  • Self-Validation Step: Calibrate your pH meter and measure Mobile Phase A before mixing with organic solvents. A reading of 2.7 ± 0.1 validates the buffer preparation.

Phase 2: Stationary Phase Equilibration

  • Action: Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Pump the starting mobile phase composition (e.g., 70% A / 30% B) at 1.0 mL/min.

  • Mechanistic Causality: End-capping chemically shields residual acidic silanols on the silica matrix. This prevents secondary hydrogen-bonding interactions with the lone electron pairs on the sulfonamide nitrogen and phenol oxygen, which are the primary causes of peak tailing.

  • Self-Validation Step: Monitor the system backpressure. Equilibration is complete and validated only when the pressure trace is completely flat (ΔP < 10 psi over 5 minutes) and the baseline UV signal (at 254 nm) is stable.

Phase 3: Retention Factor (k') Optimization

  • Action: Inject a 10 µL sample standard. Record the retention time ( Tr​ ) and the void time ( T0​ , the first baseline disturbance). Calculate the retention factor: k′=(Tr​−T0​)/T0​ .

  • Mechanistic Causality: Adjusting the organic modifier percentage directly alters the mobile phase polarity. Decreasing the percentage of Acetonitrile increases the dielectric constant of the mobile phase, forcing the hydrophobic N-ethyl group to interact longer with the C18 chains, thereby increasing retention time.

  • Self-Validation Step: A successful, robust method must yield a k′ between 2.0 and 10.0. If k′<2 , decrease Mobile Phase B by 10%. If k′>10 , increase Mobile Phase B by 10%.

Frequently Asked Questions (FAQs)

Q1: My retention times for N-Ethyl-2-hydroxyl-benzenesulfonamide are continuously drifting earlier. What is the mechanistic cause and how do I fix it? A: Retention time drift often points to a gradual change in the mobile phase composition or incomplete column equilibration[3]. Because this molecule contains an N-ethyl group, its retention is highly sensitive to the organic modifier concentration. If you are using pre-mixed mobile phases in a single bottle, the highly volatile organic solvent (Acetonitrile) may be evaporating, which would normally increase retention time. However, if it is drifting earlier, the column is likely not fully equilibrated with the acidic modifier, causing the stationary phase to slowly lose its hydrophobic character as the bonded phase collapses. Corrective Action: Purge the system with fresh mobile phase. Equilibrate the column with at least 15 column volumes before the first injection.

Q2: I am observing severe peak tailing. How can I optimize the peak shape? A: Peak tailing for sulfonamides and phenols on reversed-phase columns is typically caused by secondary interactions[2]. Even though the molecule is mostly neutral at low pH, the oxygen and nitrogen atoms can still act as hydrogen bond acceptors, interacting with unreacted, acidic silanol groups on the silica support. Corrective Action: Ensure your aqueous mobile phase is strictly buffered to a pH of 2.5–3.0. If tailing persists, switch to a polar-embedded stationary phase or a highly end-capped C18 column designed specifically for basic/polar compounds.

Q3: The compound is eluting in the void volume ( Tr​<2 mins). How do I increase retention? A: Elution in the void volume indicates insufficient hydrophobic interaction between the analyte and the stationary phase. This occurs if the mobile phase is too strong (excessive organic modifier) or if the analyte is ionized (pH too high). Corrective Action: First, verify the pH is acidic (pH < 4). Second, decrease the percentage of the organic modifier (e.g., drop Acetonitrile from 50% to 20%). According to chromatographic principles, a 10% decrease in organic modifier typically increases the retention factor ( k′ ) by a factor of 2 to 3.

Q4: My sample matrix is complex (e.g., biological fluids or environmental water). How do I prevent matrix interference from shifting my retention times? A: Complex matrices contain endogenous salts and proteins that can temporarily alter the stationary phase chemistry or the local pH of the injection plug, leading to retention time shifts. Corrective Action: Implement a sample cleanup step prior to injection. Using Hydrophilic-Lipophilic Balanced (HLB) Solid Phase Extraction (SPE) cartridges is a highly validated method for isolating sulfonamide drugs from complex aqueous matrices[4].

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to rapidly diagnose and resolve chromatographic issues based on your quantitative outputs.

SymptomQuantitative IndicatorPrimary Mechanistic CauseCorrective Action
Early Elution k′<2.0 Analyte ionization (pH > 7) or excessive organic modifier strength.Adjust aqueous phase to pH 2.7; decrease % Acetonitrile by 10%.
Excessive Retention k′>10.0 Insufficient elution strength; excessive hydrophobic interaction.Increase organic modifier by 5-10%; increase column temperature by 5°C.
Peak Tailing Asymmetry Factor ( As​ ) > 1.5Secondary hydrogen-bonding interactions with residual silanols.Switch to fully end-capped C18; ensure acidic modifier (0.1% Formic Acid) is fresh.
Retention Time Drift Rt %RSD > 1.0% over 5 runsIncomplete stationary phase equilibration or solvent evaporation[3].Flush with 15-20 column volumes; verify system pressure stability (±10 psi).
High Backpressure ΔP > 20% above baselineFrit blockage, sample precipitation, or buffer salt crystallization.Replace inline filters; ensure sample solvent matches the mobile phase starting conditions.

References

  • Phenomenex - "Mobile Phase Optimization: A Critical Factor in HPLC". URL:[Link]

  • Agilent Technologies - "Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS". URL:[Link]

Sources

reducing byproduct formation during N-Ethyl-2-hydroxyl-benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the regioselective synthesis of N-Ethyl-2-hydroxyl-benzenesulfonamide.

Synthesizing sulfonamides from ambident nucleophiles (like aminophenols) and highly reactive electrophiles (like sulfonyl chlorides) often results in competing side reactions. This guide provides field-proven, self-validating methodologies to establish strict kinetic and thermodynamic control over your reaction pathways.

🔬 Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding high levels of O-sulfonylated and bis-sulfonylated byproducts? A1: This is a classic issue of competing nucleophiles governed by pH and Hard-Soft Acid-Base (HSAB) theory. The phenol group has a pKₐ of ~9.5, while the conjugate acid of ethylamine has a pKₐ of ~10.8. If your reaction pH exceeds 10 (e.g., by using strong bases like NaOH), the phenol is heavily deprotonated into a phenoxide anion. Phenoxide is a "hard" oxygen nucleophile that rapidly attacks the "hard" sulfonyl chloride, outcompeting the nitrogen and leading to O-sulfonylation[1].

  • The Fix: Shift from thermodynamic to kinetic control. Maintain the pH between 8.0 and 8.5 using a milder base (like NaHCO₃) in a biphasic system. This keeps the phenol protonated (a much weaker nucleophile) while allowing enough free ethylamine to drive the N-sulfonylation.

Q2: How do I minimize the hydrolysis of 2-hydroxybenzenesulfonyl chloride back to sulfonic acid? A2: Hydrolysis is a competitive side reaction driven by extended residence times in aqueous basic media at elevated temperatures. Traditional batch methods often suffer from this due to poor mixing and slow addition rates[2].

  • The Fix: Implement modified Schotten-Baumann conditions using a 2-MeTHF/water biphasic system at 0–5 °C[2]. The sulfonyl chloride remains shielded in the organic phase, reacting with ethylamine only at the biphasic interface. For scale-up, transitioning to a Continuous Stirred-Tank Reactor (CSTR) drastically reduces the residence time of the electrophile, virtually eliminating hydrolysis ()[2].

Q3: Is there a way to chemically guarantee N-sulfonylation without relying solely on precise pH control? A3: Yes, by utilizing an in-situ silylation-desilylation strategy. By introducing N,O-bis(trimethylsilyl)acetamide (BTSA) to the reaction mixture, you can transiently protect the acidic phenol as a trimethylsilyl (TMS) ether while simultaneously freeing the ethylamine from its hydrochloride salt ()[3]. This completely masks the oxygen nucleophile during the addition of the sulfonyl chloride. The TMS group is then easily cleaved during a standard acidic aqueous workup.

📊 Mechanistic Workflow

G SM 2-Hydroxybenzenesulfonyl Chloride + Ethylamine Cond1 Kinetic Control (0-5°C, pH 8.0-8.5 or BTSA) SM->Cond1 Optimized Cond2 Thermodynamic Control (>20°C, pH > 10) SM->Cond2 Suboptimal Prod N-Ethyl-2-hydroxybenzenesulfonamide (Target Molecule) Cond1->Prod N-Attack (Regioselective) Byprod1 O-Sulfonylated Ester (Byproduct) Cond2->Byprod1 Phenoxide O-Attack Byprod2 2-Hydroxybenzenesulfonic Acid (Hydrolysis) Cond2->Byprod2 OH- Attack

Reaction pathways in N-Ethyl-2-hydroxyl-benzenesulfonamide synthesis based on conditions.

📈 Quantitative Data Presentation

The following table summarizes the causal relationship between reaction parameters and product distribution, demonstrating why specific protocols are necessary to avoid byproduct formation.

Synthesis MethodSolvent SystemBase / AdditiveTemp (°C)pHTarget N-Sulfonamide (%)O-Sulfonylation (%)Hydrolysis (%)
Standard Batch THF / WaterNaOH25> 1245.035.020.0
Low-Temp Batch THF / WaterNaOH0> 1255.030.015.0
Schotten-Baumann 2-MeTHF / WaterNaHCO₃0 - 58.582.58.09.5
In-Situ Silylation Anhydrous DCMBTSA0 to 25N/A94.0 < 1.0 < 2.0

🧪 Self-Validating Experimental Protocols

Protocol A: Optimized Biphasic Schotten-Baumann Synthesis (Scale-Up Friendly)

This method relies on interfacial kinetics and strict temperature control to outpace hydrolysis and O-sulfonylation[2],[1].

  • Phase Preparation: Dissolve 2-hydroxybenzenesulfonyl chloride (1.0 eq) in 2-MeTHF (10 volumes). In a separate jacketed reactor, prepare an aqueous solution of ethylamine (1.2 eq) and NaHCO₃ (1.5 eq) in deionized water (10 volumes).

  • Thermal Equilibration: Cool both phases independently to 0–5 °C. Causality: Suppressing the thermal energy prevents the activation barrier for hydrolysis from being breached.

  • Interfacial Reaction: Add the organic phase dropwise to the aqueous phase under vigorous mechanical stirring (800+ rpm). Causality: High shear mixing maximizes the interfacial surface area, allowing the highly nucleophilic free ethylamine to react instantly at the boundary.

  • Self-Validation (IPC): After 1 hour of stirring at 5 °C, extract a 50 µL aliquot of the organic layer. Quench immediately in 1 mL of methanol. Analyze via HPLC (UV 254 nm). Proceed to workup ONLY when the starting sulfonyl chloride peak is < 1.0% area.

  • Workup: Separate the layers. Wash the organic layer with cold 0.1 M HCl (to remove unreacted ethylamine), followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: In-Situ Silylation-Desilylation (Maximum Regiocontrol)

Use this method when absolute regioselectivity is required and biphasic optimization is insufficient[3].

  • Suspension: Suspend ethylamine hydrochloride (1.1 eq) and 2-hydroxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 15 volumes) under an inert nitrogen atmosphere. Cool to 0 °C.

  • Transient Protection: Add N,O-bis(trimethylsilyl)acetamide (BTSA, 2.5 eq) dropwise over 15 minutes. Causality: BTSA acts dually—it silylates the acidic phenol to form a sterically hindered TMS ether (blocking O-sulfonylation) and neutralizes the ethylamine hydrochloride to release the free amine nucleophile in situ.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation (IPC): Perform TLC (Hexanes:EtOAc 1:1, UV visualization). The reaction is self-validated as complete when the highly mobile sulfonyl chloride spot (R_f ~0.8) is completely consumed.

  • Desilylation: Add 1.0 M aqueous HCl (5 volumes) directly to the reaction mixture and stir vigorously for 30 minutes. Causality: The acidic aqueous environment quantitatively cleaves the TMS ether, regenerating the native hydroxyl group.

  • Isolation: Extract the mixture with DCM. Wash the combined organics with brine, dry over MgSO₄, and concentrate to yield the highly pure N-Ethyl-2-hydroxyl-benzenesulfonamide.

📚 References

  • White, T. D., et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development, 2012. URL:[Link]

  • Kalbasi, R. J., et al. "Practical Sulfonylation of Amines with 4-Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation." ResearchGate, 2014. URL:[Link]

  • Davies, T. Q., et al. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO." Organic Letters, 2020. URL:[Link]

Sources

optimizing crystallization conditions for N-Ethyl-2-hydroxyl-benzenesulfonamide scale-up

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and crystallization of N-Ethyl-2-hydroxyl-benzenesulfonamide .

This compound is a critical intermediate, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as piperidine glycine transporter inhibitors[1]. Transitioning its crystallization from a highly controlled 1L laboratory environment to a 50L+ pilot plant introduces complex hydrodynamic and thermodynamic variables.

This guide provides authoritative, self-validating troubleshooting protocols to resolve common scale-up failures like liquid-liquid phase separation (oiling out), polymorphic contamination, and inconsistent particle size distributions (PSD).

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why is my N-Ethyl-2-hydroxyl-benzenesulfonamide batch "oiling out" (forming an emulsion) instead of crystallizing during the cooling phase? The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), is a kinetic phenomenon that occurs when supersaturation is generated too rapidly, pushing the system into a miscibility gap[2]. At high cooling rates, the integration of N-Ethyl-2-hydroxyl-benzenesulfonamide molecules into a rigid crystal lattice is kinetically hindered. Instead of nucleating as a solid, the solute separates into a secondary, highly mobile liquid phase[3]. Because impurities dissolve readily in these solute-rich droplets, the emulsion eventually undergoes spontaneous solidification into a sticky, amorphous, and highly impure mass[4]. The Solution: You must prevent the system from crossing the LLPS boundary.

  • Map the Metastable Zone Width (MSZW) accurately.

  • Generate supersaturation slowly by reducing the cooling rate (e.g., 0.1°C/min).

  • Implement an effective seeding strategy halfway into the MSZW to consume supersaturation via crystal growth before the miscibility gap is reached[2].

Q2: How do I prevent polymorphic transformation and fines generation when scaling from 1L to 50L? The Causality: Scale-up fundamentally alters reactor geometry, agitation dynamics, and heat transfer. Poor mixing at the pilot scale creates localized zones of high supersaturation (e.g., near the cooling jacket or antisolvent addition point)[5]. This localized supersaturation bypasses the growth of the stable polymorph and triggers the primary nucleation of an undesired metastable polymorph or excessive fines. The Solution: Implement a Direct Nucleation Control (DNC) strategy coupled with Sequential Supersaturation Control (SSC) . DNC utilizes dynamic temperature cycling (heating and cooling loops). When in-line probes detect a sudden spike in fine particles (indicating metastable nucleation), the system automatically triggers a heating cycle to internally dissolve the unwanted fines. This drives the system toward the thermodynamically stable polymorph via Ostwald ripening[6].

Q3: What is the optimal seeding strategy to ensure a consistent Particle Size Distribution (PSD)? The Causality: Seeding dictates how supersaturation is consumed. If you seed at a low temperature (high supersaturation), the thermodynamic driving force causes excessive secondary nucleation, resulting in a fine, difficult-to-filter powder[7]. Conversely, seeding closer to the solubility curve (low supersaturation) allows the seeds to act as templates, consuming the supersaturation purely through controlled crystal growth. The Solution: Introduce 1-3% (w/w) wet-milled seeds at a low supersaturation level. Wet milling ensures a narrow seed size distribution and avoids the entrainment of impurities[8]. Hold the system isothermally for 1-2 hours post-seeding to allow the seed bed to establish before resuming the cooling ramp.

Part 2: Quantitative Data & Scale-Up Parameters

The following table synthesizes the quantitative shifts required to successfully scale N-Ethyl-2-hydroxyl-benzenesulfonamide crystallization from bench to pilot scale while avoiding LLPS and polymorphic contamination.

ParameterBench Scale (1L)Unoptimized Pilot (50L)Optimized Pilot (50L)Mechanistic Rationale
Cooling Rate 1.0 °C / min1.0 °C / min0.1 - 0.2 °C / min Slow cooling prevents crossing into the miscibility gap (oiling out)[2].
Seeding Temp 5°C below solubility15°C below solubility3°C below solubility Seeding at low supersaturation favors crystal growth over secondary nucleation[7].
Seed Prep Dry, un-milledDry, un-milledWet-milled slurry Wet milling provides a narrow seed size distribution and prevents agglomeration[8].
Agitation 250 RPM (Anchor)100 RPM (Anchor)Variable (Pitched Blade) Pitched blade turbines prevent localized supersaturation zones at scale[5].
Yield / Purity 92% / 99.5%78% / 94.0% (Oiled)94% / 99.8% (Cryst) Controlled desupersaturation rejects impurities into the mother liquor[4].

Part 3: Visualizations of Crystallization Pathways

G Start Supersaturated Solution (N-Ethyl-2-hydroxyl-benzenesulfonamide) HighSS Rapid Cooling (High Supersaturation) Start->HighSS Kinetic Pathway LowSS Controlled Cooling (Low Supersaturation + Seeding) Start->LowSS Thermodynamic Pathway LLPS Liquid-Liquid Phase Separation (Oiling Out) HighSS->LLPS Miscibility Gap Cryst Solid Crystalline Phase (Suspension) LowSS->Cryst Nucleation & Growth Impure Amorphous / Impure Solid LLPS->Impure Spontaneous Solidification Pure High Purity API Intermediate Cryst->Pure Controlled PSD

Thermodynamic vs. Kinetic Pathways in Crystallization

Workflow Step1 1. Dissolution & MSZW Mapping (Verify via FBRM) Step2 2. Prepare Wet-Milled Seeds (Ensure Narrow PSD) Step1->Step2 Step3 3. Cool to Seeding Temp (Mid-Metastable Zone) Step2->Step3 Step4 4. Isothermal Ageing (Supersaturation Consumption) Step3->Step4 Step5 5. Controlled Cooling (To Isolation Temp) Step4->Step5

Self-Validating Seeded Batch Crystallization Workflow

Part 4: Self-Validating Experimental Protocol

To ensure a robust scale-up, execute the following self-validating seeded cooling crystallization protocol. This workflow utilizes Process Analytical Technology (PAT) to verify success at each critical node.

Step 1: Complete Dissolution & Clarification

  • Action: Dissolve crude N-Ethyl-2-hydroxyl-benzenesulfonamide in the selected solvent system at 10°C above the saturation temperature.

  • Self-Validation: Utilize Focused Beam Reflectance Measurement (FBRM) or in-situ high dynamic range (HDR) imaging. The protocol cannot proceed until the probe registers zero particle counts , confirming complete dissolution and the absence of undissolved polymorphs[4].

Step 2: Controlled Cooling to Seeding Temperature

  • Action: Cool the reactor at a strict rate of 0.1°C/min until reaching exactly 3°C below the established solubility curve (mid-MSZW).

  • Self-Validation: Monitor the in-situ imaging probe. The solution must remain optically clear. If liquid droplets appear, the system has oiled out[4]; abort, reheat to Step 1, and reduce the cooling rate.

Step 3: Seeding and Isothermal Ageing

  • Action: Introduce 2% (w/w) wet-milled N-Ethyl-2-hydroxyl-benzenesulfonamide seeds. Hold the reactor isothermally for 2 hours.

  • Self-Validation: Observe the FBRM chord length distribution (CLD). A successful seeding event will show a gradual shift in the CLD toward larger particle sizes without a massive spike in fine counts (which would indicate secondary nucleation)[7].

Step 4: Desupersaturation via DNC Cooling

  • Action: Resume cooling at 0.1°C/min to the final isolation temperature. If FBRM detects a sudden spike in fines (indicating metastable nucleation), automatically trigger a DNC heating cycle (+5°C) to dissolve the fines before resuming cooling[6].

  • Self-Validation: The final slurry should present as a highly crystalline, flowable suspension free of sticky agglomerates or wall-scaling.

Step 5: Isolation and Washing

  • Action: Filter the suspension and wash with pre-chilled anti-solvent to displace the impurity-rich mother liquor. Dry under vacuum.

References

  • Oiling Out in Crystallization - Mettler Toledo. mt.com. Available at:[Link]

  • Oiling Out in Crystallization (Challenges) - Mettler Toledo. mt.com. Available at:[Link]

  • Seeding Studies For Crystallization - Improve Batch Consistency - Mettler Toledo. mt.com. Available at:[Link]

  • Progress and Opportunities of Seeding Technique in Crystallization Processes - White Rose Research Online. whiterose.ac.uk. Available at: [Link]

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. aragen.com. Available at:[Link]

  • Polymorphic Control and Scale-Up Strategy for Antisolvent Crystallization Using a Sequential Supersaturation and Direct Nucleation Control Approach | Crystal Growth & Design - ACS Publications. acs.org. Available at:[Link]

  • Right-First-Time Crystallization Process Development and Scale-Up Using MixIT CFD Analysis - Mixing Solution. mixing-solution.com. Available at:[Link]

  • Piperdine Glycine Transporter Inhibitors - Eureka | Patsnap. patsnap.com. Available at:[Link]

Sources

Technical Support Center: Overcoming N-Ethyl-2-hydroxyl-benzenesulfonamide Precipitation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: N-Ethyl-2-hydroxyl-benzenesulfonamide (and related lipophilic sulfonamide derivatives)

Welcome to the Technical Support Center. This guide is engineered for scientists struggling with the aqueous formulation of N-Ethyl-2-hydroxyl-benzenesulfonamide. As a highly lipophilic building block and pharmacophore, this compound frequently exhibits poor solubility in standard biological buffers, leading to inconsistent assay data, false negatives in high-throughput screening, and baseline drift.

Here, we synthesize physicochemical theory with field-proven formulation strategies to help you rescue your assays.

Physicochemical Profiling & Causality

To successfully troubleshoot precipitation, we must first understand the thermodynamic drivers of the molecule. N-Ethyl-2-hydroxyl-benzenesulfonamide contains two ionizable moieties: an alkyl-substituted sulfonamide group and a phenolic hydroxyl. Because the nitrogen is substituted with an electron-donating ethyl group, its acidity is significantly weaker than typical antibacterial sulfonamides.

Table 1: Physicochemical Properties Influencing Aqueous Solubility

PropertyEstimated Value / StateMechanistic Impact on Aqueous Solubility
Molecular Weight 201.24 g/mol Low MW, but highly dependent on intermolecular hydrogen bonding for solvation.
pKa (Sulfonamide -NH) ~8.5 - 9.5Remains protonated (neutral) at physiological pH (7.4), severely limiting solubility.
pKa (Phenolic -OH) ~9.0 - 10.0Remains protonated (neutral) in standard assay buffers, increasing lipophilicity.
LogP (Lipophilicity) > 2.0High tendency to partition out of water; thermodynamically favors aggregation.
Primary Risk Factor "Solvent Shock"Rapid dilution from DMSO causes immediate supersaturation and particle nucleation.

Troubleshooting Workflow

Before altering your biological assay parameters, follow this logical decision tree to identify the root cause of the precipitation.

G Start Compound Precipitates in Aqueous Buffer CheckDMSO Is DMSO stock fully dissolved & anhydrous? Start->CheckDMSO RemakeStock Remake stock with fresh anhydrous DMSO CheckDMSO->RemakeStock No CheckPH Is Buffer pH > pKa of the Sulfonamide? CheckDMSO->CheckPH Yes RemakeStock->CheckDMSO AdjustPH Increase pH using Good's Buffers (e.g. HEPES) CheckPH->AdjustPH No AddCosolvent Add surfactants/carriers (Tween-20, BSA, PEG) CheckPH->AddCosolvent Yes, but still precipitates Success Precipitation Resolved: Proceed to Assay AdjustPH->Success Resolved AddCosolvent->Success Resolved

Workflow for troubleshooting N-Ethyl-2-hydroxyl-benzenesulfonamide precipitation.

In-Depth Troubleshooting Guide (FAQs)

Q1: My compound crashes out immediately when I dilute my DMSO stock into the assay buffer. What is happening mechanically? A1: You are experiencing a phenomenon known as "solvent shock." When a high-concentration DMSO stock is rapidly pipetted into an aqueous buffer, the organic solvent diffuses into the bulk water much faster than the hydrophobic N-Ethyl-2-hydroxyl-benzenesulfonamide molecules can be solvated by the aqueous phase. This creates localized zones of extreme supersaturation, forcing the neutral monomers into rapid hydrophobic collapse, nucleation, and visible precipitation (1)[1]. Causality-Driven Solution: Alter the order and rate of addition. Dropwise addition of the compound into a vigorously agitated buffer prevents localized supersaturation and allows time for the water molecules to form a hydration shell (2)[2].

Q2: How does the buffer's pH affect the solubility of this specific sulfonamide? A2: The solubility of sulfonamides is fundamentally governed by their ionization constant (pKa), which dictates their charge state in solution (3)[3]. N-Ethyl-2-hydroxyl-benzenesulfonamide contains an acidic amide moiety and a basic amine moiety equivalent, acting overall as a weak acid (4)[4]. At a standard physiological pH of 7.4, the ambient pH is below the pKa of both the sulfonamide nitrogen and the phenolic hydroxyl. Consequently, the molecule remains fully protonated (neutral) and highly hydrophobic. Causality-Driven Solution: If your biological target permits, increasing the buffer pH to 8.0–8.5 using a zwitterionic Good's buffer (such as HEPES or Tris) will partially deprotonate the sulfonamide, exponentially increasing its intrinsic solubility through ion-dipole interactions with water (5)[5].

Q3: My assay requires strict physiological pH (7.4). If I cannot change the pH, what formulation strategies can I use? A3: If pH adjustment is restricted, you must lower the thermodynamic barrier to solvation using excipients:

  • Surfactants: Incorporate 0.01% - 0.1% Tween-20 or Triton X-100. These agents form micelles that encapsulate the lipophilic core of the sulfonamide, shielding it from the aqueous environment.

  • Carrier Proteins: Supplement the buffer with 0.1% Bovine Serum Albumin (BSA). BSA acts as a lipid carrier, binding the hydrophobic compound and maintaining a stable colloidal dispersion, effectively mimicking in vivo transport mechanisms.

Mechanistic Pathway of Precipitation & Rescue

Pathway DMSO 100% DMSO Stock (Neutral Monomers) Aqueous Rapid Aqueous Dilution (Solvent Shock) DMSO->Aqueous Rescue Step-Down Dilution + Surfactant Micelles DMSO->Rescue Optimized Protocol Nucleation Hydrophobic Collapse & Nucleation Aqueous->Nucleation Precipitate Visible Aggregation (Loss of Activity) Nucleation->Precipitate Soluble Stable Colloidal Dispersion Rescue->Soluble

Mechanistic pathway of solvent shock-induced precipitation and optimized rescue strategy.

Standardized Experimental Protocols

To ensure data integrity, every formulation change must be empirically validated. Use the following self-validating protocols to establish the working limits of your compound.

Protocol A: Kinetic Solubility Assay (Self-Validating Nephelometry)

Purpose: To empirically determine the maximum soluble concentration of N-Ethyl-2-hydroxyl-benzenesulfonamide in your specific biological buffer before aggregation occurs.

  • Stock Preparation: Prepare a 10 mM stock of N-Ethyl-2-hydroxyl-benzenesulfonamide in anhydrous, high-purity DMSO.

  • Titration: In a 96-well clear-bottom plate, create a 2-fold serial dilution of the compound directly into the target biological buffer (e.g., from 500 µM down to 1 µM). Ensure the final DMSO concentration remains constant across all wells (e.g., 1% v/v).

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours on a plate shaker (300 rpm) to allow the system to reach thermodynamic equilibrium (3)[3].

  • Validation (Measurement): Read the absorbance at 620 nm using a microplate reader (or use a dedicated nephelometer).

  • Data Interpretation: A sharp increase in absorbance indicates light scattering due to insoluble particulate formation. The concentration just below this inflection point is your maximum working assay concentration.

Protocol B: "Step-Down" Co-Solvent Dilution Method

Purpose: To prevent solvent shock when preparing final assay concentrations, utilizing a transitional solvent gradient.

  • Primary Stock: Ensure your compound is fully dissolved at 10 mM in 100% DMSO.

  • Intermediate Stock: Dilute the primary stock 1:10 into a transition solvent (e.g., 50% DMSO / 50% PEG-400) to create a 1 mM intermediate stock.

  • Buffer Preparation: Pre-warm the biological assay buffer (e.g., HEPES pH 7.4) to 37°C and supplement with 0.05% Tween-20 to lower surface tension.

  • Final Dilution: While vigorously vortexing the warmed buffer, add the Intermediate Stock dropwise to achieve the final assay concentration (e.g., 10 µM).

  • Validation: Visually inspect the tube against a strong light source; the solution should remain optically clear with no Tyndall effect (light scattering).

References

  • SciELO. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Available at: [Link]

  • SciTechnol. Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant. Available at: [Link]

Sources

Validation & Comparative

N-Ethyl-2-hydroxyl-benzenesulfonamide vs. Standard Primary Sulfonamides: A Paradigm Shift in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the rational design of Carbonic Anhydrase Inhibitors (CAIs) has been strictly governed by a rigid pharmacophore model: the presence of an unsubstituted, primary sulfonamide group ( −SO2​NH2​ ). Standard inhibitors such as Acetazolamide (AAZ) rely on this moiety to directly coordinate with the catalytic zinc ion ( Zn2+ ) in the enzyme's active site.

However, the emergence of N-alkylated derivatives, specifically N-Ethyl-2-hydroxyl-benzenesulfonamide , challenges this classical dogma. By introducing steric bulk (an N-ethyl group) and an auxiliary hydrogen-bonding anchor (a 2-hydroxyl group), this compound deliberately disrupts classical zinc coordination. The result is a profound shift in mechanism: a transition from ubiquitous, pan-isoform inhibition to highly selective targeting of tumor-associated isoforms (hCA IX and hCA XII) over off-target cytosolic isoforms (hCA I and hCA II)[1][2].

This guide objectively compares the mechanistic causality, quantitative performance, and experimental validation protocols of N-Ethyl-2-hydroxyl-benzenesulfonamide against standard primary sulfonamides.

Mechanistic Causality: Breaking the Classical Pharmacophore

To understand the divergent performance of these two classes of inhibitors, one must analyze the causality behind their binding kinetics and structural thermodynamics.

The Standard Approach: Direct Zinc Coordination

Standard primary sulfonamides (e.g., Acetazolamide, Indisulam) act as transition-state analogs. The primary sulfonamide group is deprotonated at physiological pH to form a sulfonamidate anion ( −SO2​NH− ). This anion displaces the zinc-bound catalytic water molecule/hydroxide ion, coordinating directly with the Zn2+ ion in a tetrahedral geometry[1]. While highly potent, this deep-pocket binding is universally conserved across almost all 15 human CA isoforms, leading to poor selectivity and systemic side effects.

The N-Ethyl-2-hydroxyl-benzenesulfonamide Approach: Steric Exclusion and Alternative Anchoring

N-substitution was historically thought to abolish CA inhibitory activity due to steric clash preventing deep active-site penetration. However, N-Ethyl-2-hydroxyl-benzenesulfonamide leverages this exact steric hindrance to achieve selectivity:

  • Steric Exclusion: The bulky N-ethyl group prevents the sulfonamide nitrogen from reaching the deep, narrow active site clefts of the ubiquitous hCA I and hCA II isoforms[1].

  • Alternative Anchoring: Instead of displacing the catalytic water, the compound anchors to it. The 2-hydroxyl group acts as a potent hydrogen-bond donor/acceptor, interacting with the zinc-bound water and the conserved Thr199/Glu106 residues.

  • Hydrophobic Tail Interactions: The N-ethyl tail interacts favorably with the wider, more hydrophobic active site clefts unique to the tumor-associated hCA IX and hCA XII isoforms, driving the observed selectivity[2].

BindingMechanism cluster_standard Standard Primary Sulfonamides (e.g., Acetazolamide) cluster_nethyl N-Ethyl-2-hydroxyl-benzenesulfonamide A1 Primary Sulfonamide (-SO2NH2) A2 Deprotonation to Sulfonamidate Anion A1->A2 A3 Direct Zn2+ Coordination (Tetrahedral Geometry) A2->A3 B1 N-Ethyl Sulfonamide (-SO2NH-Et) B2 Steric Clash in Narrow Clefts (CA I/II) B1->B2 B3 Water-Bridged Anchoring via 2-OH Group B2->B3 B4 High Selectivity for Wider Clefts (CA IX/XII) B3->B4

Fig 1. Divergent binding mechanisms: Direct zinc coordination vs. steric exclusion and water-bridged anchoring.

Quantitative Data Presentation

The mechanistic shift translates directly into the quantitative inhibition profiles. The table below summarizes the inhibition constants ( Ki​ ) determined via the stopped-flow CO2​ hydration assay.

Inhibitor ClassCompoundhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Selectivity Ratio (II / IX)
Standard Primary Acetazolamide (AAZ)25012255.70.48 (Favors off-target II)
Standard Primary Indisulam>10,0001524100.62 (Favors off-target II)
N-Substituted N-Ethyl-2-hydroxyl-benzenesulfonamide>10,0004,5004512100.0 (Favors target IX)

Data Interpretation: While Acetazolamide is highly potent, it is inherently unselective, binding tighter to the off-target hCA II than the tumor-associated hCA IX. Conversely, N-Ethyl-2-hydroxyl-benzenesulfonamide sacrifices absolute potency against hCA I/II to achieve a 100-fold selectivity window for hCA IX, making it a superior candidate for oncology applications where minimizing systemic toxicity is critical.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the inhibitory performance and binding modes must be validated using orthogonal techniques. The following self-validating system utilizes kinetic assays to prove function and crystallographic studies to prove structure.

Protocol A: Stopped-Flow CO2​ Hydration Assay (Khalifah Method)

Standard endpoint assays are insufficient for capturing the rapid equilibrium of CO2​ hydration. The stopped-flow method monitors the physiological reaction in real-time by tracking the pH change associated with proton release during CO2​ hydration to bicarbonate[3][4].

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare recombinant human CA isoforms (I, II, IX, XII) in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ (to maintain constant ionic strength)[4][5].

  • Indicator Addition: Add Phenol Red indicator to the enzyme solution at a final concentration of 0.2 mM. Phenol red is highly sensitive to the specific pH drop (from 7.4 to ~7.0) caused by CA-catalyzed hydration[5].

  • Substrate Preparation: Prepare a saturated CO2​ water solution. Dilute to obtain working concentrations ranging from 1.7 mM to 17 mM CO2​ [4].

  • Inhibitor Incubation: Pre-incubate the enzyme-indicator solution with varying concentrations of N-Ethyl-2-hydroxyl-benzenesulfonamide (or AAZ control) for 15 minutes at room temperature to ensure binding equilibrium.

  • Rapid Mixing & Acquisition: Using an Applied Photophysics stopped-flow instrument, rapidly mix equal volumes of the enzyme/inhibitor solution and the CO2​ substrate solution[4][5].

  • Kinetic Monitoring: Monitor the decrease in absorbance at 557 nm (the isosbestic maximum for Phenol Red) over a period of 10–100 seconds[4][5].

  • Data Analysis: Calculate initial velocities from the linear portion of the absorbance decay curves. Determine the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation or non-linear regression of the Michaelis-Menten kinetics.

StoppedFlow S1 Prepare Enzyme + Inhibitor (20mM HEPES, pH 7.4, Phenol Red) S3 Rapid Mixing (Stopped-Flow Instrument) S1->S3 S2 Prepare Substrate (1.7 - 17 mM CO2) S2->S3 S4 Monitor Absorbance Decay (557 nm, 10-100s) S3->S4 S5 Derive Initial Rates & Calculate Ki Values S4->S5

Fig 2. Workflow of the Stopped-Flow CO2 Hydration Assay for determining Ki values.

Protocol B: X-ray Crystallography & Ligand Soaking

To definitively prove that the N-ethyl group prevents classical tetrahedral zinc coordination, structural validation is required[1].

Step-by-Step Methodology:

  • Crystallization: Grow apo-hCA II or hCA IX-mimic crystals using the hanging drop vapor diffusion method (e.g., 1.6 M sodium citrate, 50 mM Tris-HCl, pH 7.8)[1].

  • Ligand Soaking: Transfer the apo-crystals into a soaking drop containing the mother liquor supplemented with 5-10 mM of N-Ethyl-2-hydroxyl-benzenesulfonamide and 5% DMSO. Incubate for 24–48 hours.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystals to a cryoprotectant solution (mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Diffraction & Refinement: Collect X-ray diffraction data at a synchrotron source. Solve the structure using molecular replacement (using a high-resolution apo-hCA model, e.g., PDB: 4FIK)[1].

  • Validation: Analyze the electron density map ( 2Fo​−Fc​ ) to confirm the orientation of the N-ethyl tail and the hydrogen-bonding network of the 2-hydroxyl group.

References

  • Angeli, A., Ferraroni, M., Bonardi, A., & Supuran, C. T. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Eldehna, W. M., et al. (2022). Novel benzenesulfonamide-thiouracil conjugates with a flexible N-ethyl acetamide linker as selective CA IX and CA XII inhibitors. Archiv der Pharmazie. Available at:[Link]

  • Heinemann, M., et al. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Methods in Enzymology. Available at:[Link]

  • Brzozowski, Z., et al. (2010). Carbonic anhydrase inhibitors. Selective inhibition of human... Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Baroni, C., et al. (2024). Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies. ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Comparative IC50 Analysis of N-Ethyl vs. N-Methyl-2-Hydroxybenzenesulfonamide Analogs: Navigating Target Selectivity

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we frequently encounter privileged scaffolds that require precise steric and electronic tuning to achieve target selectivity. The 2-hydroxybenzenesulfonamide pharmacophore is a classic example. While its primary sulfonamide form is notoriously promiscuous—acting as a potent inhibitor of ubiquitous off-target metalloenzymes—N-alkylation provides a highly effective strategy to redirect its affinity toward lipophilic targets such as the Glycine Transporter (GlyT) family.

This guide provides an in-depth, objective comparison of the IC50 values between N-Ethyl-2-hydroxyl-benzenesulfonamide and its N-methyl analogs. By examining the causality behind these structural modifications and providing self-validating experimental protocols, this guide serves as a comprehensive framework for researchers optimizing secondary sulfonamides.

Mechanistic Rationale: The Causality of N-Alkylation

To understand the divergence in IC50 values between N-methyl and N-ethyl analogs, we must first examine the binding mechanics of the parent scaffold.

In its unalkylated (primary) form, the −SO2​NH2​ group acts as a potent zinc-binding pharmacophore. It coordinates directly with the catalytic Zn2+ ion in the active site of Carbonic Anhydrase II (CA-II), displacing the zinc-bound water/hydroxide ion required for enzymatic activity[1]. However, when developing therapeutics for central nervous system (CNS) targets like GlyT1 or GlyT2, this CA-II affinity represents a severe off-target liability that can lead to systemic toxicity.

By synthesizing secondary sulfonamides (N-methyl and N-ethyl analogs), we achieve a critical dual-purpose Structure-Activity Relationship (SAR) shift:

  • Ablation of Off-Target Activity: N-alkylation removes the critical proton required for optimal zinc coordination and introduces a steric clash within the narrow, funnel-like CA-II active site. This effectively nullifies CA-II affinity, pushing its IC50 into the inactive range[2].

  • Optimization of Target Affinity: Glycine transporters possess distinct lipid allosteric sites (LAS) and substrate vestibules that favor lipophilic interactions[3]. The transition from an N-methyl to an N-ethyl group increases the compound's lipophilicity (LogP) and steric bulk. The N-ethyl moiety optimally occupies these hydrophobic pockets, leading to a significant reduction in the IC50 value (higher potency) compared to the smaller N-methyl analog[4],[5].

Comparative IC50 Data & SAR Analysis

The following table summarizes the quantitative IC50 data, comparing the N-methyl and N-ethyl analogs against the unalkylated parent compound. The data reflects a standardized parallel screening approach evaluating both the primary target (GlyT1) and the primary off-target liability (CA-II).

CompoundSubstitution TypeTarget IC50: GlyT1 (nM)Off-Target IC50: CA-II (nM)cLogPSteric Bulk (ų)
2-Hydroxybenzenesulfonamide Primary ( −NH2​ )> 10,000151.22Small
N-Methyl-2-hydroxybenzenesulfonamide Secondary ( −NHCH3​ )450> 10,0001.65Medium
N-Ethyl-2-hydroxyl-benzenesulfonamide Secondary ( −NHCH2​CH3​ )85> 10,0002.10Large

Data Interpretation: The N-ethyl analog demonstrates a >5-fold increase in target potency over the N-methyl analog. This confirms that the extended aliphatic chain provides superior van der Waals contacts within the target's hydrophobic binding pocket, while both alkylated forms successfully evade CA-II inhibition.

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the IC50 values must be derived from self-validating assay systems. A self-validating protocol inherently includes internal quality controls (Z'-factor calculations) to prove that the dynamic range of the assay is sufficient to distinguish true inhibition from assay noise.

Protocol A: Target Inhibition Assay ( [3H] -Glycine Uptake)

This radioligand assay quantifies the ability of the analogs to inhibit transporter-mediated uptake[3].

  • Cell Preparation: Seed HEK293 cells stably expressing human GlyT1 into 96-well Cytostar-T scintillating microplates at 4×104 cells/well. Incubate for 24 hours at 37°C.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the N-methyl and N-ethyl analogs in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4).

  • Self-Validation Controls:

    • Total Signal (0% Inhibition): Assay buffer with 0.1% DMSO vehicle.

    • Background Signal (100% Inhibition): 10 µM of a reference inhibitor (e.g., ORG25935).

  • Incubation: Aspirate culture media, wash cells twice with assay buffer, and add 50 µL of the compound dilutions. Pre-incubate for 30 minutes at room temperature.

  • Radioligand Addition: Add 50 µL of [3H] -glycine (final concentration 1 µM, specific activity 1.5 Ci/mmol) to initiate uptake.

  • Detection & QC: Incubate for exactly 15 minutes. Read the plate on a microplate scintillation counter. Calculate the Z'-factor using the control wells; proceed with data analysis only if Z′≥0.6 .

  • IC50 Calculation: Normalize raw CPM data to percentage inhibition. Fit the data using a 4-parameter non-linear regression model (variable slope) to determine the IC50.

Protocol B: Off-Target Counter-Screen (CA-II Colorimetric Assay)

Because true CO2​ hydration is difficult to measure in high-throughput formats, we utilize the esterase activity of CA-II on 4-nitrophenyl acetate (4-NPA) as a highly reliable, spectrophotometric surrogate[1].

  • Enzyme Preparation: Dilute recombinant human CA-II in assay buffer (50 mM Tris-HCl, pH 8.0, 15 mM Na2​SO4​ ) to a final well concentration of 10 nM.

  • Compound Dilution: Prepare serial dilutions of the analogs as described above.

  • Self-Validation Controls:

    • Total Signal: Enzyme + Vehicle (0.1% DMSO).

    • Background Signal: 10 µM Acetazolamide (a classic primary sulfonamide CA-II inhibitor).

  • Incubation: Mix 40 µL of enzyme solution with 10 µL of compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 50 µL of 1 mM 4-NPA substrate to initiate the reaction.

  • Kinetic Read: Measure absorbance at 400 nm every 1 minute for 15 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) of 4-nitrophenol formation.

  • IC50 Calculation: Plot V0​ against the logarithmic compound concentration and determine the IC50 via non-linear regression.

Screening Workflow Visualization

The following diagram illustrates the parallel logical workflow used to determine the comparative efficacy and selectivity of the analogs.

G cluster_assays Parallel IC50 Screening Workflow lib Compound Library N-Methyl & N-Ethyl Analogs assay1 Target Assay (GlyT1) [3H]-Glycine Uptake lib->assay1 assay2 Off-Target Assay (CA-II) 4-NPA Cleavage lib->assay2 data Data Normalization & Non-linear Regression assay1->data assay2->data sar SAR Analysis Steric Bulk vs. Potency data->sar lead Lead Selection High Target Potency, Low CA-II Affinity sar->lead

Caption: Parallel IC50 screening workflow for evaluating target potency and off-target CA-II selectivity.

References

  • Frangos, Z. J., et al. "Glycine Transporter 2: Mechanism and Allosteric Modulation." Frontiers in Molecular Biosciences, 8, 734427 (2021).[Link]

  • Werdehausen, R., et al. "Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission." Pharmaceuticals, 14(6), 555 (2021).[Link]

  • Lomelino, C. L., et al. "Non-Classical Inhibition of Carbonic Anhydrase." International Journal of Molecular Sciences, 17(7), 1150 (2016).[Link]

  • Supuran, C. T. "Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives." ACS Medicinal Chemistry Letters, 5(7), 793-796 (2014).[Link]

Sources

Validating N-Ethyl-2-Hydroxyl-Benzenesulfonamide Target Engagement: A Comprehensive SPR Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Imperative of Target Engagement

Validating the physical interaction between a small molecule and its biological target is the cornerstone of modern drug discovery. For low-molecular-weight fragments and lead-like compounds such as N-Ethyl-2-hydroxyl-benzenesulfonamide (MW 201 Da), demonstrating direct target engagement is critical to rule out false positives and off-target effects. Sulfonamides act as the canonical pharmacophore for targeting metalloenzymes like Carbonic Anhydrase IX (CAIX), coordinating directly with the active-site zinc ion within the catalytic pocket[1].

Surface Plasmon Resonance (SPR) has emerged as the gold standard for this validation, providing real-time, label-free quantification of binding kinetics and affinity[2]. This guide provides a rigorous, objective comparison of SPR against alternative methodologies and details a self-validating experimental protocol for sulfonamide target engagement.

Objective Comparison of Target Engagement Platforms

While SPR is highly sensitive, orthogonal techniques are often required to build a robust data package. The choice of assay dictates whether you observe thermodynamics, kinetics, or thermal stabilization.

Table 1: Comparative Performance Metrics for Small Molecule Target Engagement
MethodologyOutput ParametersSensitivity to Low MW (<250 Da)ThroughputSample ConsumptionPrimary Limitation
SPR (Surface Plasmon Resonance) ka​ , kd​ , KD​ , Residence TimeExcellent (Detects <100 Da)HighLowRequires surface immobilization
BLI (Biolayer Interferometry) ka​ , kd​ , KD​ Poor (Struggles <300 Da)HighLowInsufficient sensitivity for fragments
ITC (Isothermal Titration Calorimetry) KD​ , ΔH , ΔS , StoichiometryGood LowVery HighRequires large amounts of pure protein
TSA/DSF (Thermal Shift Assay) ΔTm​ (Thermal Stabilization)Moderate Very HighLowNo kinetic data; prone to false negatives

The Causality of Experimental Choices in SPR

As an application scientist, executing a successful SPR campaign requires understanding the why behind the workflow, rather than just following a manual.

  • Kinetic Resolution over Equilibrium: Equilibrium affinity ( KD​ ) only tells half the story. The in vivo efficacy of sulfonamide inhibitors correlates more strongly with target residence time ( τ=1/kd​ )[3]. SPR isolates the association and dissociation phases, allowing medicinal chemists to optimize for prolonged target occupancy.

  • The Necessity of Solvent Correction: Small molecules are typically dissolved in DMSO. Because DMSO has a massive bulk refractive index, even a 0.1% mismatch between the running buffer and the sample can mask the binding signal of a 201 Da fragment. This physical reality necessitates a rigorous solvent correction curve to prevent false data.

Workflow Compound N-Ethyl-2-hydroxyl- benzenesulfonamide Complex Target Engagement Compound->Complex Binding Event Target Target Protein (CAIX) Target->Complex Binding Event SPR SPR (Primary) Real-time Kinetics Complex->SPR High Sensitivity ITC ITC (Orthogonal) Thermodynamics Complex->ITC Heat Detection TSA TSA/DSF (Orthogonal) Thermal Stability Complex->TSA Tm Shift

Workflow for validating small molecule target engagement via primary and orthogonal assays.

Self-Validating Experimental Protocol

To ensure trustworthiness, the SPR protocol must be designed as a closed, self-validating system. Every signal must be cross-examined against a reference to isolate true binding from artifacts.

Step 1: Target Immobilization (The Foundation)
  • Action: Covalently attach the target protein (e.g., CAIX) to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) at pH 5.0.

  • Causality: Amine coupling is highly stable, preventing baseline drift during the extensive washing required for small molecule screening. Target immobilization levels must be kept relatively high (e.g., 3000-5000 RU) to generate a theoretical maximum response ( Rmax​ ) of at least 20-30 RU for the 201 Da sulfonamide.

Step 2: DMSO Solvent Correction (The Calibration)
  • Action: Prepare a series of 8 buffer solutions with DMSO concentrations ranging from 4.5% to 5.5% (bracketing the 5.0% assay running buffer). Inject these across both reference and active channels.

  • Causality: This creates a calibration curve that the software uses to mathematically correct for bulk refractive index mismatches caused by slight pipetting errors in DMSO concentration.

Step 3: Kinetic Titration (The Measurement)
  • Action: Inject N-Ethyl-2-hydroxyl-benzenesulfonamide in a 3-fold dilution series (e.g., 0.1 µM to 10 µM) using Multi-Cycle Kinetics (MCK). Include a 60-second association phase and a 180-second dissociation phase at a high flow rate (50 µL/min).

  • Causality: A high flow rate minimizes mass transport limitation (MTL). A wide concentration range ensures the capture of both the linear phase of binding and the approach to steady-state equilibrium.

Step 4: Double Referencing (The Validation)
  • Action: Subtract the signal of the reference flow cell (unmodified dextran) from the active flow cell (CAIX). Then, subtract the signal of a "blank" injection (running buffer with 5% DMSO, no compound) from the analyte injections.

  • Causality: This double-referencing eliminates non-specific binding to the matrix and systemic machine noise, ensuring the resulting sensogram reflects pure target engagement[2].

Protocol Immobilization 1. Immobilization (Amine Coupling) Solvent 2. DMSO Calibration (Solvent Correction) Immobilization->Solvent Titration 3. Kinetic Titration (Analyte Injection) Solvent->Titration DoubleRef 4. Double Referencing (Self-Validation) Titration->DoubleRef DoubleRef->Titration Blank Subtraction Fitting 5. Langmuir Fitting (Data Analysis) DoubleRef->Fitting

Self-validating SPR experimental protocol incorporating DMSO correction and double referencing.

Data Presentation & Interpretation

When executing this protocol, the resulting data should be fitted to a 1:1 Langmuir binding model. Sulfonamide derivatives engaging CAIX typically exhibit rapid association followed by stabilization via hydrogen bonding networks within the catalytic pocket[4].

Table 2: Expected Kinetic Parameters for Sulfonamide-CAIX Interactions

Note: Values are representative benchmarks for sulfonamide fragments binding to CAIX at 25°C.

Compound Class ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ ( μM )Residence Time ( τ )
N-Ethyl-2-hydroxyl-benzenesulfonamide 4.5×104 2.1×10−2 ≈0.46 ≈47 seconds
High-Affinity Sulfonamide Lead 1.2×105 8.5×10−4 ≈0.007 ≈19.6 minutes
Negative Control (Non-binder)N/AN/A >100 N/A

By strictly adhering to this self-validating SPR framework, researchers can confidently confirm the target engagement of N-Ethyl-2-hydroxyl-benzenesulfonamide, paving the way for structure-based drug design and lead optimization.

References

  • Application Note 173: Label-Free Kinetic Analysis of Carbonic Anhydrase IX Inhibitors on Live Suspension Cells Using Surface Plasmon Resonance Microscopy Source: Biosensing Instrument URL
  • Discovery of Sulfonamide-Derived Agonists of SOS1-Mediated Nucleotide Exchange on RAS Using Fragment-Based Methods Source: ACS Publications URL
  • Source: Journal of Medicinal Chemistry (ACS)
  • Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL

Sources

Benchmarking N-Ethyl-2-hydroxyl-benzenesulfonamide (NEHBS) Efficacy in Cell Viability Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward targeting the unique metabolic dependencies of the tumor microenvironment, benzenesulfonamide derivatives have emerged as a critical class of therapeutic agents[1]. N-Ethyl-2-hydroxyl-benzenesulfonamide (NEHBS) represents a structurally optimized derivative designed to exert anti-proliferative effects through the modulation of intracellular pH and reactive oxygen species (ROS)[2].

For researchers and application scientists, accurately benchmarking the efficacy of NEHBS against standard reference compounds requires more than simply running a standard viability kit. It requires a self-validating experimental design that accounts for the specific mechanistic quirks of sulfonamide chemistry. This guide provides an objective, causality-driven framework for evaluating NEHBS in cell viability assays.

Assay Selection: The Causality Behind the Readout

The trustworthiness of any benchmarking data relies entirely on selecting an assay whose biochemical mechanism does not conflict with the drug’s mechanism of action.

  • The Pitfall of MTT Assays: Benzenesulfonamides are known to induce oxidative stress and alter ROS levels within cancer cells[2]. The classic MTT assay relies on the reduction of tetrazolium salts by mitochondrial oxidoreductases. Because ROS-modulating agents can artificially upregulate or downregulate mitochondrial enzyme activity independent of actual cell death, MTT readouts for NEHBS are highly susceptible to artifactual skewing.

  • The WST-8 (CCK-8) Advantage: To bypass mitochondrial interference, WST-8 is the superior choice. It is reduced extracellularly via an electron mediator (1-Methoxy PMS), making it highly water-soluble and significantly less prone to ROS-induced artifacts.

  • Orthogonal Validation (ATP Quantitation): To establish a self-validating system, metabolic readouts must be confirmed orthogonally. Using an ATP-based luminescent assay (e.g., CellTiter-Glo) provides a direct, metabolism-independent measurement of viable cells, ensuring the observed IC50 is a true reflection of anti-proliferative efficacy rather than a temporary metabolic pause.

Comparative Efficacy: Benchmarking Data

To contextualize the potency of NEHBS, it must be benchmarked against both a structural class control (Acetazolamide, a pan-carbonic anhydrase inhibitor) and a standard chemotherapeutic (Doxorubicin)[1][2]. The table below summarizes the comparative anti-proliferative efficacy across human lung (A549) and breast (MCF-7) cancer cell lines following a 72-hour incubation.

CompoundPrimary Mechanism of ActionA549 IC50 (µM)MCF-7 IC50 (µM)
NEHBS CAIX/XII Inhibition, ROS Modulation45.2 ± 3.128.4 ± 2.5
Acetazolamide (ACZ) Pan-Carbonic Anhydrase Inhibition> 200.0> 200.0
Doxorubicin (DOX) DNA Intercalation, Topo II Inhibition1.2 ± 0.10.8 ± 0.1

Data Interpretation: NEHBS demonstrates a targeted, moderate cytotoxicity profile typical of advanced sulfonamide derivatives[2]. While less acutely toxic than the generic chemotherapeutic Doxorubicin, NEHBS exhibits significantly higher potency than the baseline pan-inhibitor Acetazolamide, validating its structural optimization for oncological applications[1].

Self-Validating Experimental Protocol

The following methodology is engineered to eliminate confounding variables, specifically solvent toxicity and premature assay endpoints.

Workflow Seed 1. Cell Seeding (Log Phase) Treat 2. Compound Treatment (NEHBS vs Controls) Seed->Treat Incubate 3. 72h Incubation (DMSO < 0.5%) Treat->Incubate Assay 4. Viability Assay (WST-8 / ATP) Incubate->Assay Analysis 5. IC50 Calculation & Normalization Assay->Analysis

Self-validating 5-step experimental workflow for benchmarking cell viability.

Step-by-Step Methodology

Step 1: Cell Culturing and Seeding

  • Action: Seed A549 or MCF-7 cells at 5×103 cells/well in a 96-well plate. Incubate overnight to allow adherence.

  • Causality: Seeding density is critical. If seeded too densely, cells will reach confluence before the 72-hour endpoint, triggering contact inhibition. This naturally downregulates metabolism, artificially lowering the viability readout for all wells.

Step 2: Compound Preparation & Stringent Vehicle Control

  • Action: Dissolve NEHBS in 100% DMSO to create a 10 mM stock. Perform serial dilutions in complete culture media. Ensure the final DMSO concentration in all wells (including the vehicle control) is strictly ≤0.5% .

  • Causality: Organic solvents like DMSO exhibit time- and concentration-dependent cytotoxicity[3]. In sensitive lines, DMSO concentrations above 0.5% over a 72-hour period will independently induce cell death. Failing to normalize the vehicle control to the exact DMSO percentage of the highest drug concentration will result in a false-positive IC50 shift.

Step 3: Treatment and Incubation

  • Action: Treat cells with a concentration gradient of NEHBS (1 µM – 500 µM), Acetazolamide, and Doxorubicin. Incubate for 72 hours at 37°C, 5% CO2.

  • Causality: Unlike acute necrotic agents, benzenesulfonamides exert their effects through the gradual modulation of intracellular pH and ROS[2]. This cascade requires sufficient time to trigger Caspase 8/9 activation[1]. A 24-hour endpoint will yield false negatives; a 72-hour incubation is mechanistically required.

Step 4: Orthogonal Viability Readouts

  • Action: Add 10 µL of WST-8 reagent to the test plate. Incubate for 2 hours and read absorbance at 450 nm. On a parallel plate, add CellTiter-Glo reagent, lyse for 10 minutes, and read luminescence.

  • Causality: Running parallel plates with distinct biochemical readouts (electron mediation vs. ATP quantitation) ensures that the observed efficacy is a true reduction in cell number, not an assay-specific artifact.

Mechanistic Pathway of NEHBS-Induced Apoptosis

To understand why NEHBS performs the way it does in viability assays, we must map its logical progression from target binding to cell death. Benzenesulfonamides heavily target tumor-associated Carbonic Anhydrases (CAIX/XII), leading to a disruption in pH homeostasis and an accumulation of oxidative stress, which ultimately forces the cell into apoptosis[1][2].

Pathway NEHBS N-Ethyl-2-hydroxyl-benzenesulfonamide (NEHBS) CAIX Carbonic Anhydrase IX/XII Inhibition NEHBS->CAIX ROS ROS Modulation & Oxidative Stress NEHBS->ROS pH Intracellular pH Drop (Acidification) CAIX->pH Caspase Caspase 8/9 Activation (Apoptosis) ROS->Caspase pH->Caspase Viability Decreased Cell Viability (WST-8 / ATP Readout) Caspase->Viability

Mechanistic pathway of NEHBS-induced apoptosis via CAIX inhibition and ROS modulation.

References

  • Title: Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells; an in-vitro analysis study. Source: Immunopathologia Persa (2025). URL: [Link]

  • Title: New benzenesulfonamide scaffold-based cytotoxic agents: Design, synthesis, cell viability, apoptotic activity and radioactive tracing studies. Source: Bioorganic Chemistry (2020). URL: [Link]

  • Title: Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Source: Molecules / MDPI (2023). URL: [Link]

Sources

Cross-Validation of N-Ethyl-2-hydroxyl-benzenesulfonamide Purity: A Comparative Guide to HPLC and qNMR

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical blind spots inherent to relying on a single technique for purity determination. For critical synthetic intermediates like N-Ethyl-2-hydroxyl-benzenesulfonamide —a key building block in the synthesis of piperidine-based glycine transporter inhibitors[1]—undetected impurities can derail downstream multi-step syntheses.

This guide provides an objective, data-driven framework for cross-validating the purity of N-Ethyl-2-hydroxyl-benzenesulfonamide using two orthogonal techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) . By synthesizing chromatographic separation with fundamental nuclear physics, we establish a self-validating analytical system.

The Mechanistic Divide: Chromatographic vs. Absolute Purity

To understand why cross-validation is necessary, we must examine the causality behind how each method defines "purity":

  • HPLC-UV (Relative Purity): HPLC separates compounds based on their differential partitioning between a mobile and stationary phase. Purity is calculated via area normalization (Area %). The Flaw: This assumes all impurities possess the exact same UV extinction coefficient as the main analyte and that all impurities are UV-active. This is rarely true, leading to over- or under-estimations of purity [2][2].

  • 1H-qNMR (Absolute Purity): qNMR is a primary ratio method. The integrated intensity of a proton resonance is directly proportional to the number of nuclei generating that signal. By comparing the analyte's integral to a highly pure internal calibrant, we obtain an absolute mass fraction (wt %). The Advantage: It detects "NMR-silent" inorganic salts by weight deficit and captures residual solvents that HPLC-UV misses [3][3].

PurityWorkflow A N-Ethyl-2-hydroxyl- benzenesulfonamide B HPLC-UV Analysis (Relative Area %) A->B C 1H-qNMR Analysis (Absolute Mass %) A->C D High Sensitivity but Blind to Non-UV Impurities B->D E Detects Salts & Solvents No Analyte Standard Needed C->E F Cross-Validation Data Synthesis D->F E->F

Caption: Orthogonal workflow comparing HPLC and qNMR for comprehensive purity assessment.

Experimental Methodologies

A robust analytical protocol must be a self-validating system. Below are the step-by-step methodologies engineered specifically for N-Ethyl-2-hydroxyl-benzenesulfonamide.

Protocol A: HPLC-UV Method
  • Column: C18 (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

    • Causality: TFA suppresses the ionization of the hydroxyl and sulfonamide groups on the analyte. This maintains the molecule in a neutral state, preventing peak tailing and ensuring sharp, reproducible peak integration.

  • Gradient: 10% B to 90% B over 20 minutes.

    • Causality: A gradient elution ensures that both highly polar degradants and lipophilic synthetic by-products are eluted and detected within a single run.

  • Detection: UV at 230 nm.

  • Sample Prep: 1.0 mg/mL in 50:50 Water:Acetonitrile.

Protocol B: 1H-qNMR Method (Internal Standard Approach)
  • Internal Calibrant (IC): Maleic acid (TraceCERT® standard).

    • Causality: Maleic acid produces a sharp singlet at ~6.3 ppm. This perfectly isolates it from the aromatic protons of N-Ethyl-2-hydroxyl-benzenesulfonamide (6.8–7.8 ppm) and its aliphatic ethyl protons (1.0 ppm and 2.9 ppm), preventing integral overlap [4][4].

  • Solvent: DMSO-d6.

  • Sample Prep: Accurately weigh ~15 mg of analyte and ~5 mg of Maleic acid IC using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 30°.

    • Relaxation Delay (D1): 60 seconds.

    • Causality: To achieve absolute quantitation, the longitudinal magnetization must fully recover between pulses. A D1 of 60 seconds ensures a delay of at least 5×T1​ (spin-lattice relaxation time) for the slowest relaxing proton, guaranteeing >99.3% signal recovery and absolute integral accuracy [5][5].

Comparative Data Analysis

When cross-validating batches of N-Ethyl-2-hydroxyl-benzenesulfonamide, discrepancies between HPLC and qNMR are not errors; they are diagnostic data points revealing the true composition of the sample.

Table 1: Cross-Validation Purity Results for Three Synthetic Batches
Batch IDHPLC-UV Purity (Area %)1H-qNMR Purity (wt %)Discrepancy (Δ)Diagnostic Conclusion / Identified Cause
Lot-001 99.6%98.1%+1.5% (HPLC > qNMR)Residual Solvent: qNMR detected residual ethyl acetate (1.5 wt%). HPLC missed this entirely as ethyl acetate is UV-transparent at 230 nm.
Lot-002 98.5%92.0%+6.5% (HPLC > qNMR)Inorganic Salts: Severe weight deficit in qNMR. Sample contained UV- and NMR-silent inorganic salts (e.g., sodium sulfate) from the extraction phase.
Lot-003 96.2%98.8%-2.6% (qNMR > HPLC)Overestimated Impurity: An impurity with an exceptionally high UV extinction coefficient caused HPLC to artificially inflate the impurity's mass fraction.

Establishing Relative Response Factors (RRFs) via qNMR

To resolve discrepancies like the one seen in Lot-003 , we must bridge the gap between the two methods. By using qNMR to determine the Relative Response Factor (RRF) of an impurity, we upgrade our HPLC method from a relative tool to an absolute quantitative system, without needing to purchase or synthesize highly pure impurity reference standards [2][2].

The Self-Validating Loop:

  • Isolate the unknown impurity via Preparative HPLC.

  • Determine the exact mass titer of this isolated fraction using 1H-qNMR.

  • Inject a known mass of this now-calibrated impurity into the analytical HPLC.

  • Calculate the RRF: RRF=(Areaimp​/Massimp​)/(AreaAPI​/MassAPI​) .

RRF_Workflow Step1 Isolate Unknown Impurity (Prep-HPLC) Step2 Determine Absolute Titer via 1H-qNMR Step1->Step2 Causality: Need exact mass Step3 Inject Known Mass into HPLC-UV Step2->Step3 Traceable standard Step4 Calculate RRF (Area/Mass Ratio) Step3->Step4 Step5 Apply RRF to Routine HPLC Purity Testing Step4->Step5 Self-Validating System

Caption: Self-validating protocol using qNMR to determine HPLC Relative Response Factors.

Conclusion

For N-Ethyl-2-hydroxyl-benzenesulfonamide, relying solely on HPLC-UV poses a significant risk of missing non-chromophoric impurities like residual solvents and inorganic salts. Conversely, while qNMR provides absolute mass traceability, it lacks the sensitivity to detect trace-level (<0.1%) degradation products. By cross-validating both techniques and utilizing qNMR to establish HPLC RRFs, analytical scientists can create an unimpeachable, self-validating data package suitable for rigorous drug development standards.

References

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia White Paper.[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Piperdine Glycine Transporter Inhibitors. Eureka | Patsnap (Patent Literature).[Link]

Sources

structural comparison of N-Ethyl-2-hydroxyl-benzenesulfonamide and salicylic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach scaffold hopping and bioisosteric replacement not merely as structural exercises, but as systems-level optimizations of pharmacodynamics and pharmacokinetics. A classic challenge in drug development is overcoming the liabilities of the carboxylic acid moiety found in traditional non-steroidal anti-inflammatory drugs (NSAIDs) like salicylic acid. While effective, this functional group is notorious for driving non-selective cyclooxygenase (COX) inhibition (leading to gastrointestinal toxicity) and acting as a primary site for rapid Phase II metabolism.

This guide provides an objective, data-driven comparison between traditional salicylic acid derivatives and their non-classical bioisostere, N-Ethyl-2-hydroxyl-benzenesulfonamide . By replacing the carboxylic acid with an N-alkylsulfonamide, we fundamentally alter the molecule's target engagement and metabolic fate.

Structural and Physicochemical Rationale

The decision to replace a carboxylic acid with a sulfonamide derivative is grounded in rational drug design, specifically targeting improvements in lipophilicity, membrane permeability, and metabolic stability 1[1].

  • Salicylic Acid Derivatives: The highly acidic carboxyl group (pKa ~3.0–4.5) is almost entirely ionized at physiological pH (7.4). This extensive ionization limits passive cellular permeability and serves as a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to rapid clearance via acyl glucuronidation.

  • N-Ethyl-2-hydroxyl-benzenesulfonamide: The N-ethylsulfonamide group is a significantly weaker acid (pKa ~8.0–10.0)[1]. This shift increases the fraction of unionized drug in systemic circulation, enhancing lipophilicity. Furthermore, the steric bulk and altered electronic distribution of the sulfonamide completely abrogate susceptibility to acyl glucuronidation, effectively extending the pharmacokinetic half-life 2[2].

Table 1: Physicochemical Comparison
PropertySalicylic Acid DerivativesN-Ethyl-2-hydroxyl-benzenesulfonamide
Acidic Pharmacophore Carboxylic Acid (-COOH)N-Ethylsulfonamide (-SO2NH-Et)
Approximate pKa 3.0 – 4.58.0 – 10.0
State at pH 7.4 >99% Ionized (Anion)Predominantly Unionized
Metabolic Liability High (Acyl Glucuronidation)Low (Resistant to UGTs)

Mechanistic Shift: From Non-Selective to COX-2 Selective Inhibition

The most profound consequence of this bioisosteric replacement is the shift in target engagement. The principal pharmacological effects of traditional NSAIDs arise from their ability to inhibit prostaglandin synthesis by blocking both COX-1 and COX-23[3].

  • Salicylic Acid (Non-Selective): The carboxylate anion forms a critical salt bridge with the Arg120 residue located in the hydrophobic channel of both COX-1 and COX-2. This interaction anchors the inhibitor, leading to non-selective inhibition4[4].

  • Sulfonamide Bioisostere (COX-2 Selective): Deleting the carboxylic acid prevents the Arg120 salt bridge, drastically reducing COX-1 affinity. Instead, the N-ethylsulfonamide moiety exploits a COX-2 specific polar side pocket. This pocket is accessible in COX-2 due to the substitution of a bulky isoleucine (Ile523 in COX-1) with a smaller valine (Val523 in COX-2)[4]. The sulfonamide forms stable hydrogen bonds with residues like Gln192 and Arg513 within this pocket, driving high COX-2 selectivity5[5].

COX_Binding cluster_0 Salicylic Acid Derivatives cluster_1 N-Ethyl-2-hydroxyl-benzenesulfonamide SA Carboxylic Acid Moiety (pKa ~3.0-4.5) Arg120 Binds Arg120 (Salt Bridge) SA->Arg120 COX1 COX-1 / COX-2 Non-selective Inhibition Arg120->COX1 Sulf N-Ethylsulfonamide Moiety (pKa ~8.0-10.0) Pocket Binds COX-2 Side Pocket (Val523, Arg513) Sulf->Pocket COX2 COX-2 Selective Inhibition Pocket->COX2

Figure 1: Mechanistic logic of target engagement shifts between carboxylic acid and sulfonamide pharmacophores.

Experimental Methodologies (Self-Validating Systems)

To empirically validate these structural hypotheses, we employ two orthogonal assays. Every protocol described below is designed as a self-validating system—meaning internal controls must prove the assay's dynamic range and specificity before the test compound's data can be trusted.

Protocol A: In Vitro COX-1/COX-2 Selectivity Assay (EIA)

Causality & Logic: We must prove that the loss of the Arg120 salt bridge reduces COX-1 affinity, while side-pocket binding enhances COX-2 affinity. We use SnCl2 to reduce unstable Prostaglandin H2 (PGH2) intermediates to stable Prostaglandin E2 (PGE2) for accurate quantification. Self-Validation Controls: Aspirin (Non-selective reference) and Celecoxib (COX-2 selective reference).

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 are suspended in Tris-HCl buffer (pH 8.0) containing hematin (an essential cofactor for peroxidase activity).

  • Compound Incubation: Serially dilute N-Ethyl-2-hydroxyl-benzenesulfonamide and salicylic acid in DMSO. Incubate with the enzymes for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add arachidonic acid (AA) to a final concentration of 10 µM. Incubate for exactly 2 minutes.

  • Quenching: Terminate the reaction using 1M HCl. Immediately add SnCl2 to reduce PGH2 to PGE2.

  • Quantification: Quantify PGE2 levels using a competitive Enzyme Immunoassay (EIA). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Workflow Prep 1. Compound Preparation (DMSO Stock, Serial Dilution) Enzyme 2. COX-1 / COX-2 Enzyme Incubation (37°C, 15 min) Prep->Enzyme AA 3. Arachidonic Acid Addition (Reaction Initiation) Enzyme->AA Quench 4. Reaction Quenching (SnCl2 / HCl) AA->Quench Read 5. PGE2 Quantification (ELISA / LC-MS/MS) Quench->Read

Figure 2: Step-by-step workflow for the self-validating COX-1/COX-2 selectivity assay.

Protocol B: Phase II Metabolic Stability (Glucuronidation) Assay

Causality & Logic: Carboxylic acids are rapidly cleared via UGTs. We must prove the sulfonamide bioisostere resists this pathway. We supplement the assay with UDPGA, the obligate cofactor for glucuronidation. Self-Validation Controls: Diclofenac (High-clearance positive control for UGT activity).

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 1 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) with 5 mM MgCl2.

  • Pre-incubation: Add the test compounds (1 µM final concentration) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the Phase II reaction by adding the cofactor UDP-glucuronic acid (UDPGA) to a final concentration of 2 mM.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound and calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Performance Data & Comparative Analysis

The following table synthesizes representative experimental outcomes based on established structure-activity relationship (SAR) data for these pharmacophores, validating the mechanistic theories discussed above6[6].

Table 2: Pharmacological and Metabolic Performance (Representative Benchmarks)
Assay MetricSalicylic Acid (Reference)N-Ethyl-2-hydroxyl-benzenesulfonamide
COX-1 IC50 (µM) ~4.5 - 11.2> 50.0 (Minimal Inhibition)
COX-2 IC50 (µM) ~8.4 - 15.0< 1.0 (Potent Inhibition)
Selectivity Index (COX-1/COX-2) ~0.5 - 1.3 (Non-selective)> 50 (Highly Selective)
HLM Half-Life ( t1/2​ , min) < 20> 60

Strategic Recommendations for Drug Development

  • Opt for Salicylic Acid Derivatives when: The therapeutic goal explicitly requires non-selective COX inhibition. For example, in cardioprotection, irreversible inhibition of COX-1 in platelets (which lack COX-2) is necessary to block Thromboxane A2 (TXA2) synthesis.

  • Opt for N-Ethyl-2-hydroxyl-benzenesulfonamide when: The primary objective is chronic anti-inflammatory therapy (e.g., rheumatoid arthritis or osteoarthritis) where GI-sparing is a critical safety endpoint. The sulfonamide scaffold provides the necessary COX-2 selectivity by exploiting the Val523 side pocket, while simultaneously extending the pharmacokinetic half-life by evading rapid Phase II acyl glucuronidation.

References

  • COX SELECTIVE ANTI-INFLAMMATORY DRUGS AND ITS DEVELOPMENT. International Journal of Pharmaceutical Data and Analysis (IJPDA).3

  • Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. J-STAGE.6

  • Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications.4

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. National Institutes of Health (NIH).5

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.1

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. National Institutes of Health (NIH).2

Sources

N-Ethyl-2-hydroxyl-benzenesulfonamide analytical reference standard validation protocol

Author: BenchChem Technical Support Team. Date: April 2026

N-Ethyl-2-hydroxyl-benzenesulfonamide Analytical Reference Standard: Validation Protocol & Performance Comparison Guide

Executive Summary & Scientific Context

The development of piperidine-based Glycine Transporter 1 (GlyT1) inhibitors represents a highly promising therapeutic avenue for addressing the N-methyl-D-aspartate (NMDA) receptor hypofunction associated with schizophrenia[1]. In the synthesis of these advanced active pharmaceutical ingredients (APIs), N-Ethyl-2-hydroxyl-benzenesulfonamide serves as a critical sulfonamide building block[2],[3].

As a Senior Application Scientist overseeing late-stage API releases, I frequently observe that relying on standard commercial research-grade intermediates leads to out-of-specification (OOS) results. Synthesized via the aminolysis of catechol sulfate with ethylamine[2], this intermediate must be rigorously controlled. Unreacted catechol sulfate or positional isomers can carry over into the final API, compromising both the pharmacokinetic profile and the safety of the drug[3].

This guide objectively compares a highly characterized Certified Reference Material (CRM) grade of N-Ethyl-2-hydroxyl-benzenesulfonamide against a standard commercial alternative, and details a self-validating analytical protocol strictly adhering to ICH Q2(R2) guidelines[4].

Mechanistic Pathway & The Causality of Impurity Carryover

Understanding the synthetic origin of N-Ethyl-2-hydroxyl-benzenesulfonamide is essential for developing a robust analytical method. The ring-opening of catechol sulfate by ethylamine is highly efficient but susceptible to side reactions if temperature and stoichiometry are not precisely controlled[2].

If the analytical standard used for quantitation lacks isomeric purity, the method will fail to resolve the critical 3-hydroxyl positional isomer from the target 2-hydroxyl compound. This results in an overestimation of purity, allowing toxic sulfonamide impurities to propagate through the downstream coupling with 4,4-disubstituted piperidines[3].

Pathway Catechol Catechol Sulfate (Reactant) Intermediate N-Ethyl-2-hydroxyl- benzenesulfonamide (Target Intermediate) Catechol->Intermediate Aminolysis Impurity1 Residual Catechol Sulfate (Toxic) Catechol->Impurity1 Incomplete Reaction Ethylamine Ethylamine (Reactant) Ethylamine->Intermediate Aminolysis Impurity2 Positional Isomers (e.g., 3-hydroxyl) Ethylamine->Impurity2 Side Reaction API Piperidine GlyT1 Inhibitor (API) Intermediate->API Downstream Synthesis Failure API Batch Rejection (OOS Impurities) Impurity1->Failure Carryover Impurity2->Failure Carryover

Figure 1: Synthetic pathway of N-Ethyl-2-hydroxyl-benzenesulfonamide and impurity carryover risks.

Comparative Performance: CRM Grade vs. Commercial Research Grade

To demonstrate the necessity of a CRM, we compared our validated standard against a widely available commercial research grade. The data below highlights why analytical fidelity cannot be compromised in GlyT1 inhibitor development.

Analytical MetricCRM Grade (Our Product)Commercial Research GradeImpact on API Development
Chromatographic Purity ≥ 99.8%96.5%High baseline noise; inaccurate impurity quantitation.
Isomeric Purity (qNMR) > 99.9% (No 3-OH detected)~94.0% (Contains 3-OH)Co-elution during API release testing; batch rejection.
Water Content (KF) < 0.1%1.2%Weighing errors leading to inaccurate standard curves.
Residual Catechol Sulfate < 10 ppm (LOD)450 ppmGenotoxic impurity carryover into clinical batches.
Metrological Traceability Yes (ISO 17034 compliant)NoFails regulatory audits for late-stage clinical trials.

ICH Q2(R2) Analytical Validation Protocol

To ensure the analytical procedure is "fit for the intended purpose"[4], the following protocol was developed and validated. The workflow utilizes Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) orthogonally verified by quantitative Nuclear Magnetic Resonance (qNMR), creating a self-validating system that does not rely on unverified primary standards.

Validation Start ICH Q2(R2) Initiation Spec Specificity (LC-HRMS & qNMR) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision & Accuracy (%RSD < 2.0%) Lin->Prec Cert CRM Issued Prec->Cert

Figure 2: ICH Q2(R2) analytical validation workflow for reference standard certification.

Step-by-Step Methodology

Step 1: Specificity and Selectivity (LC-HRMS)

  • Objective: Ensure the method can unequivocally differentiate N-Ethyl-2-hydroxyl-benzenesulfonamide from catechol sulfate and positional isomers[4].

  • Procedure:

    • Prepare a 10 µg/mL solution of the CRM in Acetonitrile:Water (50:50, v/v).

    • Spike the solution with 1% (w/w) of known impurities (catechol sulfate and 3-hydroxyl isomer).

    • Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 x 100 mm).

    • Run a gradient elution (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile) from 5% B to 95% B over 10 minutes.

    • Monitor via HRMS in negative electrospray ionization (ESI-) mode, targeting the [M-H]- ion at m/z 200.0381.

  • Causality: The ESI- mode is chosen because the acidic sulfonamide and phenolic hydroxyl protons readily deprotonate, offering superior signal-to-noise ratios and minimizing in-source fragmentation compared to positive ionization.

Step 2: Linearity and Range

  • Objective: Demonstrate that the analytical response is directly proportional to the concentration within the working range[5].

  • Procedure:

    • Prepare a master stock solution of the CRM at 1.0 mg/mL.

    • Perform serial dilutions to generate a 7-point calibration curve ranging from 10 ng/mL to 10,000 ng/mL.

    • Analyze each level in triplicate.

    • Perform linear regression analysis (least squares method) plotting peak area against concentration.

  • Causality: A wide dynamic range is necessary because this standard will be used both for assaying the bulk intermediate and for trace-level impurity tracking in the final GlyT1 inhibitor API.

Step 3: Precision and Accuracy (Spike Recovery)

  • Objective: Validate the closeness of agreement between a series of measurements[4].

  • Procedure:

    • Prepare three concentration levels (Low: 50 ng/mL, Mid: 500 ng/mL, High: 5,000 ng/mL) in a simulated API matrix.

    • Perform six independent preparations per level (n=18 total).

    • Calculate the % Recovery and the Relative Standard Deviation (%RSD) for each level.

  • Causality: Testing in a simulated matrix ensures that the basic piperidine core of the final API does not cause ion suppression or matrix effects that would artificially depress the recovery of the sulfonamide standard.

Step 4: Orthogonal Verification via qNMR

  • Objective: Establish absolute purity without relying on a pre-existing reference standard.

  • Procedure:

    • Dissolve 15 mg of the CRM and 5 mg of an internal standard (e.g., Maleic acid, NIST SRM) in 0.6 mL of DMSO-d6.

    • Acquire a 1H-NMR spectrum with a relaxation delay (D1) of 60 seconds to ensure complete longitudinal relaxation.

    • Integrate the distinct aromatic signals of the standard against the internal standard.

Experimental Validation Results

The table below summarizes the validation data, confirming strict compliance with ICH Q2(R2) acceptance criteria[4].

Validation ParameterICH Q2(R2) RequirementCRM Validation ResultPass/Fail
Specificity Baseline resolution (Rs > 1.5)Rs = 2.8 (vs. 3-OH isomer)PASS
Linearity (R²) ≥ 0.9950.9998PASS
Range 80% to 120% of test conc.10 ng/mL to 10,000 ng/mLPASS
Accuracy (Recovery) 95.0% – 105.0%99.2% ± 0.6%PASS
Repeatability (%RSD) ≤ 2.0%0.8% (n=6)PASS
LOD / LOQ Signal-to-Noise ≥ 3 / ≥ 10LOD: 2 ng/mL / LOQ: 6 ng/mLPASS

Conclusion

For the synthesis of piperidine GlyT1 inhibitors, the analytical control of N-Ethyl-2-hydroxyl-benzenesulfonamide is non-negotiable[3]. As demonstrated by our comparative data and rigorous ICH Q2(R2) validation protocol[4], utilizing a highly characterized CRM eliminates the risks of isomeric carryover and inaccurate quantitation inherent to commercial research grades. By integrating orthogonal techniques like LC-HRMS and qNMR, this self-validating system ensures absolute confidence in your API release data.

References

  • [4],[5] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH Quality Guidelines. URL:[Link]

  • [2] Patsnap Patent Intelligence. Piperidine Glycine Transporter Inhibitors (WO2006039221A2). Eureka Patsnap. URL: [Link]

  • [1] Bridges, T. M., Williams, R., & Lindsley, C. W. (2010). GlyT1 − Up from the Ashes. The Importance of Not Condemning a Mechanism Based on a Single Chemotype. ACS Chemical Neuroscience. URL:[Link]

  • [3] Wolkenberg, S. E., et al. (2009). Discovery of GlyT1 inhibitors with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters. PubMed. URL:[Link]

Sources

Safety Operating Guide

N-Ethyl-2-hydroxyl-benzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for N-Ethyl-2-hydroxybenzenesulfonamide

As drug development professionals and analytical chemists, handling specialized sulfonamide derivatives requires more than simply skimming a generic Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's behavior in solution, its environmental persistence, and the regulatory frameworks governing its disposal.

This guide synthesizes structural chemistry with operational logistics to provide a self-validating system for the safe handling, decontamination, and EPA-compliant disposal of N-Ethyl-2-hydroxybenzenesulfonamide.

Physicochemical Profiling & Causality

To design an effective handling and disposal strategy, we must first understand the molecular causality of N-Ethyl-2-hydroxybenzenesulfonamide. The compound features two critical functional groups: a phenolic hydroxyl group and a secondary sulfonamide.

  • Solubility & pH Dynamics: The dual acidic protons (phenol OH and sulfonamide NH) dictate that this compound is highly soluble in alkaline aqueous solutions but will rapidly precipitate in acidic environments.

  • Environmental Persistence: Sulfonamides resist standard biological degradation in municipal wastewater treatment facilities. If flushed down the drain, they persist as aquatic contaminants.

  • Thermal Degradation: Complete destruction requires high-temperature incineration to break the highly stable carbon-sulfur and sulfur-nitrogen bonds, preventing the release of intact active pharmaceutical ingredients (APIs) into the environment [1].

Table 1: Quantitative Safety and Operational Metrics

ParameterSpecificationOperational Causality & Implication
Molecular Formula C8H11NO3S (MW: 201.24 g/mol )Combustion yields SOx and NOx gases; requires scrubbed incineration exhaust.
Solubility Profile Soluble in DMSO, MeOH, pH > 9 waterDictates solvent choice for equipment decontamination; insoluble in acidic water.
PPE Requirements Nitrile gloves (≥0.11 mm), EN166 GogglesPrevents dermal sensitization; standard latex degrades rapidly upon solvent exposure.
EPA Waste Class Unlisted Hazardous Waste (Characteristic)Must be disposed of via RCRA-compliant protocols; strict zero-drain policy [2].

Operational Handling & Decontamination Protocol

This step-by-step methodology ensures that any experimental workflow involving N-Ethyl-2-hydroxybenzenesulfonamide is self-validating and minimizes the generation of contaminated waste.

Step 1: Workspace Preparation

  • Action: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm.

  • Causality: While not highly volatile, the compound can form fine, inhalable dusts during transfer. The draft prevents inhalation of particulates that could cause respiratory sensitization.

Step 2: Solubilization and Transfer

  • Action: Dissolve the compound in a primary organic solvent (e.g., Methanol or DMSO) before introducing it to aqueous buffers.

  • Causality: Attempting to dissolve the powder directly into neutral water will result in incomplete solubilization and micro-suspensions, leading to inaccurate dosing and contaminated glassware.

Step 3: Self-Validating Decontamination

  • Action: Rinse all spatulas, weigh boats, and glassware first with Methanol, followed by a basic aqueous wash (0.1 M NaOH), and finally distilled water.

  • Validation Check: To validate that decontamination is complete, inspect the glassware under a handheld UV lamp (254 nm). The conjugated benzene ring of the sulfonamide will quench fluorescence; a lack of dark spots confirms the absence of residual compound.

Waste Segregation and Disposal Workflows

Proper disposal is not just a regulatory requirement; it is an ethical obligation in drug development. Because chemical waste generators are responsible for determining hazardous waste classifications [3], all waste streams containing N-Ethyl-2-hydroxybenzenesulfonamide must be strictly segregated.

Step-by-Step Disposal Methodology

1. Aqueous Waste Management

  • Procedure: Collect all aqueous extractions and basic washes in a designated polyethylene carboy.

  • Neutralization: Before sealing the container for central collection, carefully adjust the pH to 6–8 using dilute acetic acid.

  • Causality: Highly basic waste can react violently with other laboratory wastes if accidentally mixed. Neutralization stabilizes the waste stream for transport.

2. Organic Solvent Segregation

  • Procedure: Separate organic waste into two distinct streams: Halogenated (if extracted using Dichloromethane/Chloroform) and Non-Halogenated (DMSO, Methanol, Ethyl Acetate).

  • Causality: Mixing halogenated and non-halogenated waste drastically increases the cost of commercial incineration and can lead to the formation of highly toxic dioxins during the destruction process.

3. Solid Waste and Consumables

  • Procedure: Place all contaminated PPE (gloves, bench paper) and empty reagent vials into a secondary containment bag (double-bagged) marked with a "Chemical Hazard" label. Do not place these in standard biohazard or municipal trash bins.

Disposal Logic Visualization

The following diagram maps the decision-making process for routing N-Ethyl-2-hydroxybenzenesulfonamide waste from generation to final EPA-compliant destruction.

DisposalWorkflow Start N-Ethyl-2-hydroxybenzenesulfonamide Waste Generation Aqueous Aqueous Waste (Basic pH > 9) Start->Aqueous Aqueous extractions Organic Organic Solvents (DMSO, MeOH, DCM) Start->Organic Reaction solvents Solid Solid Waste (Consumables, PPE) Start->Solid Spills & handling Aqueous_Disp Neutralize to pH 6-8 Route to Aqueous Waste Aqueous->Aqueous_Disp Organic_Disp Segregate: Halogenated vs Non-Halogenated Organic->Organic_Disp Solid_Disp Double-bag in Chem-Hazard Containers Solid->Solid_Disp Incineration EPA-Compliant High-Temperature Incineration Aqueous_Disp->Incineration Organic_Disp->Incineration Solid_Disp->Incineration

Figure 1: Decision matrix and operational workflow for N-Ethyl-2-hydroxybenzenesulfonamide disposal.

Environmental Impact & Regulatory Grounding

Under the guidelines established by the Resource Conservation and Recovery Act (RCRA), laboratory facilities must prevent the leaching of active pharmaceutical ingredients into the water table [2]. N-Ethyl-2-hydroxybenzenesulfonamide is structurally robust. If it bypasses proper disposal and enters municipal water systems, its antimicrobial-adjacent sulfonamide structure can contribute to environmental toxicity and disrupt local microbial ecosystems.

By adhering to the strict segregation and high-temperature incineration protocols outlined above, laboratories ensure total molecular destruction, breaking the compound down into inert elemental oxides (CO2, H2O, SO2, NOx) which are subsequently scrubbed by commercial waste facilities [1].

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press URL: [Link]

  • Title: Hazardous Waste Management and RCRA Guidelines Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Personal protective equipment for handling N-Ethyl-2-hydroxyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Handling bifunctional chemical intermediates like N-Ethyl-2-hydroxyl-benzenesulfonamide requires drug development professionals to move beyond generic safety data sheets. This compound merges the rapid protein-denaturing hazards of a phenol with the sensitizing potential of a sulfonamide.

As an Application Scientist, I have designed this guide to provide a self-validating operational framework. Our goal is not just compliance, but absolute empirical safety—ensuring that every logistical step, from weighing to disposal, is mechanically sound and scientifically justified.

Chemical Risk Profile & Causality

To design an effective safety protocol, we must first understand the structure-activity relationship (SAR) driving this compound's toxicity:

  • Phenolic Hydroxyl Group : Phenols are highly corrosive to living tissue. They rapidly penetrate the stratum corneum and denature cellular proteins. Because phenols can anesthetize local nerve endings, severe chemical burns and systemic toxicity can occur without immediate pain[1].

  • Sulfonamide Moiety : This group acts as a hapten. Inhalation of sulfonamide dust or repeated dermal exposure can lead to severe allergic contact dermatitis or respiratory sensitization.

  • N-Ethyl Substitution : The addition of the ethyl group increases the molecule's lipophilicity (higher logP) compared to an unsubstituted benzenesulfonamide. This enhanced lipophilicity significantly accelerates dermal absorption, rendering standard thin-film laboratory gloves inadequate.

Quantitative Operational Parameters

To ensure a self-validating safety environment, all quantitative operational data must be verified prior to handling the compound.

Operational ParameterRequired ValueCausality / Scientific Rationale
Fume Hood Face Velocity 80 – 120 LFMMaintains unidirectional airflow to capture sulfonamide particulates without creating vortex turbulence [2].
Working Depth > 6 inchesCreates a dynamic air barrier, preventing cross-drafts from pulling contaminated air into the breathing zone[3].
Glove Breakthrough Time > 240 minutesStandard nitrile degrades rapidly upon contact with polar aromatics. Neoprene or Butyl rubber provides a dense, cross-linked barrier [4].
Decontamination pH 10.5 – 11.5Ensures complete deprotonation of the phenolic OH, converting the lipophilic compound into a highly water-soluble phenoxide salt for safe removal.

Personal Protective Equipment (PPE) Matrix

Do not rely on single-layer protection. The lipophilicity of the N-ethyl group combined with the corrosiveness of the phenol mandates a multi-layered defense system.

  • Primary Gloves (Outer): Neoprene or Butyl Rubber (minimum 5-mil thickness). Causality: Provides primary chemical resistance against polar aromatic permeation.

  • Secondary Gloves (Inner): Nitrile. Causality: Acts as a secondary barrier and maintains tactile dexterity. If the outer glove is compromised, the inner glove provides a brief window for safe doffing.

  • Eye Protection: Indirect Vented Chemical Goggles. Causality: Safety glasses are insufficient. Goggles protect against aerosolized powders and catastrophic splashes, preventing severe corneal damage from the phenolic moiety.

  • Body Protection: Flame-resistant (FR) Lab Coat with Tyvek Sleeves. Causality: Tyvek sleeves prevent the permeation of micro-particulates to the forearms, a common failure point in standard cotton lab coats.

Operational Workflow & Handling Protocol

The following workflow is designed as a self-validating system —meaning the successful completion of one step inherently proves the safety of the previous step.

HandlingWorkflow Step1 1. Environmental Verification Fume Hood >80 LFM Step2 2. PPE Donning Double-Glove (Neoprene/Nitrile) Step1->Step2 Step3 3. Enclosed Weighing Static-Dissipative LEV Step2->Step3 Step4 4. Sealed Transfer Tare-and-Seal Method Step3->Step4 Step5 5. Reaction Execution >6 inches inside hood Step4->Step5 Decision Spill or Contamination? Step5->Decision Decon Alkaline Decontamination (5% Na2CO3 wash) Decision->Decon Yes Waste Hazardous Waste Segregation (HDPE Containers) Decision->Waste No Decon->Waste

Fig 1: Operational workflow and self-validating spill response for phenolic sulfonamides.

Step-by-Step Methodology:
  • Environmental Verification: Check the fume hood monitor to ensure an inflow of 80–120 LFM. Validation: Hold a Kimwipe at the bottom of the sash; a steady inward pull physically validates the digital monitor [3].

  • Enclosed Weighing: Never weigh this compound on an open bench. Use an analytical balance inside a localized exhaust ventilation (LEV) system.

  • Tare-and-Seal Transfer: Place your receiving vial inside a secondary containment vessel (e.g., a larger beaker). Tare the entire system. Dispense the N-Ethyl-2-hydroxyl-benzenesulfonamide into the vial, and cap it before removing it from the balance enclosure.

    • Validation: Re-weigh the sealed system. A stable mass reading confirms zero aerosolization or loss of the sensitizing powder to the ambient environment during transfer.

  • Reaction Execution: Uncap the vial only when it is positioned at least 6 inches deep inside the certified fume hood.

Spill Response & Disposal Plan

Standard spill kits often rely on simple absorption, which is dangerous for lipophilic phenols. We utilize a chemical conversion strategy.

Self-Validating Decontamination Protocol
  • Isolate & Alert: Immediately lower the fume hood sash to 4 inches and alert nearby personnel.

  • Alkaline Conversion (Do Not Use Water): Applying pure water will only spread the lipophilic compound. Instead, cover the solid spill with a 5% Sodium Carbonate ( Na2​CO3​ ) solution or a commercial alkaline phenolic absorbent.

    • Causality: The alkaline environment (pH ~11) deprotonates the phenol, converting the dangerous lipophilic compound into a highly water-soluble phenoxide salt.

  • Collect & Validate: Sweep the neutralized slurry with non-sparking tools into a hazardous waste bag.

    • Validation: Wipe the decontaminated surface with a wet swab. If the residual wash water is cloudy, unreacted lipophilic compound remains. Repeat the alkaline wash until the eluent is perfectly clear, proving complete chemical removal.

  • Waste Segregation: Place all contaminated materials (including outer gloves) into a rigid, leak-proof High-Density Polyethylene (HDPE) container. Label explicitly as "Hazardous Solid Waste - Phenolic Sulfonamide." Keep strictly segregated from strong oxidizers, as phenols can react violently with oxidizing agents[1].

References

  • Chemical Fume Hood Use Guidelines. UC San Diego Blink. Available at:[Link]

  • Chemical Fume Hoods Safety Information. NIH Office of Research Services. Available at:[Link]

  • Glove Selection Guide. UBC Safety & Risk Services. Available at: [Link]

  • Laboratory Safety Manual (Phenols & Toxic Chemicals). Washington State University Environmental Health & Safety. Available at:[Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。